molecular formula C5H3O3- B1236865 3-Furoate

3-Furoate

Cat. No.: B1236865
M. Wt: 111.08 g/mol
InChI Key: IHCCAYCGZOLTEU-UHFFFAOYSA-M
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Description

3-Furoate, the anionic form of 3-furoic acid, serves as a versatile ligand in coordination chemistry and a valuable precursor in medicinal chemistry research. Its significance is demonstrated in the synthesis of rare-earth (RE) 3-furoate complexes, which form distinct 2D and 3D polymeric structures. These complexes have shown substantial potential as green corrosion inhibitors for mild steel surfaces in saline environments, acting predominantly as anodic inhibitors with resistance of up to 90% after prolonged immersion . Beyond materials science, the 3-furoic acid scaffold is instrumental in developing novel bioactive molecules. It is a key starting material for the synthesis of furan-3-carboxamides, which have exhibited significant in vitro antimicrobial activity against a panel of microorganisms, including yeast, filamentous fungi, and bacteria . Furthermore, 3-furoic acid is utilized in the design and synthesis of innovative heterocyclic compounds, such as furopyridone derivatives. These novel structures have demonstrated potent cytotoxic activity against specific cancer cell lines, with studies identifying compounds that achieve over 99% inhibition of esophageal cancer cell growth, highlighting their promise in anticancer drug discovery research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3O3-

Molecular Weight

111.08 g/mol

IUPAC Name

furan-3-carboxylate

InChI

InChI=1S/C5H4O3/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)/p-1

InChI Key

IHCCAYCGZOLTEU-UHFFFAOYSA-M

SMILES

C1=COC=C1C(=O)[O-]

Canonical SMILES

C1=COC=C1C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure, Properties, and Synthesis of 3-Furoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While furan-2-carboxylates (2-furoates) are ubiquitous in medicinal chemistry—exemplified by drugs like Diloxanide furoate and Mometasone furoate—3-furoate derivatives represent a distinct and underutilized chemical space. This guide addresses the electronic anomalies, synthetic challenges, and emerging pharmacological potential of the 3-furoate scaffold.

Unlike their 2-substituted counterparts, 3-furoates cannot be easily accessed via direct electrophilic aromatic substitution (EAS) due to the electronic bias of the furan ring. Consequently, they offer a unique steric and electronic profile (higher pKa, different metabolic stability) that serves as a valuable bioisostere for phenyl and 2-furoyl groups in drug design.

Part 1: Chemical Structure & Electronic Profile

The "Forbidden" Position: Electronic Bias

The furan ring exhibits a strong dipole and significant resonance stabilization. However, the electron density is not uniformly distributed.[1] Understanding the reactivity difference between the


 (C2/C5) and 

(C3/C4) positions is critical for rationalizing the synthetic difficulty of 3-furoates.
  • 
    -Position (C2/C5):  Highly reactive toward electrophiles. The intermediate carbocation is stabilized by three  resonance structures, preserving charge delocalization effectively.
    
  • 
    -Position (C3/C4):  Significantly less reactive. The intermediate carbocation is stabilized by only two  resonance structures.
    

This electronic disparity means that direct carboxylation or acylation of furan almost exclusively yields the 2-isomer. Accessing the 3-isomer requires indirect methods, such as ring closure or modification of pre-functionalized precursors.

Resonance & Stability Logic

The following diagram illustrates the stability differential of the cationic intermediates, explaining why direct synthesis fails and necessitates the "Dihydrofuran Route" described in Part 3.

FuranReactivity cluster_0 Electrophilic Attack at C2 (Alpha) cluster_1 Electrophilic Attack at C3 (Beta) C2_Attack Attack at C2 Res2_A Resonance Form A (Charge on C3) C2_Attack->Res2_A Forms Res2_B Resonance Form B (Charge on C5) Res2_A->Res2_B Res2_C Resonance Form C (Charge on Oxygen) *Most Stable* Res2_B->Res2_C Conclusion Conclusion: C2 Attack has 3 Resonance Forms C3 Attack has only 2 Therefore: Direct C3 substitution is kinetically disfavored. Res2_C->Conclusion C3_Attack Attack at C3 Res3_A Resonance Form A (Charge on C2) C3_Attack->Res3_A Forms Res3_B Resonance Form B (Charge on Oxygen) Res3_A->Res3_B Res3_B->Conclusion

Figure 1: Comparative resonance stabilization of electrophilic attack at C2 vs. C3 positions in furan.

Part 2: Physical & Chemical Properties[2][3]

The 3-furoate moiety offers distinct physicochemical properties compared to the 2-furoate. The most significant difference is the acidity of the parent acid, which influences the hydrolytic stability of the esters in vivo.

Table 1: Comparative Properties of Furoic Acid Isomers
Property2-Furoic Acid (Reference)3-Furoic Acid (Target)Significance in Drug Design
Structure Carboxyl at C2 (

)
Carboxyl at C3 (

)
C3 is sterically less hindered but electronically distinct.
pKa (25°C) 3.123.90 3-Furoic acid is a weaker acid . Its esters are generally more stable to enzymatic hydrolysis than 2-furoates.
Melting Point 133–134°C120–122°CSolid state handling is similar; both are crystalline solids.
Solubility Soluble in alcohol, ether, hot waterSoluble in alcohol, ether; less soluble in cold waterLipophilicity (LogP) is slightly higher for the 3-isomer (~1.03 vs 0.64).
Metabolic Fate Glycine conjugation (Furoylglycine)Less extensive conjugationPotential for longer half-life due to altered metabolic recognition.

Part 3: Synthesis Strategies

Since direct functionalization fails, the synthesis of 3-furoates relies on "The Dihydrofuran Route" or Cyclization Strategies .

The Dihydrofuran Route (Bromination-Elimination)

This is the standard laboratory method for accessing methyl 3-furoate. It involves the functionalization of a dihydrofuran precursor followed by aromatization.

  • Starting Material: Methyl 2,3-dihydro-4-furoate (accessible via condensation of methyl acrylate and glycolaldehyde equivalents).

  • Bromination: Reaction with N-bromosuccinimide (NBS) introduces a leaving group.

  • Elimination: Treatment with a base (e.g., NaOMe or KOH) forces aromatization to the furan ring.

Biosynthetic & Cyclization Routes

In nature, Streptomyces bacteria synthesize 3-furoate derivatives (like Methylenomycin Furans ) via controlled cyclization of polyketide precursors. In the lab, Feist-Benary type cyclizations between


-haloketones and 

-keto esters can be tuned to favor 3-substituted furans.

SynthesisPathway Start Methyl 2,3-dihydro-4-furoate Intermed Bromo-dihydrofuran Intermediate (Unstable) Start->Intermed Radical Bromination Reagent1 NBS (N-bromosuccinimide) CCl4, Reflux Reagent1->Intermed Product Methyl 3-Furoate (Aromatic System) Intermed->Product Dehydrohalogenation Reagent2 Base (NaOMe or KOH) Elimination Reagent2->Product

Figure 2: The "Dihydrofuran Route" for the synthesis of Methyl 3-furoate.

Part 4: Pharmacological & Biological Applications[2][4][5][6][7]

Distinction from 2-Furoates

It is imperative to distinguish 3-furoates from the more common 2-furoates.

  • Diloxanide Furoate: Often cited in furan literature, this anti-amoebic agent is a 2-furoate ester.[2][3]

  • Mometasone Furoate: A corticosteroid, also a 2-furoate .

Specific Bioactivity of 3-Furoates

Research indicates specific utility for the 3-isomer where the 2-isomer fails or exhibits toxicity:

  • Hypolipidemic Agents: 3-Furoic acid and its derivatives have been shown to lower serum cholesterol and triglyceride levels in rodent models (mice and rats), acting as metabolic modulators.

  • Signaling Molecules (MMFs): Methylenomycin furans (2,3,4-trisubstituted furans with a C3-carboxyl group) act as autoregulators in Streptomyces coelicolor, inducing antibiotic production. This suggests 3-furoates can act as specific ligands for transcriptional repressors.

  • Corrosion Inhibition: Rare earth (Lanthanum, Yttrium) complexes of 3-furoic acid are potent, eco-friendly corrosion inhibitors for mild steel, outperforming some sulfur-containing equivalents due to the specific coordination geometry of the 3-carboxylate.

Part 5: Experimental Protocol

Protocol: Synthesis of Methyl 3-Furoate

Objective: To synthesize methyl 3-furoate from methyl 2,3-dihydro-4-furoate via bromination/elimination.[4]

Reagents:

  • Methyl 2,3-dihydro-4-furoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (Catalytic amount)

  • Carbon Tetrachloride (

    
    ) or Benzotrifluoride (green alternative)
    
  • Sodium Methoxide (NaOMe) (1.2 eq)

  • Methanol (dry)

Methodology:

  • Bromination:

    • Dissolve methyl 2,3-dihydro-4-furoate (10 mmol) in anhydrous solvent (25 mL).

    • Add NBS (10.5 mmol) and a catalytic tip of AIBN.

    • Reflux the mixture under nitrogen for 1–2 hours. Monitor by TLC (disappearance of starting material).

    • Note: The intermediate bromide is sensitive; proceed immediately to the next step.

    • Cool to room temperature and filter off the succinimide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude bromo-intermediate.

  • Elimination (Aromatization):

    • Dissolve the crude residue in dry methanol (20 mL).

    • Add sodium methoxide solution (25% in MeOH, 12 mmol) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Observation: The solution typically darkens as aromatization occurs.

  • Workup & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with diethyl ether (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Distillation (bp ~160°C at atm pressure) or flash chromatography (Silica, Hexane/EtOAc 9:1) yields Methyl 3-furoate as a colorless liquid (or low-melting solid).

Validation:

  • 1H NMR (

    
    ):  Look for diagnostic furan protons at 
    
    
    
    8.03 (s, 1H, C2-H), 7.43 (t, 1H, C5-H), and 6.75 (d, 1H, C4-H). The absence of aliphatic dihydrofuran peaks confirms aromatization.

References

  • PubChem. 3-Furoic Acid (CID 10268).[5] National Library of Medicine.[5] Available at: [Link]

  • James Cook University. RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. ResearchOnline@JCU. Available at: [Link]

Sources

Thermodynamic Stability Profile: 2-Furoate vs. 3-Furoate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability profile of 2-furoate versus 3-furoate isomers.

Executive Summary

In medicinal chemistry and agrochemical synthesis, the choice between 2-furoate (α-furoate) and 3-furoate (β-furoate) isomers is often dictated by synthetic accessibility rather than thermodynamic stability. While 2-furoic acid is the industrial standard—derived directly from biomass (furfural) and serving as the pharmacophore in major drugs like Fluticasone Furoate —thermodynamic data reveals a counter-intuitive reality: 3-furoic acid is the thermodynamically more stable isomer.

This guide dissects the energetic landscape of these isomers, provides the specific thermodynamic values, and details the experimental protocols required to validate these properties in a drug development context.

Thermodynamic & Electronic Landscape

The Stability Paradox

Conventional chemical intuition suggests that 2-substituted furans should be more stable due to the extended linear conjugation between the furan oxygen lone pair and the C2-substituent. However, high-level ab initio calculations and combustion calorimetry confirm that 3-furoic acid is lower in energy (more stable) than 2-furoic acid in the gas phase.

Table 1: Thermodynamic Properties of Furoic Acid Isomers

Property2-Furoic Acid (α)3-Furoic Acid (β)Stability Implication
Enthalpy of Formation (

)

kJ/mol
Lower (More Negative)3-Isomer is Thermodynamic Sink
Melting Point


2-Isomer has higher lattice energy (solid state stability).
Dipole Moment HigherLower3-Isomer has reduced dipolar repulsion.
Resonance Mode Linear ConjugationCross Conjugation2-Isomer allows direct resonance; 3-Isomer relies on inductive stabilization.

Data Source: J. Phys. Chem. A 2003, 107, 51, 11460–11467 [1].[1]

Mechanistic Explanation

The stability of the 3-isomer is attributed to the balance between inductive effects (-I) and resonance (+M) .

  • 2-Position: The ring oxygen is adjacent to the carbonyl group. While this allows for strong resonance, the strong inductive withdrawal by the oxygen atom (

    
    ) destabilizes the electron-deficient carbonyl carbon. Additionally, lone-pair repulsion between 
    
    
    
    and
    
    
    is maximized.
  • 3-Position: The substituent is further from the ring oxygen, reducing the destabilizing inductive effect and dipolar repulsion, resulting in a lower net ground-state energy.

Structural Visualization (Resonance Pathways)

Resonance cluster_0 2-Furoate (Linear Conjugation) cluster_1 3-Furoate (Cross Conjugation) F2 Furan Ring (O1) C2 C2 Position F2->C2 High e- Density CO2 Carbonyl (C=O) C2->CO2 Direct Conjugation F3 Furan Ring (O1) C3 C3 Position F3->C3 Inductive Withdrawal CO3 Carbonyl (C=O) C3->CO3 Reduced Repulsion Comparison Result: 3-Furoate is ~5-10 kJ/mol more stable in gas phase cluster_0 cluster_0 cluster_1 cluster_1

Caption: Comparative resonance pathways showing the direct conjugation in 2-furoate versus the reduced electronic repulsion in 3-furoate.

Case Study: Fluticasone Furoate

Despite the thermodynamic advantage of the 3-isomer, Fluticasone Furoate utilizes the 2-furoate ester (


- (2-furoyloxy)-6

,9-difluoro...).

Why 2-Furoate?

  • Synthetic Availability: 2-Furoic acid is produced via the Cannizzaro reaction of furfural, a high-volume biomass derivative. 3-Furoic acid requires complex synthesis (e.g., oxidation of 3-methylfuran).

  • Reactivity: 2-Furoyl chloride is highly reactive, facilitating the difficult esterification of the sterically hindered

    
    -hydroxyl group on the steroid backbone.
    
  • Binding Affinity: The 2-furoate moiety provides a specific conformation that fills the lipophilic pocket of the Glucocorticoid Receptor (GR) more effectively than the propionate ester (Fluticasone Propionate) [2].

Experimental Protocols (Validation Workflows)

To confirm stability and isomerization potential in your specific matrix, use the following protocols.

Protocol A: Differential Scanning Calorimetry (DSC) Stability Screen

Objective: Determine the solid-state stability and melting onset of the isomers.

  • Preparation: Weigh 2–5 mg of crystalline 2-furoic acid and 3-furoic acid into separate aluminum Tzero pans. Hermetically seal.

  • Parameters:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis: Integrate the melting endotherm.

    • Expectation: 2-Furoic acid melt onset

      
      C; 3-Furoic acid melt onset 
      
      
      
      C.
    • Critical Check: Look for exothermic decomposition peaks immediately post-melt. 2-furoic acid is prone to decarboxylation at high temperatures (

      
      C) [3].
      
Protocol B: Acid-Catalyzed Isomerization Assay

Objective: Assess if the 2-isomer converts to the thermodynamic 3-isomer under stress.

  • Solvent System: Dissolve 2-furoic acid (100 mM) in

    
    -DMSO containing 5% 
    
    
    
    (deuterated sulfuric acid).
  • Incubation: Heat the NMR tube to 80°C in a temperature-controlled probe.

  • Monitoring: Acquire

    
    H-NMR spectra every 60 minutes for 12 hours.
    
    • 2-Furoate Signals:

      
       7.9 (d), 7.2 (d), 6.6 (dd).
      
    • 3-Furoate Signals:

      
       8.3 (s), 7.7 (s), 6.8 (s).
      
  • Result Interpretation: If signals for the 3-isomer appear, thermodynamic equilibration is occurring.[2] Note that in many practical solvent systems, the kinetic barrier is too high for conversion without specific catalysts (e.g., Henkel reaction conditions using potassium salts at

    
    C).
    

Computational Validation Workflow (DFT)

For researchers needing to predict the stability of novel furoate derivatives, follow this standardized DFT workflow.

DFT_Workflow Start Start: Build 3D Structures (2- vs 3-isomer) Opt Geometry Optimization Level: B3LYP/6-311+G(d,p) Start->Opt Freq Frequency Calculation (Verify no imaginary freqs) Opt->Freq Energy Single Point Energy Level: CCSD(T) or M06-2X Freq->Energy Solv Solvation Correction (PCM/SMD Model - Water/DMSO) Energy->Solv Calc Calculate Delta G = G(3) - G(2) Solv->Calc Result Decision Gate: If Delta G < 0, 3-isomer is stable. If Delta G > 0, 2-isomer is stable. Calc->Result

Caption: Standardized DFT workflow for calculating relative thermodynamic stability of furan derivatives.

References

  • Roux, M. V., et al. (2003).[1] "Thermochemistry of Furancarboxylic Acids." The Journal of Physical Chemistry A, 107(51), 11460–11467.[1]

  • Biggadike, K., et al. (2008). "X-ray crystal structure of the novel enhanced-affinity glucocorticoid agonist fluticasone furoate." Journal of Medicinal Chemistry, 51(12), 3349-3352.

  • Delatour, T., et al. (2020). "Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan." Food Chemistry, 303, 125406.

  • NIST Chemistry WebBook. "2-Furoic acid & 3-Furoic acid Thermochemical Data."

Sources

Biological Activity and Medicinal Potential of 3-Furoate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan moiety is a cornerstone of medicinal chemistry, yet the vast majority of research has historically focused on 2-furoate derivatives (e.g., diloxanide furoate, mometasone furoate). 3-Furoate esters (derivatives of furan-3-carboxylic acid) represent a distinct, under-explored chemical space with unique electronic properties and metabolic profiles.

This guide analyzes the 3-furoate core as a "privileged scaffold" for drug discovery. Unlike their 2-substituted counterparts, 3-furoates offer an alternative vector for hydrogen bonding and metabolic stability, showing specific potential in hypolipidemic , antimicrobial , and anticancer applications. This document provides the synthesis protocols, structure-activity relationships (SAR), and safety mechanisms necessary to integrate 3-furoates into modern drug development pipelines.

Part 1: Chemical Architecture & Synthesis Landscape

The Electronic Distinction

The position of the carboxylate group on the furan ring fundamentally alters the molecule's reactivity and binding potential.

  • 2-Furoates: The carboxyl group is conjugated with the oxygen atom of the furan ring, making the C5 position highly susceptible to electrophilic attack.

  • 3-Furoates: The conjugation path is interrupted, resulting in a more electron-rich C2 position and a distinct dipole moment. This subtle electronic difference allows 3-furoates to engage different binding pockets in enzymes like 5-HT2A receptors and viral polymerases compared to 2-furoates.

Synthetic Challenges and Solutions

Direct electrophilic substitution of furan predominantly occurs at the C2 position. Accessing the C3 position requires indirect methods, making 3-furoates more difficult to synthesize but also more novel in intellectual property (IP) terms.

Protocol 1: Synthesis of Methyl 3-Furoate via 4-Acyl-2,3-Dihydrofuran

Context: This method avoids the low yields associated with direct furan carboxylation.

Reagents:

  • 4-trichloroacetyl-2,3-dihydrofuran

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

  • Sulfuric Acid (

    
    )
    

Step-by-Step Methodology:

  • Precursor Formation: React 2,3-dihydrofuran with trichloroacetyl chloride to yield 4-trichloroacetyl-2,3-dihydrofuran.

  • Alkoxy-Halogen Exchange: Dissolve the intermediate in MeOH. Add NaOMe (1.1 eq) dropwise at 0°C to facilitate the ring-opening and rearrangement.

  • Aromatization: Heat the mixture to reflux (65°C) for 4 hours. The basic conditions drive the elimination of HCl and aromatization to the furan ring.

  • Esterification: Acidify the solution with catalytic

    
     to ensure complete conversion to the methyl ester.
    
  • Purification: Neutralize with

    
    , extract with dichloromethane (DCM), and distill under reduced pressure (bp ~119°C at 200 mmHg).
    
    • Validation: Check purity via GC-MS (Target: >99%). Look for characteristic furan peaks in

      
      -NMR (
      
      
      
      8.02, 7.33, 6.75 ppm).

Part 2: Medicinal Chemistry & Biological Activity[1][2][3][4][5][6][7][8]

Hypolipidemic Activity

3-Furoic acid and its esters have demonstrated significant hypolipidemic effects in rodent models, often outperforming 2-furoic acid. The mechanism involves the modulation of hepatic lipid metabolism, likely through PPAR (Peroxisome Proliferator-Activated Receptor) pathways or direct enzyme inhibition.

Table 1: Comparative Hypolipidemic Activity (Rodent Model)

CompoundDosage (mg/kg/day)Serum Cholesterol ReductionSerum Triglyceride ReductionToxicity Notes
3-Furoic Acid 20~41% High Low hepatotoxicity
2-Furoic Acid20~25%ModerateModerate irritation
Clofibrate (Std)20~35%HighKnown hepatomegaly
Antimicrobial & Antifungal Potential

The 3-furoate moiety serves as a lipophilic warhead in complex antimicrobial agents.

  • Furo[3,2-c]coumarins: Fusing the 3-furoate system with coumarin creates potent antibacterial agents. The furan ring enhances membrane permeability.

  • Activity Profile: High efficacy against Candida albicans and Gram-positive bacteria (S. aureus).

  • Mechanism: Disruption of fungal cell wall synthesis (ergosterol pathway inhibition).

Anticancer & Antiviral (Polymerase Inhibition)

Derivatives like furo[2,3-b]pyridin-4-one-5-carboxylate esters utilize the 3-furoate geometry to inhibit human herpesvirus polymerases.

  • Mechanism: Non-nucleoside inhibition. The 3-furoate wing occupies a hydrophobic pocket on the polymerase enzyme, locking it in an inactive conformation.

  • Potency:

    
     values in the sub-microgram range (0.655 µg/mL) against esophageal cancer cell lines (KYSE70).
    

Part 3: Mechanistic Pharmacology & Safety

Metabolic Bioactivation (The "Double-Edged Sword")

A critical consideration for any furan-containing drug is metabolic activation by Cytochrome P450 (specifically CYP3A4 and CYP2E1). This pathway can lead to therapeutic efficacy (mechanism-based inhibition) or toxicity (hepatocellular necrosis).

DOT Diagram: Metabolic Fate of the 3-Furoate Core Caption: The CYP450-mediated bioactivation pathway of 3-furoates. The furan ring is oxidized to a reactive enedial intermediate, which can either be detoxified by Glutathione (GSH) or form toxic adducts with cellular proteins.

FuroateMetabolism Substrate 3-Furoate Ester (Prodrug/Active) CYP CYP450 (3A4/2E1) Oxidation Substrate->CYP Metabolism Epoxide Furan Epoxide (Highly Unstable) CYP->Epoxide Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening GSH Glutathione (GSH) Conjugation Enedial->GSH Detoxification Protein Cellular Proteins (Nucleophiles) Enedial->Protein Covalent Binding Excretion Mercapturic Acid (Safe Excretion) GSH->Excretion Toxicity Hepatotoxicity / Protein Adducts Protein->Toxicity Cellular Damage

Safety & Toxicology Profile
  • Irritation: 3-Furoic acid is classified as a Skin/Eye Irritant (Category 2).[1][2][3][4][5]

  • Systemic Toxicity: Generally displays lower systemic toxicity than benzene analogues, but high doses may cause respiratory distress.

  • Metabolite Safety: The primary human metabolite is the glycine conjugate (furoylglycine), which is rapidly excreted. However, the formation of cis-2-butene-1,4-dial (as shown above) requires monitoring in chronic dosing studies.

Part 4: Experimental Protocols

Protocol 2: In Vitro Metabolic Stability & Reactive Metabolite Trapping

Purpose: To determine if a specific 3-furoate candidate generates toxic adducts.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • GSH (Glutathione) or KCN (Potassium Cyanide) as trapping agents

  • LC-MS/MS[6][7]

Workflow:

  • Incubation: Mix 3-furoate candidate (10 µM) with HLM (1 mg/mL) in phosphate buffer (pH 7.4).

  • Activation: Initiate reaction with NADPH (1 mM).

  • Trapping: Add GSH (5 mM) to trap soft electrophiles (epoxides/enedials).

  • Termination: Quench with ice-cold acetonitrile after 60 mins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Search Criteria: Look for Mass Shift of +307 Da (GSH adduct). Presence indicates bioactivation potential.

Part 5: Future Outlook & SAR Logic

The 3-furoate scaffold offers a "sweet spot" in medicinal chemistry: it is stable enough to serve as a drug core but reactive enough to interact with specific enzymatic pockets.

DOT Diagram: Strategic SAR Optimization Caption: Decision tree for optimizing 3-furoate leads. Modifications at C2, C4, and C5 modulate stability and potency, while the ester linkage controls bioavailability.

SAR_Logic Core 3-Furoate Core C2_Mod C2 Substitution (Steric Block) Core->C2_Mod C4_C5_Mod C4/C5 Substitution (Lipophilicity) Core->C4_C5_Mod Ester_Mod Ester/Amide Linkage (Prodrug Design) Core->Ester_Mod Result_Stab Increased Metabolic Stability (Blocks CYP) C2_Mod->Result_Stab Prevents Ring Opening Result_Pot Enhanced Membrane Permeability C4_C5_Mod->Result_Pot Result_Bio Controlled Hydrolysis (Active Acid Release) Ester_Mod->Result_Bio

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. Oriental Journal of Chemistry. Link

  • Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid. RSC Advances. Link

  • Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes. Toxicology Letters. Link

  • Process for the preparation of 3-furoate esters. US Patent 6184394B1. Link

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives. Molecules. Link

  • The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives. Pharmaceutical Research. Link

  • 3-Furoic acid Safety Data Sheet. Fisher Scientific. Link

Sources

Metabolic Pathways and Bioactivation Mechanisms of 3-Furoate Ester Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Pathways of 3-Furoate Containing Prodrugs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

The 3-furoate moiety (furan-3-carboxylate) represents a distinct, albeit less common, structural isomer of the widely utilized 2-furoate group (found in mometasone furoate and diloxanide furoate). In prodrug design, 3-furoic acid is esterified to a hydroxyl or amine group of a parent drug to mask polarity, enhance lipophilicity (logP), and improve membrane permeability.

While 2-furoates are often designated as GRAS (Generally Recognized As Safe) in food contexts, the metabolic fate of 3-furoate esters requires rigorous scrutiny due to the unique electronic distribution of the furan ring at the 3-position. This guide delineates the sequential metabolic cascade: from the hydrolytic release of the promoiety to the divergent pathways of detoxification (conjugation) and potential bioactivation (ring opening).

Primary Metabolic Pathway: Prodrug Bioactivation

The activation of a 3-furoate prodrug is a hydrolytic event. Unlike oxidative bioactivation seen in some prodrug classes, 3-furoates rely on ubiquitous esterases.

Enzymatic Hydrolysis
  • Enzymes: Mammalian Carboxylesterases (CES), specifically hCE1 (predominant in the liver) and hCE2 (predominant in the small intestine). Paraoxonases (PON) in plasma may play a secondary role.

  • Mechanism: The catalytic triad (Ser-His-Glu/Asp) initiates a nucleophilic attack on the carbonyl carbon of the 3-furoate ester. This follows the

    
      mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[1]
    
  • Causality: The electron-withdrawing nature of the furan ring at the 3-position makes the carbonyl carbon sufficiently electrophilic for rapid hydrolysis, often resulting in a shorter half-life compared to aliphatic esters.

Reaction Stoichiometry:



Secondary Metabolism: Fate of the 3-Furoic Acid Carrier

Once released, 3-furoic acid is not merely an inert byproduct. It enters a bifurcated metabolic pathway. Understanding this split is critical for safety assessment, particularly regarding hepatotoxicity signals.

Pathway A: Detoxification via Amino Acid Conjugation (Major)

Similar to benzoic acid and 2-furoic acid, the primary clearance route for 3-furoic acid is conjugation with glycine. This is a two-step ATP-dependent process occurring in the mitochondrial matrix of hepatocytes.

  • Activation: 3-Furoic acid is converted to 3-Furoyl-CoA by Acyl-CoA Synthetase Medium-Chain (ACSM) members.

    • Note: This step requires ATP and Coenzyme A.

  • Conjugation: The enzyme Glycine N-Acyltransferase (GLYAT) transfers the furoyl moiety to glycine, forming 3-Furoylglycine (N-(3-furoyl)glycine).

  • Excretion: The conjugate is highly water-soluble and rapidly excreted via renal anionic transporters (OATs).

Pathway B: Bioactivation & Toxicity (Minor but Critical)

The furan ring is a "structural alert" in medicinal chemistry. While the carboxyl group stabilizes the ring, oxidative defuranization via Cytochrome P450 (CYP) enzymes remains a risk, particularly if Phase II conjugation is saturated.

  • Enzymes: CYP2E1 (primary) and CYP3A4 .

  • Mechanism:

    • Epoxidation: CYP introduces an oxygen across the C4-C5 double bond (or C2-C3), forming an unstable epoxide.

    • Ring Opening: The epoxide collapses to form a reactive

      
      -unsaturated dicarbonyl, specifically a derivative of cis-2-butene-1,4-dial .
      
  • Toxicological Outcome:

    • Protein Adducts: The reactive dialdehyde acts as a Michael acceptor, covalently binding to nucleophilic residues (cysteine thiols, lysine amines) on proteins. This can lead to Mechanism-Based Inhibition (MBI) of CYP enzymes or direct hepatotoxicity.

    • GSH Trapping: In healthy systems, Glutathione (GSH) traps the reactive intermediate, forming a mercapturic acid precursor. Depletion of GSH shifts the balance toward toxicity.

Visualizing the Pathway

The following diagram illustrates the complete metabolic lifecycle of a 3-furoate prodrug, highlighting the critical divergence between safe clearance and toxic bioactivation.

MetabolicPathway Prodrug 3-Furoate Prodrug (Lipophilic) ActiveDrug Active Parent Drug (Pharmacological Effect) Prodrug->ActiveDrug Hydrolysis (hCE1/hCE2) Intestine/Liver FuroicAcid 3-Furoic Acid (Carrier Moiety) Prodrug->FuroicAcid Hydrolysis FuroylCoA Intermediate: 3-Furoyl-CoA FuroicAcid->FuroylCoA Acyl-CoA Synthetase (+ATP, +CoA) Glucuronide Metabolite 2: 3-Furoyl-Glucuronide (Minor) FuroicAcid->Glucuronide UGTs (Minor) Epoxide Reactive Intermediate: Furan Epoxide FuroicAcid->Epoxide CYP450 Oxidation (CYP2E1, CYP3A4) FuroylGlycine Metabolite 1: 3-Furoylglycine (Renal Excretion) FuroylCoA->FuroylGlycine GLYAT (+Glycine) Dialdehyde Toxic Metabolite: cis-2-butene-1,4-dial deriv. Epoxide->Dialdehyde Spontaneous Ring Opening GSHAdduct GSH Conjugate (Detoxified) Dialdehyde->GSHAdduct +Glutathione (GST) ProteinAdduct Protein Adduct (Hepatotoxicity / MBI) Dialdehyde->ProteinAdduct Covalent Binding (If GSH depleted)

Figure 1: Divergent metabolic pathways of 3-furoate prodrugs. The central axis represents the release of the carrier, while the branches illustrate the competition between safe conjugation (left) and bioactivation (right).

Experimental Protocols for Validation

To validate these pathways during preclinical development, the following self-validating workflows are recommended.

Protocol: Differential Hydrolysis & Stability Assay

Purpose: To distinguish between simple chemical instability, enzymatic hydrolysis, and oxidative metabolism.

  • System Preparation: Prepare three reaction matrices:

    • A: Phosphate Buffer (PBS, pH 7.4) – Control for chemical stability.

    • B: Human Liver Microsomes (HLM) without NADPH – Tests for Esterase (CES) activity only.

    • C: HLM with NADPH – Tests for Esterase + CYP activity.

  • Incubation:

    • Spike prodrug (1 µM) into matrices. Incubate at 37°C.

    • Sample at

      
       min.
      
  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Data Interpretation (Logic Gate):

    • If degradation in A

      
      B : Chemical instability.
      
    • If degradation in B > A : Enzymatic hydrolysis confirmed.

    • If degradation in C > B : Significant CYP contribution (oxidative metabolism of the prodrug itself).

Protocol: Reactive Metabolite Trapping (GSH Assay)

Purpose: To detect the formation of the reactive cis-2-butene-1,4-dial intermediate derived from the 3-furoic acid carrier.

  • Incubation Mix:

    • Substrate: 3-Furoic Acid (10-50 µM) or Prodrug.

    • Enzyme: HLM (1 mg/mL) or Recombinant CYP2E1.

    • Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (5 mM).

    • Cofactor: NADPH regenerating system.

  • Reaction: Incubate for 60 min at 37°C.

  • Detection (LC-MS/MS):

    • Perform a Neutral Loss Scan (loss of 129 Da for GSH adducts) or Precursor Ion Scan (m/z 272 for GSH fragment).

    • Look for mass shift:

      
      .
      
  • Validation: The presence of a GSH adduct confirms the opening of the furan ring and the generation of an electrophile.

Quantitative Comparison: 3-Furoate vs. 2-Furoate

Feature2-Furoate (e.g., Mometasone)3-Furoate (Isomer)Implications for Drug Design
Electronic Structure Oxygen adjacent to C2 carboxyl.Oxygen separated by C2.3-Furoate is slightly less electron-rich at the carboxyl attachment, potentially altering esterase affinity.
Primary Metabolite 2-Furoic Acid3-Furoic AcidBoth are small heteroaromatic acids.
Major Conjugate 2-Furoylglycine3-FuroylglycineShared detoxification pathway (Glycine conjugation).
Toxicity Risk Low (GRAS status).Moderate (Less data).3-substituted furans are structurally distinct; bioactivation potential must be tested empirically.
CYP Interaction Weak inhibitor.Potential MBI.Furan ring position affects the orientation in the CYP active site, influencing suicide inhibition risk.

References

  • Metabolic Activation of Furan Deriv

    • Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[2]

    • Source: ResearchG
    • URL:[Link]

  • Hydrolysis Mechanisms

    • Title: Carboxylesterases: General detoxifying enzymes.[3]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Glycine Conjugation P

    • Title: Integrative metabolomics and hormonal profiling (Identification of 3-furoic acid and glycine conjug
    • Source: NIH / Scientific Reports.
    • URL:[Link]

  • Toxicity and Bioactiv

    • Title: Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4.
    • Source: NIH / Therapeutics and Clinical Risk Management.
    • URL:[Link]

  • Chemical Safety D

    • Title: 3-Furoic acid Safety Data Sheet (Toxicity Classific
    • Source: Fisher Scientific.[4]

Sources

The Evolution of Furan-3-Carboxylate Synthesis: From Stoichiometric Condensation to Catalytic Precision

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-3-carboxylates represent a critical pharmacophore in medicinal chemistry, serving as structural cores in antihypertensives (e.g., Olmesartan intermediates), rapid-acting insulin secretagogues, and natural product synthesis (e.g., Fraxinellone). Historically, accessing the 3-position carboxylate was synthetically more demanding than the 2-position analogues due to the inherent nucleophilicity patterns of the furan ring.

This technical guide analyzes the three distinct eras of furan-3-carboxylate synthesis:

  • The Classical Era: Stoichiometric condensation (Feist-Benary).

  • The Pericyclic Era: Cycloaddition strategies (Diels-Alder).[1][2]

  • The Catalytic Era: Atom-economical transition metal catalysis (Gold/Copper).

Part 1: The Classical Foundation (The Feist-Benary Synthesis)[3]

Mechanistic Causality

The Feist-Benary synthesis (circa 1902) remains the industrial baseline for generating furan-3-carboxylates. Unlike the Paal-Knorr synthesis, which typically yields 2,5-substitutions, Feist-Benary specifically targets the 3-carboxylate motif by reacting


-haloketones with 

-ketoesters.

Why it works: The reaction relies on the disparate electrophilicity of the


-haloketone. The enolate of the 

-ketoester (generated by a base like pyridine or

) first attacks the carbonyl carbon of the haloketone (Aldol-type addition). This places the oxygen in the perfect geometric position to perform an intramolecular

attack on the carbon bearing the halogen, closing the ring.
Protocol: Synthesis of Ethyl 2-methyl-3-furoate

Target Audience: Process Chemists scaling up intermediates.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Chloroacetaldehyde (50% aq. solution, 1.2 eq)

  • Pyridine (2.5 eq) or Triethylamine

  • Solvent: Ethanol or Methanol

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with ethyl acetoacetate and ethanol. Cool to 0°C to suppress premature polymerization of the aldehyde.

  • Addition: Add the chloroacetaldehyde solution dropwise.

  • Base Addition (Critical Step): Add pyridine dropwise over 60 minutes. Note: Rapid addition causes an exotherm that favors tar formation over cyclization.

  • Reflux: Heat the mixture to 70–80°C for 12–16 hours.

  • Workup: Evaporate ethanol. Dilute residue with water and extract with diethyl ether. Wash organic layer with 1M HCl (to remove residual pyridine) followed by brine.

  • Purification: Distillation is preferred over chromatography for this specific substrate (bp ~75°C at 15 mmHg).

Self-Validation:

  • TLC: Disappearance of the

    
    -ketoester enol spot (ferric chloride test negative).
    
  • NMR: Appearance of the characteristic furan ring protons (

    
     7.2–7.4 ppm).
    
Pathway Visualization

FeistBenary cluster_0 Reagents cluster_1 Mechanism BetaKeto Ethyl Acetoacetate Enolate Enolate Formation BetaKeto->Enolate AlphaHalo Chloroacetaldehyde Aldol Aldol Addition (C-C Bond) AlphaHalo->Aldol Base Pyridine (Base) Base->BetaKeto Deprotonation Enolate->AlphaHalo Attacks Carbonyl Alkoxide Alkoxide Intermediate Aldol->Alkoxide Cyclization Intramolecular SN2 (Ring Closure) Alkoxide->Cyclization -Cl⁻ Dehydration Dehydration (Aromatization) Cyclization->Dehydration -H₂O Product Ethyl 2-methyl-3-furoate Dehydration->Product

Caption: The Feist-Benary pathway: Base-mediated aldol condensation followed by intramolecular alkylation.

Part 2: The Pericyclic Shift (Diels-Alder Approaches)

As synthetic complexity increased, the harsh basic conditions of Feist-Benary became unsuitable for sensitive substrates. The Diels-Alder/Retro-Diels-Alder sequence emerged as a neutral, high-precision alternative.

The Oxazole-Alkyne Route

This method utilizes 4-phenyloxazoles reacting with acetylenic esters (e.g., ethyl propiolate).

  • Mechanism: [4+2] Cycloaddition yields a bicyclic intermediate which spontaneously undergoes Retro-Diels-Alder extrusion of a nitrile (R-CN) to release the furan-3-carboxylate.

  • Advantage: Highly regioselective; avoids strong acids/bases.

  • Limitation: Atom economy is lower due to the loss of the nitrile byproduct.

Part 3: The Catalytic Era (Gold & Copper Catalysis)

The modern standard for synthesizing complex furan-3-carboxylates utilizes


-acid catalysis (Gold/Copper) to cycloisomerize alkynyl precursors. This approach offers the highest atom economy and functional group tolerance.
Mechanism: 1,2-Migration/Cycloisomerization

The reaction typically involves


-acyloxyalkynyl ketones.[3][4]
  • Activation: Au(I) coordinates to the alkyne

    
    -system.
    
  • Nucleophilic Attack: The carbonyl oxygen of the acyloxy group attacks the activated alkyne (5-exo-dig).

  • Rearrangement: A 1,2-migration of the acyloxy group occurs, followed by protodeauration to yield the furan.

Protocol: Au(I)-Catalyzed Cyclization

Based on methodologies by Hashmi et al. and Gevorgyan.

Reagents:

  • Substrate:

    
    -acyloxyalkynyl ketone (1.0 eq)
    
  • Catalyst:

    
     (Gagosz catalyst) or 
    
    
    
    (2–5 mol%)
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, dissolve the alkynyl ketone in anhydrous DCE (0.1 M concentration).

  • Catalyst Charge: Add 2.5 mol% of the Gold(I) catalyst.

  • Reaction: Stir at room temperature (or mild heat to 50°C) for 1–4 hours.

  • Monitoring: Monitor by TLC. The starting material (alkyne) is usually less polar than the furan product.

  • Filtration: Filter through a short pad of silica to remove the metal catalyst.

  • Isolation: Concentrate in vacuo. Many products are pure enough for use; otherwise, flash chromatography (Hexane/EtOAc).

Self-Validation:

  • 1H NMR: The shift of the signal from the propargylic position is diagnostic.

  • Visual: Reaction often proceeds from colorless to a slight yellow hue; dark black/brown indicates catalyst decomposition (gold mirror formation).

Catalytic Cycle Visualization

GoldCatalysis cluster_catalyst Catalytic Cycle Au_Species [L-Au]⁺ Coordination Au-Alkyne Complex Au_Species->Coordination Cyclization 5-exo-dig Cyclization (Vinyl Gold Intermediate) Coordination->Cyclization Migration 1,2-Acyloxy Migration Cyclization->Migration ProtoDeauration Protodeauration Migration->ProtoDeauration ProtoDeauration->Au_Species Regenerate Catalyst Product Furan-3-Carboxylate ProtoDeauration->Product Product Release Substrate γ-Acyloxyalkynyl Ketone Substrate->Au_Species Enter Cycle

Caption: Gold(I)-catalyzed cycloisomerization involving 1,2-acyloxy migration.

Part 4: Comparative Data Analysis

FeatureFeist-Benary (Classical)Diels-Alder (Pericyclic)Au/Cu Catalysis (Modern)
Key Reagents

-ketoester +

-haloketone
Oxazole + AlkyneAlkynyl ketone + [Au]/[Cu]
Atom Economy Moderate (Loss of

,

)
Low (Loss of R-CN)High (Isomerization)
Conditions Basic, Thermal (Reflux)Neutral, Thermal (High T)Mild, Lewis Acidic (RT-50°C)
Regioselectivity Dictated by steric/electronic matchHighVery High
Scalability Excellent (Kg scale)ModerateGood (Catalyst cost is factor)
Primary Use Simple alkyl/aryl furan-3-estersComplex/Sensitive coresHighly functionalized scaffolds

References

  • Feist, F. (1902).[5] "Studien in der Furan- und Pyrrol-Gruppe". Chemische Berichte, 35, 1537–1544.[5]

  • Benary, E. (1911).[5] "Synthese von Pyridin-Derivaten aus Dichlor-äther und

    
    -Amino-crotonsäureester". Chemische Berichte, 44, 489.[5] 
    
  • Li, M., et al. (2021).

    
    -Dioxo Gold Carbene and 1,2-Alkynyl Migration: Synthesis of Furan-3-carboxylates". Organic Letters, 23(17), 6967–6972. 
    
  • Hoffmann, M., et al. (2013).[3] "Gold(I)-catalyzed formation of furans from

    
    -acyloxyalkynyl ketones". Beilstein Journal of Organic Chemistry, 9, 1774–1780.[3] 
    
  • Gevorgyan, V., et al. (2004). "Copper-Catalyzed Cycloisomerization of Alkynyl Ketones". Journal of the American Chemical Society. (Referenced contextually via modern review).

Sources

The 3-Furoate Moiety in Heteroaromatic Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-furoate moiety (alkyl furan-3-carboxylate) represents a distinct and underutilized pharmacophore in medicinal chemistry, often overshadowed by its regioisomer, the 2-furoate (common in steroidal prodrugs like Mometasone furoate). This guide dissects the specific utility of the 3-furoate scaffold as a bioisostere for benzoate and nicotinate derivatives, analyzing its electronic properties, metabolic liabilities, and synthetic accessibility.

While furan rings are historically viewed with caution due to metabolic activation (toxicity), the 3-furoate ester offers a unique electronic environment that can modulate potency and solubility. This guide provides a critical analysis of its role in "scaffold hopping" for kinase inhibitors and anti-inflammatory agents, balanced against a rigorous review of its metabolic safety profile.

Part 1: Physicochemical & Electronic Properties[1]

Bioisosterism and Electronic Profiling

The furan-3-carboxylate group serves as a non-classical bioisostere for benzoate (phenyl ester) and nicotinate (pyridine-3-carboxylate) moieties. Its utility lies in its ability to reduce lipophilicity (LogP) while altering the vector of hydrogen bond acceptors.

PropertyBenzoate (Ref)Furan-2-carboxylateFuran-3-carboxylateImpact on Design
Electronic Character

-deficient (moderate)

-excessive (high)

-excessive (moderate)
3-position is less electron-rich than 2-position; ester EWG stabilizes the ring.
Dipole Moment ~1.7 D~4.1 D~3.2 DAltered dipole orientation affects binding pocket alignment.
H-Bonding Acceptor (C=O)Acceptor (C=O + Ring O)Acceptor (C=O + Ring O)Ring oxygen in 3-furoate is sterically more accessible than in 2-furoate.
Metabolic Liability Low (Hydrolysis)High (Ring opening)Moderate/HighSusceptibility to CYP450 oxidation (see Section 2).
Structural Geometry

Unlike the 2-furoate, where the carboxylate is adjacent to the heteroatom (alpha), the 3-furoate (beta) places the carbonyl group in a vector that mimics the meta-substitution pattern of a benzene ring. This makes it an ideal scaffold hop for 3-substituted pyridines or meta-substituted benzoates .

Part 2: Metabolic Stability & Toxicity (Critical Analysis)

The "Furan Toxicity" Paradigm

A critical consideration in designing furan-containing drugs is the potential for bioactivation. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to form a reactive cis-2-butene-1,4-dial (enedial), which acts as a Michael acceptor for cellular nucleophiles (protein/DNA), leading to hepatotoxicity.

Expert Insight: While 2-substituted furans are notorious for this (e.g., toxic metabolites of furan itself), 3-substituted furans (like 3-furoates) are not immune. The toxicity of Teucrin A is explicitly linked to the metabolic activation of its 3-substituted furan ring. However, the presence of the electron-withdrawing ester group at C3 reduces the electron density of the ring, potentially raising the oxidation potential and mitigating the rate of bioactivation compared to alkyl-furans.

Metabolic Pathway Visualization

The following diagram illustrates the bioactivation pathway that medicinal chemists must monitor when employing this scaffold.

MetabolicPathway Figure 1: Metabolic bioactivation pathway of furan moieties leading to reactive enedials. Furan 3-Furoate Derivative (Parent Drug) CYP CYP450 Oxidation (CYP2E1) Furan->CYP Epoxide Furan-2,3-Epoxide (Unstable Intermediate) CYP->Epoxide Bioactivation Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening GSH Glutathione Conjugate (Detoxification) Enedial->GSH + GSH (Safe) Protein Protein Adduct (Hepatotoxicity) Enedial->Protein + Nucleophiles (Toxic)

Part 3: Therapeutic Applications & Case Studies

Antitumor Anthra[2,3-b]furan-3-carboxamides

Research into anthra[2,3-b]furan-3-carboxamides demonstrates the power of the 3-furoate moiety in "scaffold hopping." By replacing a naphthoindole core with the anthrafuran-3-carboxamide, researchers maintained DNA intercalation properties while altering the solubility profile and targeting Topoisomerase II. The 3-carboxamide position was critical for attaching cyclic diamine side chains that interact with the minor groove of DNA.

Lipoxygenase (LOX) Inhibitors

Derivatives of 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid have shown potent inhibition of soybean lipoxygenase (IC50 ~12.8 µM).[1] Here, the 3-furoate ester acts not just as a linker but as an electronic modulator, optimizing the electron density of the furan ring to facilitate pi-stacking interactions within the LOX active site without rapid degradation.

Part 4: Synthetic Protocols

The Feist-Benary Synthesis (Classic Route)

This remains the most robust method for generating the furan-3-carboxylate core from acyclic precursors.

Protocol:

  • Reactants: Ethyl acetoacetate (or beta-keto ester) +

    
    -haloketone (e.g., chloroacetone).
    
  • Conditions: Pyridine or aqueous ammonia/base.

  • Mechanism: Intermolecular aldol condensation followed by intramolecular O-alkylation.

Modern Pd-Catalyzed Cyclization

For highly substituted 3-furoates, transition metal catalysis offers milder conditions.

Protocol:

  • Substrate:

    
    -acetylenic 
    
    
    
    -keto esters.
  • Catalyst: PdCl2(MeCN)2 (5 mol%).

  • Solvent: 1,4-Dioxane, 80°C.

  • Yield: Typically 75-90%.

Synthetic Workflow Diagram

SynthesisRoutes Figure 2: Primary synthetic routes to the 3-furoate scaffold. KetoEster Beta-Keto Ester (e.g., Ethyl Acetoacetate) Feist Feist-Benary Reaction (Base/Pyridine) KetoEster->Feist HaloKetone Alpha-Halo Ketone (e.g., Chloroacetone) HaloKetone->Feist Acetylene Gamma-Acetylenic Beta-Keto Ester PdCat Pd(II) Catalyzed Cyclization (5-exo-dig) Acetylene->PdCat Furoate Ethyl 3-Furoate Derivative (Target Scaffold) Feist->Furoate Condensation/Cyclization PdCat->Furoate Intramolecular Cyclization

Part 5: Experimental Protocol (Validation)

Protocol: Synthesis of Ethyl 2-methylfuran-3-carboxylate (Feist-Benary)

Objective: To synthesize the core scaffold for further SAR elaboration.

  • Reagent Setup: In a 250 mL round-bottom flask, dissolve ethyl acetoacetate (10 mmol, 1.30 g) and chloroacetone (10 mmol, 0.92 g) in pyridine (20 mL).

  • Reaction: Heat the mixture to reflux (115°C) for 10 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of starting materials.

  • Workup: Cool to room temperature. Pour the dark reaction mixture into ice-cold water (100 mL) containing concentrated HCl (25 mL) to neutralize the pyridine.

  • Extraction: Extract with diethyl ether (3 x 50 mL). Wash combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (CDCl3, 400 MHz):

      
       6.58 (d, J=2.0 Hz, 1H, H-4), 7.25 (d, J=2.0 Hz, 1H, H-5), 4.28 (q, 2H, OCH2), 2.58 (s, 3H, CH3), 1.35 (t, 3H, CH3).
      
    • Yield: Expect 50-60% as a pale yellow oil.

References

  • Synthesis and biological evaluation of novel furopyridone derivatives. Molecules. (2024).

  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides. European Journal of Medicinal Chemistry. (2014).

  • Substituted furans as potent lipoxygenase inhibitors: Synthesis, in vitro and molecular docking studies. Bioorganic Chemistry. (2017).

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. (2006).

  • Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas. Journal of Medicinal Chemistry. (2022).

Sources

Thermodynamic and Empirical Solubility Profile of Methyl 3-Furoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Methyl 3-furoate (CAS 13129-23-2), also known as methyl furan-3-carboxylate, is a versatile heterocyclic ester utilized extensively as a foundational building block in medicinal chemistry, materials science, and complex organic synthesis[1]. Because it exists as a colorless to pale yellow liquid at standard temperature and pressure[2], its "solubility" in organic solvents is more accurately defined by its liquid-liquid miscibility and partitioning thermodynamics.

Understanding the solvation profile of methyl 3-furoate is critical for optimizing reaction conditions, designing efficient liquid-liquid extractions, and developing chromatographic purification methods. This guide provides a comprehensive, causality-driven analysis of its solubility behavior across different solvent classes, grounded in physicochemical principles.

Physicochemical Foundations of Solvation

The solubility and miscibility of methyl 3-furoate are dictated by its distinct structural features:

  • Furan Ring: The five-membered aromatic ring provides significant electron density, enabling

    
     stacking interactions and favorable London dispersion forces with non-polar and aromatic solvents.
    
  • Ester Functional Group: The methoxycarbonyl moiety acts as a strong hydrogen bond acceptor (via the carbonyl and ether oxygens) but lacks hydrogen bond donors. This drives its high affinity for polar protic solvents.

  • Lipophilicity: With a computed XLogP3 of 1.3, the molecule exhibits moderate lipophilicity[3]. This thermodynamic property mathematically explains its preference for organic phases over aqueous environments.

Table 1: Key Physicochemical Parameters of Methyl 3-Furoate

PropertyValueMechanistic ImplicationReference
Molecular Formula C6H6O3Defines baseline molecular volume and cavity formation energy.[3]
Molecular Weight 126.11 g/mol Low MW facilitates rapid diffusion and solvation kinetics.[3]
Physical State LiquidEliminates the crystal lattice energy barrier during dissolution.[2]
Boiling Point 154.00 – 155.00 °CIndicates moderate volatility; requires sealed systems for thermal equilibration.[2]
XLogP3 1.3Predicts favorable partitioning into organic solvents.[3]
Water Solubility ~13.3 g/L (at 25 °C)Limited aqueous solubility drives the need for organic co-solvents.[2]

Solubility Profile Across Organic Solvent Classes

Because methyl 3-furoate is a liquid without the thermodynamic hurdle of crystal lattice disruption, it exhibits complete miscibility with a vast array of organic solvents. Its solvation can be categorized by solvent class:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Complete miscibility. The hydroxyl groups of these solvents act as hydrogen bond donors, forming strong, stabilizing interactions with the ester carbonyl and the furan oxygen of methyl 3-furoate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Ethyl Acetate): Complete miscibility. Solvation is driven by strong dipole-dipole alignments. The high dielectric constants of solvents like DMSO perfectly complement the polarized ester group, making these solvents ideal for nucleophilic substitution reactions involving methyl 3-furoate[1].

  • Non-Polar & Halogenated Solvents (e.g., Hexane, Toluene, Dichloromethane): Complete miscibility. The hydrophobic nature of the furan ring and the methyl group interacts favorably with non-polar solvents via London dispersion forces.

Table 2: Empirical Miscibility and Solvation Matrix

Solvent ClassRepresentative SolventsMiscibility StatusPrimary Solvation Driver
Polar Protic Methanol, EthanolMiscibleHydrogen bond donation to ester
Polar Aprotic DMF, DMSO, AcetoneMiscibleDipole-dipole interactions
Halogenated Dichloromethane, ChloroformMiscibleDispersion and dipole alignment
Non-Polar Hexane, Heptane, TolueneMiscibleHydrophobic effect, dispersion forces
Aqueous Water, Aqueous BuffersLimited (~13.3 g/L)High energetic cost of solvent cavity formation

Experimental Methodology: Liquid-Liquid Partitioning Protocol

While methyl 3-furoate is completely miscible in pure organic solvents, determining its exact solubility limits in biphasic systems (e.g., aqueous-organic mixtures used in extraction) requires rigorous empirical validation.

Methodological Causality: Gas Chromatography with Flame Ionization Detection (GC-FID) is selected over High-Performance Liquid Chromatography (HPLC). Because methyl 3-furoate is a volatile liquid (BP ~154 °C)[2], GC avoids the mobile phase matrix effects inherent to HPLC and provides superior baseline resolution for volatile esters.

Step-by-Step Protocol: Shake-Flask GC-FID Determination
  • Phase Pre-saturation: Combine the target organic solvent (e.g., ethyl acetate) and aqueous phase (e.g., phosphate buffer, pH 7.4) in a 1:1 ratio. Stir for 24 hours at 25.0 ± 0.1 °C to ensure mutual saturation of the solvents. Rationale: Prevents volume shifts during the actual experiment, ensuring thermodynamic accuracy.

  • Analyte Introduction: Transfer 10 mL of the pre-saturated biphasic mixture to a thermostated, sealed glass vial. Spike the system with a known excess mass of methyl 3-furoate.

  • Thermodynamic Equilibration: Agitate the sealed vial at 200 rpm for 48 hours using an orbital shaker maintained at 25.0 °C. Rationale: A 48-hour window guarantees that the system overcomes any kinetic barriers and reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes at 25 °C. Rationale: Agitation generates micro-emulsions. Centrifugation forces complete phase coalescence, preventing the artificial inflation of analyte concentration in either layer.

  • Sampling & Dilution: Using a gas-tight syringe, carefully extract 100 µL aliquots from both the upper organic layer and the lower aqueous layer. Dilute each aliquot 1:100 in acetone containing 1 mg/mL of nonane as an internal standard.

  • GC-FID Quantification: Inject 1 µL of the diluted samples into the GC-FID. Calculate the concentration of methyl 3-furoate in each phase using a pre-validated calibration curve, and derive the partition coefficient (

    
    ) or saturation limit.
    

Workflow Visualization

G Start Solvent & Analyte Selection (Methyl 3-Furoate) PhasePrep Phase Pre-saturation (Aqueous + Organic) Start->PhasePrep Equilibration Thermodynamic Equilibration (48h Agitation at 25°C) PhasePrep->Equilibration Spike Analyte Separation Phase Separation (Centrifugation at 4000 rpm) Equilibration->Separation Break Emulsions Sampling Aliquot Extraction & Internal Standard Dilution Separation->Sampling Isolate Phases Analysis GC-FID Quantification Sampling->Analysis Data Calculate Partition Coefficient & Solubility Limits Analysis->Data

Figure 1: Thermodynamic equilibration and GC-FID quantification workflow for methyl 3-furoate.

Applications in Drug Development & Synthesis

Understanding this solubility profile directly impacts synthetic workflows. Because methyl 3-furoate is highly soluble in polar aprotic solvents like DMF and DMSO, these media are highly recommended for base-catalyzed nucleophilic substitutions[1]. Furthermore, its limited water solubility (~13.3 g/L) combined with a favorable LogP (1.3)[3] means that during reaction workups, methyl 3-furoate can be quantitatively recovered from aqueous quenches using standard liquid-liquid extraction with ethyl acetate or dichloromethane.

References

  • The Good Scents Company. "methyl furoate 3-furancarboxylic acid, methyl ester". Physical Properties and Organoleptic Data.
  • CymitQuimica. "CAS 13129-23-2: Methyl furan-3-carboxylate". Chemical Properties and Applications.
  • National Institutes of Health (PubChem). "Methyl furan-3-carboxylate | C6H6O3 | CID 14918". Computed Properties and Identifiers.
  • FlavScents. "methyl furoate". Chemical Data and Synonyms.

Sources

Electronic Effects of Substituents on 3-Furoate Ring Systems: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan is classically understood as a


-excessive, electron-rich heteroaromatic ring. However, the introduction of a carboxylate ester group at the 3-position (yielding a 3-furoate) fundamentally rewires its electronic architecture. For drug development professionals and synthetic chemists, understanding this electronic shift is critical. The 3-furoate core acts as a highly stable bioisostere, but its altered Highest Occupied Molecular Orbital (HOMO) and distinct regioselectivity require specific, causality-driven synthetic strategies. This whitepaper dissects the electronic effects of the 3-furoate system and provides self-validating protocols to harness its unique reactivity.

The Electronic Architecture of 3-Furoates

The reactivity of the 3-furoate system is governed by the interplay between the oxygen heteroatom's electron donation and the 3-substituent's electron withdrawal.

Inductive (-I) and Mesomeric (-M) Effects

A carboxylate group at the C-3 position exerts strong inductive (-I) and mesomeric (-M) effects. Unlike 2-furoates, where the electron-withdrawing group (EWG) directly conjugates with the ring oxygen to strongly deactivate the C-5 position, the 3-furoate system creates an asymmetric electronic distribution[1].

  • HOMO Lowering: The EWG pulls

    
    -electron density away from the furan core, significantly lowering the HOMO energy level. This makes 3-furoates notoriously sluggish in standard electrophilic reactions[2].
    
  • Regiocontrol: The -M effect leaves the C-2 position highly electron-deficient (electrophilic). Consequently, the C-5 position retains relatively more nucleophilic character, directing incoming electrophiles almost exclusively to C-5[3].

ElectronicEffects A 3-Furoate Core B EWG (-I, -M) Electron Withdrawal A->B C Lowered HOMO Energy Level B->C Decreases Diene Reactivity D C-2 Electrophilic Activation B->D Regiocontrol in Cycloadditions E C-5 Nucleophilic Preference B->E Directs EAS to C-5

Logical flow of electronic effects induced by the 3-carboxylate substituent on the furan core.

Impact on Reactivity Paradigms

The electronic rewiring of 3-furoates dictates their behavior in complex cycloadditions, requiring chemists to abandon standard furan protocols.

Diels-Alder Cycloadditions

Furans are typically excellent dienes. However, the lowered HOMO of 3-furoates creates a high activation barrier for Diels-Alder (DA) reactions. Despite this, 3-furoates are actually favored both kinetically and thermodynamically over 2-furoates[2]. This is because the 3-position substituent introduces less steric hindrance at the reacting termini (C-2 and C-5) during the transition state, and the HOMO-lowering effect is slightly less pronounced than in the 2-isomer.

(4+3) Cycloadditions and Stereocontrol

In (4+3) cycloadditions with oxazolidinone-substituted oxyallyls, the electronic nature of the 3-furoate drives profound anti regioselectivity[3]. The Causality: Because the 3-ester group makes C-2 highly electrophilic, the more advanced bonding interaction of the incoming nucleophilic oxyallyl is forced toward the less-substituted, relatively electron-rich C-5 position. This electronic control overrides steric factors, yielding strictly anti adducts[3].

Quantitative Comparison of Substituent Effects

The table below summarizes how shifting an EWG from the 2-position to the 3-position flips the stereochemical outcome of (4+3) cycloadditions[3].

Furan DerivativeSubstituent PositionElectronic Effect on C-2Major Adduct StereochemistrySyn:Anti Ratio
2-MethylfuranC-2Electron-Donating (+I)Syn86:14
Methyl 2-furoateC-2Electron-Withdrawing (-M)Syn>95:5
3-MethylfuranC-3Electron-Donating (+I)Anti10:90
Methyl 3-furoate C-3 Electron-Withdrawing (-M) Anti 9:91

Self-Validating Experimental Protocols

To successfully utilize 3-furoates, protocols must actively counteract their electronic deactivation. The following workflows are designed as self-validating systems.

Protocol A: Base-Catalyzed Diels-Alder Cycloaddition in Aqueous Media

Objective: Overcome the lowered HOMO energy of 3-furoates to achieve >50% DA adduct yields. Causality: Water is selected as the solvent because its hydrogen-bonding network stabilizes the highly polarized transition state of the electron-deficient diene. The addition of a base (e.g., Triethylamine) diminishes the electron-withdrawing capability of the carboxylate system, effectively raising the HOMO energy and accelerating the reaction[2].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of methyl 3-furoate and 1.1 equivalents of the maleimide dienophile in deionized water (0.5 M concentration).

  • HOMO Activation: Add 1.0 equivalent of Triethylamine (Et

    
    N) dropwise to the suspension.
    
  • Thermal Cyclization: Heat the reaction mixture to 50°C under vigorous stirring for 6 hours.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 15 mL), dry over MgSO

    
    , and concentrate under reduced pressure.
    
  • Self-Validation Check: Run a parallel control reaction without Et

    
    N. The base-catalyzed reaction must yield >50% adduct. If the control reaction yields >5%, suspect dienophile auto-polymerization or solvent contamination, as the unactivated 3-furoate cannot thermally overcome the activation barrier alone[2].
    

ProtocolWorkflow S1 1. Reagent Assembly 3-Furoate + Dienophile S2 2. Solvent Selection Aqueous Media S1->S2 H-Bonding Network S3 3. HOMO Activation Add 1 eq. Base S2->S3 Neutralize EWG S4 4. Thermal Cyclization 50°C, 6-12 hours S3->S4 Kinetic Control S5 5. Product Isolation Yield >50% S4->S5 Self-Validation

Step-by-step workflow for the base-catalyzed Diels-Alder cycloaddition of 3-furoates.

Protocol B: Lewis Acid-Promoted (4+3) Cycloaddition

Objective: Achieve high anti stereoselectivity using methyl 3-furoate. Causality: Because the 3-furoate is deactivated, the electrophilicity of the incoming oxyallyl must be enhanced. ZnCl


 coordinates to the oxazolidinone auxiliary of the oxyallyl, lowering its Lowest Unoccupied Molecular Orbital (LUMO) to match the depressed HOMO of the 3-furoate[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the allenamide precursor (1.0 eq) and methyl 3-furoate (5.0 eq) in anhydrous CH

    
    Cl
    
    
    
    at -78°C under argon.
  • Lewis Acid Coordination: Add 1.2 equivalents of anhydrous ZnCl

    
     (1.0 M in ether). Stir for 15 minutes to allow complexation.
    
  • Oxidation: Add dimethyldioxirane (DMDO, 1.2 eq) dropwise to generate the oxyallyl intermediate in situ.

  • Reaction Evolution: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation Check: Quench with saturated NaHCO

    
     and analyze the crude mixture via 
    
    
    
    H-NMR. The diagnostic syn:anti ratio must be approximately 9:91[3]. If the ratio approaches 50:50, it indicates a failure in ZnCl
    
    
    coordination (likely due to moisture), causing a loss of electronic control over the transition state.

Implications for Drug Development

The electronic properties of 3-furoates make them exceptionally valuable in medicinal chemistry. Electron-rich furans are frequently flagged as toxicophores because their high HOMO levels make them susceptible to epoxidation by Cytochrome P450 enzymes, leading to reactive, hepatotoxic intermediates.

By utilizing a 3-furoate core, drug developers effectively lower the HOMO energy, drastically increasing the metabolic stability of the heterocycle while retaining its ability to act as a hydrogen-bond acceptor. Furthermore, the predictable C-5 directing effect allows for highly controlled late-stage functionalization, making 3-furoates reliable bioisosteres for substituted benzenes and pyrroles in modern pharmacophore design.

References

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions Source: RSC Publishing URL
  • Stereoselectivities and Regioselectivities of (4+3)
  • 16.

Sources

A Technical Guide to the Toxicological and Safety Assessment of 3-Furoate Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction

3-Furoic acid, a heterocyclic carboxylic acid, and its corresponding esters and salts—collectively known as 3-furoates—are pivotal intermediates in the pharmaceutical and agrochemical industries.[1] The furan ring, a five-membered aromatic heterocycle, is a structural component in numerous pharmacologically active compounds, valued for its ability to modify steric and electronic properties, which can enhance metabolic stability and drug-receptor interactions.[2]

However, the inherent chemistry of the furan scaffold presents a significant challenge in drug development. The same electronic characteristics that make it useful also render it susceptible to metabolic activation into reactive, and potentially toxic, species.[2][3] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to navigate the toxicological assessment of 3-furoate compounds. It emphasizes a tiered, mechanism-driven approach to safety evaluation, from computational prediction to detailed in vivo protocols, ensuring a comprehensive understanding of a compound's potential risks.

Section 2: The Core Toxicological Concern: Metabolic Bioactivation of the Furan Ring

The primary driver of toxicity for many furan-containing compounds is not the parent molecule itself, but its metabolic products.[4] The furan ring can undergo oxidation mediated by cytochrome P-450 (CYP450) enzymes, predominantly in the liver, to form highly reactive and electrophilic metabolites.[3] Studies indicate that this process likely forms an epoxide intermediate which rapidly rearranges to cis-2-butene-1,4-dial, a reactive α,β-unsaturated dialdehyde.[5]

This reactive metabolite is the critical effector of toxicity. It can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, cytotoxicity, and necrosis.[3][5] The body's primary defense against this is detoxification via conjugation with glutathione (GSH), which forms a less reactive, water-soluble conjugate that can be safely excreted.[3] Toxicity ensues when the rate of bioactivation overwhelms the cellular GSH detoxification capacity. This mechanism underpins the hepatotoxicity and potential carcinogenicity observed with several furan derivatives.[2][3][6]

Metabolic Activation of Furan Ring cluster_0 Hepatocyte cluster_1 Cellular Outcomes Parent 3-Furoate Compound (Parent Molecule) CYP450 Cytochrome P450 (e.g., CYP2E1) Parent->CYP450 Bioactivation Reactive Reactive Metabolite (cis-2-butene-1,4-dial) CYP450->Reactive GSH Glutathione (GSH) Reactive->GSH Conjugation Macro Cellular Macromolecules (Proteins, DNA) Reactive->Macro Covalent Binding Detox Detoxification Toxicity Cytotoxicity GSH->Detox Macro->Toxicity

Caption: Metabolic pathway of 3-furoate compounds in the liver.

Section 3: Hazard Profile of 3-Furoic Acid

While specific toxicological data may vary for different 3-furoate derivatives, the parent compound, 3-furoic acid, provides a foundational hazard profile. According to multiple safety data sheets, 3-furoic acid is classified as a hazardous chemical.[7]

Acute Toxicity and Irritation: The primary hazards associated with acute exposure to 3-furoic acid are irritant effects. It is consistently categorized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][8][9][10] Standard handling precautions, including the use of personal protective equipment (PPE) like gloves and safety glasses, are therefore mandatory.[7][8]

Chronic Toxicity and Carcinogenicity: Data on the chronic toxicity, mutagenicity, and carcinogenicity of 3-furoic acid itself are largely unavailable.[1][7] However, the broader class of furan compounds raises significant concern. The parent compound, furan, has demonstrated clear evidence of carcinogenic activity in rats and mice, leading to its classification by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[11][12] The European Food Safety Authority (EFSA) has also confirmed that furan exposure in food could lead to long-term liver damage and cancer.[13] The carcinogenic mechanism is primarily considered to be non-genotoxic, arising from recurrent cytotoxicity and the resulting compensatory cell proliferation, which increases the probability of tumor formation.[5][6] Nevertheless, a direct genotoxic mechanism cannot be entirely ruled out.[13][14]

Summary of GHS Hazard Classifications for 3-Furoic Acid

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[7][8][10]
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation[7][8][9][10]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][7][8][10]
Germ Cell Mutagenicity-No data available[7]
Carcinogenicity-No data available[1][7]
Reproductive Toxicity-No data available[7]

Section 4: A Tiered Framework for Safety Assessment

A robust and ethical toxicological evaluation of novel 3-furoate compounds should follow a tiered or staged approach. This strategy, advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA), begins with broad, non-animal-based methods and progresses to more complex biological systems only when necessary.[15] This allows for the early identification of potential hazards and conserves resources.

Tiered Toxicity Testing Workflow start New 3-Furoate Compound tier1 Tier 1: In Silico Assessment - Structural Alert Analysis - Metabolism Prediction start->tier1 tier2 Tier 2: In Vitro Profiling - Cytotoxicity (MTT Assay) - Genotoxicity (Ames, Micronucleus) tier1->tier2 Proceed if alerts or uncertainty tier3 Tier 3: In Vivo Confirmation - Acute Systemic Toxicity (e.g., Limit Test) tier2->tier3 Proceed if toxicity detected risk_assessment Comprehensive Risk Assessment - NOAEL Determination - Margin of Exposure (MOE) tier3->risk_assessment

Caption: A logical workflow for the safety assessment of 3-furoate compounds.

Section 5: Tier 1 - In Silico and Computational Assessment

Causality Behind the Choice: Before any resource-intensive laboratory work is initiated, computational toxicology serves as a critical screening step. The goal is to identify well-known structural liabilities. For furan-containing molecules, the primary "structural alert" is the furan ring itself, which is known to be a precursor to reactive metabolites.[16] Computational models can predict the likelihood of CYP450-mediated metabolism and flag the compound for further scrutiny, saving time and resources by prioritizing molecules with a higher intrinsic risk.

Workflow:

  • Structural Alert Analysis: Utilize software (e.g., DEREK Nexus, Toxtree) to screen the 3-furoate compound against databases of known toxicophores. The furan moiety will be flagged, but the analysis may reveal other potential liabilities within the molecule.

  • Metabolism Prediction: Employ metabolic simulation software to predict the sites of metabolism on the molecule. This can help confirm if the furan ring is a likely site of CYP450 oxidation.

  • Physicochemical Property Analysis: Calculate properties like LogP. For instance, 3-furoic acid has a LogP of 1.03, indicating moderate lipophilicity, which is relevant for its absorption and distribution.[10]

Section 6: Tier 2 - In Vitro Toxicity Profiling

Causality Behind the Choice: In vitro assays provide the first biological evidence of a compound's potential toxicity at the cellular level. This tier is designed to answer two fundamental questions: 1) Does the compound kill cells (cytotoxicity)? and 2) Does the compound damage genetic material (genotoxicity)? Given that the liver is the primary site of furan metabolism and toxicity, using a human liver cell line (e.g., HepG2) is a mechanistically sound choice for cytotoxicity screening.[17][18]

Experimental Protocol 1: MTT Assay for General Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][19]

Objective: To determine the concentration of a 3-furoate compound that reduces the viability of a cell culture by 50% (IC50).

Methodology:

  • Cell Seeding: Plate human liver carcinoma cells (HepG2) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[19]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions to achieve a range of final concentrations to be tested.

  • Dosing: Add the prepared dilutions to the appropriate wells (in triplicate). Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).[17]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.[19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a designated stop solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Section 7: Tier 3 - In Vivo Toxicity Assessment

Causality Behind the Choice: If significant in vitro toxicity is observed, or if the intended use of the compound involves high exposure, a preliminary in vivo study is warranted. The primary goal is to assess acute systemic toxicity and identify potential target organs in a whole organism. The acute oral toxicity limit test, as described in FDA guidelines, is a cost-effective and ethical first step that uses a minimal number of animals to determine if a compound has a low order of acute toxicity.[20]

Experimental Protocol 2: Acute Oral Toxicity - Limit Test (Adapted from FDA Guidelines)

Objective: To determine the acute toxic potential of a 3-furoate compound following a single high dose and to identify signs of toxicity.

Methodology:

  • Animal Model: Use a single sex (typically female rats, assumed to be more sensitive) of a standard rodent strain.[20]

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least 5 days.

  • Fasting: Fast the animals overnight (for rats) prior to dosing to ensure gastric emptying and maximum absorption.[20]

  • Dose Administration: Administer a single oral dose of the test compound at 5 g/kg body weight via gavage. This is considered the practical upper limit for a single dose. If no mortality or significant toxicity is observed at this dose, no higher doses are needed.[20]

  • Observation: Observe the animals closely for the first several hours post-dosing and then daily for a total of 14 days.[20] Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior, as well as any morbidity or mortality.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals. Conduct a gross necropsy on all animals (including any that died during the study) and examine all major organs for abnormalities.

  • Data Interpretation: If no mortality occurs, the acute oral toxicity is determined to be greater than 5 g/kg. The observations from clinical signs and gross necropsy provide valuable information on potential target organs for future sub-chronic studies.

Section 8: Data Interpretation and Risk Assessment

Synthesizing the data from this tiered approach is the final, critical step.

  • In Silico results provide an early warning based on chemical structure.

  • In Vitro data provides the IC50, offering a quantitative measure of cytotoxicity, and genotoxicity assays indicate mutagenic or clastogenic potential.

  • In Vivo data identifies the No-Observed-Adverse-Effect Level (NOAEL)—the highest dose at which there are no statistically or biologically significant adverse effects.[21]

For risk assessment, regulatory bodies often calculate a Margin of Exposure (MOE) .[13][14] This is a ratio comparing the NOAEL from animal studies to the predicted or measured human exposure. A sufficiently large MOE (e.g., >100) provides confidence that the compound is safe for its intended use. For compounds with carcinogenic potential, the MOE is calculated using a benchmark dose lower confidence limit (BMDL) instead of a NOAEL.[14]

Section 9: Conclusion

The 3-furoate scaffold is a valuable asset in modern chemistry, but it carries an intrinsic toxicological risk rooted in the metabolic activation of the furan ring. A thorough safety assessment is not merely a regulatory hurdle but a scientific necessity. By employing a logical, tiered framework that progresses from computational analysis to targeted in vitro and in vivo studies, researchers can efficiently characterize the toxicological profile of novel 3-furoate compounds. This mechanism-based approach allows for a comprehensive understanding of potential hazards, enabling informed decisions in the development of safer pharmaceuticals and chemicals.

References

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC. (n.d.).
  • Fisher Scientific. (2025, December 19). 3-Furoic acid Safety Data Sheet.
  • Guidechem. (n.d.). 3-Furoic acid 488-93-7 wiki.
  • Georganics Ltd. (2023, November 16). 3-FUROIC ACID SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 3-Furoic acid Safety Data Sheet.
  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies.
  • Sigma-Aldrich. (n.d.). 3-Furoic acid 98.
  • El-Metwaly, N., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5035.
  • Gouda, M. A., et al. (2019). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry, 4(1), 1-10.
  • National Center for Biotechnology Information. (n.d.). 3-Furoic acid. PubChem Compound Database.
  • ResearchGate. (n.d.). In vitro and in vivo toxicity of selected furanones.
  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests.
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Boyd, M. R., & Statham, C. N. (1983). Toxicity mediated by reactive metabolites of furans. Drug Metabolism and Disposition, 11(3), 244-250.
  • Purohit, M. N., et al. (2013). Synthesis and in vitro Cytotoxicity Studies of Certain Novel Heterocycles Derived from Bis 1, 2, 4-Triazoles and their DNA Damage Studies. Medicinal Chemistry, 9(8), 1063-1072.
  • National Toxicology Program. (1993). TR-402: Furan (CASRN 110-00-9) in F344 Rats and B6C3F1 Mice (Gavage Studies).
  • Wilson, A. S., et al. (2017). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity. Toxicologic Pathology, 45(1), 172-182.
  • Kim, S., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Technology, 44, e20230107.
  • European Food Safety Authority. (2017, October 25). Furan in food – EFSA confirms health concerns.
  • Norwegian Scientific Committee for Food and Environment. (2019, November 19). Risk Assessment of Furan Exposure in the Norwegian Population.
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • Peterson, L. A. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome.
  • ResearchGate. (n.d.). The role of metabolism in furosemide toxicity.
  • Hughes, T. B., et al. (2014). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 27(6), 1086-1097.

Sources

3-Furoate as a Bioisostere in Pharmaceutical Chemistry: Mechanistic Insights and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Rationale of 3-Furoate

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability, suboptimal lipophilicity, or off-target toxicity. In these scenarios, bioisosteric replacement is our most precise scalpel. While classical bioisosteres—such as substituting fluorine for hydrogen or tetrazole for a carboxylic acid—are standard practice, the utilization of 3-furoate (furan-3-carboxylate) represents a highly nuanced approach to modulating molecular topology and electronic distribution.

Unlike the more common 2-furoate, the 3-substituted furan isomer projects its carboxylate vector at a fundamentally different angle relative to the heteroatom. This shift alters the hydrogen-bond acceptor geometry and the overall dipole moment of the molecule. By strategically deploying 3-furoate, medicinal chemists can mimic the spatial volume of cyclic aliphatic rings (like proline) or modulate the lipophilicity of aromatic systems (like phenyl rings) while introducing new, specific polar interactions.

Case Studies in Target-Specific Drug Design

L-Proline Replacement in Dopamine D2 Receptor Modulators

A landmark application of 3-furoate bioisosterism is the replacement of L-proline in the melanostatin (MIF-1) neuropeptide[1]. Proline is conformationally restricted, dictating the secondary structure of peptides. Sampaio-Dias et al. demonstrated that substituting L-proline with 3-furoic acid (3-Fu) yields potent positive allosteric modulators (PAMs) of the Dopamine D2 Receptor (D2R)[1].

The Causality: The planar aromaticity of the furan ring occupies a similar spatial volume to the pyrrolidine ring of proline but introduces a rigidified backbone. Crucially, the furan oxygen creates a novel hydrogen-bonding network within the allosteric binding pocket[1]. This rational substitution not only maintained PAM activity but also significantly enhanced brain bioavailability and improved the neurotoxicological profile of the resulting lead compounds (e.g., methyl 3-furoyl-L-leucylglycinate)[1][2].

D2R_Signaling Dopamine Dopamine (Orthosteric Agonist) D2R Dopamine D2 Receptor (Conformational Shift) Dopamine->D2R Orthosteric Binding PAM 3-Furoyl Peptidomimetic (Allosteric Modulator) PAM->D2R Allosteric Binding Gi Gi/o Protein Activation D2R->Gi Signal Transduction cAMP cAMP Reduction Gi->cAMP Adenylyl Cyclase Inhibition Motor Motor Function Improvement (Anti-Parkinsonian Effect) cAMP->Motor Downstream Modulation

Figure 1: Allosteric modulation of the Dopamine D2 Receptor by 3-furoyl peptidomimetics.

Aromatic Replacement in Prodrugs and Protease Inhibitors

In the optimization of O-desmethylvenlafaxine (ODV) prodrugs, furan-3-carboxylate was evaluated as an aromatic bioisostere for phenyl esters[3]. The goal was to modulate the lipophilicity (logP) of the prodrug to tune gastrointestinal absorption. The introduction of the furan oxygen slightly decreased lipophilicity compared to a pure phenyl ring, which in this specific context resulted in lower oral bioavailability[3]. This highlights the context-dependent nature of bioisosteric replacement: while it can improve solubility, it must be carefully balanced against membrane permeability requirements.

Conversely, in the development of enterovirus 71 (EV71) 3C protease inhibitors, replacing an isoxazole moiety with a 3-furoate group led to a 1.5-fold decrease in inhibitory activity[4]. Mechanistically, this was attributed to the loss of a critical intramolecular hydrogen-bonding interaction between the P4 aromatic nitrogen (present in isoxazole) and the backbone amide NH of the P3 valine—an interaction that the furan oxygen could not geometrically satisfy[4].

Furthermore, in the design of antimycobacterial DprE1 inhibitors, a methyl 5-(piperidine-1-carbonyl)furan-3-carboxylate intermediate was utilized within a thiophene-arylamide series[5]. The bioisosteric replacement strategy explored the delicate electronic balance of replacing methylene with oxygen or sulfur atoms, revealing that subtle electronic shifts significantly impact the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis[5].

Quantitative Data on Bioisosteric Replacements

To synthesize the pharmacological impact of 3-furoate bioisosterism, the following table summarizes key quantitative shifts observed across different therapeutic targets.

Parent MoietyBioisosteric ReplacementTarget SystemPharmacological ImpactPhysicochemical Rationale
L-Proline (in Melanostatin)3-Furoic acid (Compound 6a)Dopamine D2 Receptor (Parkinson's Disease)Maintained PAM activity; improved toxicological profile & brain bioavailability.Planar aromaticity mimics pyrrolidine volume; furan oxygen acts as a novel H-bond acceptor.
Phenyl Ester (in ODV Prodrug)Furan-3-carboxylate (Compound 1g)Serotonin/Norepinephrine ReuptakeAltered oral bioavailability (lower

vs. phenyl analogs).
Reduced lipophilicity (lower logP) due to the introduction of the polar furan oxygen.
Isoxazole (in EV71 Inhibitor)3-Furoate (Compound 26)EV71 3C Protease1.5-fold decrease in inhibitory activity (

shift from 6.2 to 9.3 µM).
Loss of precise intramolecular H-bonding between the P4 aromatic N and P3 valine backbone.
Methylene (in DprE1 Inhibitor)Furan-3-carboxylate derivative Mycobacterial DprE1Significant decrease in antimycobacterial activity (MIC shift from 0.02 to 1.66 µg/mL).Disruption of optimal hydrophobic and van der Waals interactions in the deep active site pocket.

Experimental Protocols: Self-Validating Synthesis of 3-Furoyl Peptidomimetics

As an application scientist, I enforce protocols that are self-validating—meaning each step contains an internal checkpoint to confirm success before proceeding. The following methodology details the synthesis of methyl 3-furoyl-L-leucylglycinate, adapted from standard peptide coupling workflows[1].

The Causality of Reagent Selection: The choice of TBTU over classic carbodiimides (like DCC or EDC) is not arbitrary. TBTU minimizes the racemization of adjacent chiral centers in peptidomimetics and generates a highly reactive OBt-ester intermediate. Furthermore, the use of anhydrous


 ensures that competitive hydrolysis of the activated 3-furoyl ester is suppressed, driving the equilibrium strictly toward amide bond formation.
Step-by-Step Methodology: Amide Coupling of 3-Furoic Acid
  • Carboxyl Activation:

    • Action: To a solution of the 3-furoic acid derivative (e.g., 3-furoyl-L-leucine, 1.0 eq, ~2.25 mmol) in anhydrous

      
       (20 mL), add N,N-Diisopropylethylamine (DIEA, 3.0 eq) and TBTU (1.1 eq).
      
    • Validation Checkpoint: Stir for 15 minutes at room temperature. The solution should become homogenous, indicating the successful formation of the active OBt-ester.

  • Nucleophilic Acyl Substitution:

    • Action: Add the amine component, H-Gly-OMe·HCl (1.2 eq), to the activated mixture.

    • Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane). The disappearance of the activated ester spot and the emergence of a lower Rf product spot confirms bond formation (typically 2-4 hours).

  • Chemoselective Workup:

    • Action: Quench the reaction with water. Wash the organic layer sequentially with 10% aqueous citric acid (to remove unreacted amines and DIEA), saturated aqueous

      
       (to remove unreacted acids and OBt), and brine.
      
    • Validation Checkpoint: Dry the organic layer over anhydrous

      
      . The organic phase should be clear and free of emulsions.
      
  • Isolation and Purification:

    • Action: Evaporate the solvent under reduced pressure to yield a crude oil. Precipitate the product by triturating the oil in cold diethyl ether (

      
      ). Filter and dry under a vacuum.
      
    • Validation Checkpoint: The final product (e.g., methyl 3-furoyl-L-leucylglycinate) should present as a white solid with a sharp melting point (e.g., 167–175 °C) and high purity by HPLC[1].

Synthetic_Workflow Acid 3-Furoic Acid Derivative Activation Carboxyl Activation (TBTU, DIEA) Acid->Activation Coupling Amide Bond Formation (Nucleophilic Attack) Activation->Coupling Amine Amine/Peptide (e.g., H-Gly-OMe) Amine->Coupling Workup Aqueous Workup (Citric Acid, NaHCO3) Coupling->Workup Product 3-Furoyl Conjugate (Precipitation/Yield) Workup->Product

Figure 2: Self-validating peptide coupling workflow for 3-furoate peptidomimetics.

Conclusion

The integration of 3-furoate into a drug discovery pipeline exemplifies the power of precision bioisosterism. Whether it is utilized to restrict the conformation of a peptide backbone, modulate the lipophilicity of a prodrug, or probe the hydrogen-bonding limits of a protease active site, 3-furoate offers a unique physicochemical profile. By combining rigorous rational design with self-validating synthetic workflows, researchers can effectively harness this moiety to rescue stalled lead compounds and explore novel pharmacological space.

References

  • Sampaio-Dias, I. E., et al. (2021). "Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Sampaio-Dias, I. E., et al. (2021). "Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide." PubMed, National Institutes of Health. URL: [Link]

  • "Peptidomimetic ethyl propenoate covalent inhibitors of the enterovirus 71 3C protease: a P2–P4 study." (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL: [Link]

  • "Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake." (2013). Molecules, MDPI. URL: [Link]

  • "Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities." (2021). Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for Ethyl 3-Furoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

Ethyl 3-furoate (CAS: 614-98-2) is a critical heterocyclic building block in the synthesis of complex pharmaceuticals, particularly for introducing the furan moiety in a position that is electronically less accessible than the naturally favored 2-position. While 2-substituted furans are readily available from bio-based furfural, 3-substituted furans present a significant synthetic challenge due to the aromatic stability of the furan ring and the directing effects that favor electrophilic substitution at the


-position (C2/C5).
The Scale-Up Challenge

Direct functionalization of furan to ethyl 3-furoate is not feasible on a commercial scale due to poor regioselectivity. Consequently, scalable protocols must rely on ring construction or functional group interconversion of accessible precursors.

This guide presents two validated protocols chosen for their scalability, reagent availability, and operational safety:

  • Protocol A (The "Haloform" Route): A modern, high-yield process utilizing 2,3-dihydrofuran. This route is preferred for industrial scale-up due to mild conditions and the avoidance of high-temperature decarboxylation.

  • Protocol B (The "Classic" Malic Acid Route): A robust, multi-step pathway starting from bio-based malic acid. This route is ideal for laboratories prioritizing commodity starting materials over step-count efficiency.

Protocol A: The Dihydrofuran-Haloform Route (Recommended)

This protocol leverages the reactivity of enol ethers (2,3-dihydrofuran) to introduce the carbonyl functionality at the 4-position (which becomes the 3-position of the furan). The trichloromethyl group serves as a masked ester functionality, revealed via a haloform-type cleavage.

Reaction Scheme

The synthesis proceeds in three distinct stages:

  • Acylation: Friedel-Crafts acylation of 2,3-dihydrofuran.

  • Aromatization: Bromination-elimination sequence to restore the furan ring.

  • Haloform Cleavage: Conversion of the trichloromethyl ketone to the ethyl ester.

Figure 1: Strategic workflow for the Dihydrofuran-Haloform synthesis route.

Detailed Methodology
Step 1: Synthesis of 4-Trichloroacetyl-2,3-dihydrofuran[1][2]
  • Reagents: 2,3-Dihydrofuran (1.0 equiv), Trichloroacetyl chloride (1.1 equiv), Pyridine (1.2 equiv), Dichloromethane (DCM).

  • Procedure:

    • Charge a reactor with 2,3-dihydrofuran and pyridine in DCM (5 vol). Cool to 0°C.

    • Add trichloroacetyl chloride dropwise, maintaining internal temperature <10°C. The reaction is exothermic.

    • Stir at room temperature (RT) for 12 hours.

    • Quench: Wash with 1N HCl (2x), then sat. NaHCO3. Dry organic layer (MgSO4) and concentrate.[1][3][4]

    • Yield: Typically 90-95% (Yellow solid/oil). Use directly.

Step 2: Aromatization to 3-Trichloroacetylfuran
  • Reagents: Crude Intermediate 1, Bromine (1.05 equiv), DBU (1.8-diazabicyclo[5.4.0]undec-7-ene, 2.0 equiv), CHCl3.

  • Procedure:

    • Dissolve Intermediate 1 in CHCl3 (10 vol). Cool to -5°C.

    • Add Bromine dropwise. The solution will decolorize as Br2 is consumed.

    • After addition, stir for 1 hour.

    • Add DBU dropwise (exothermic elimination). Allow to warm to RT and stir for 4 hours.

    • Workup: Wash with water, dilute HCl, and brine. Concentrate to yield crude 3-trichloroacetylfuran.

Step 3: Haloform Cleavage to Ethyl 3-Furoate
  • Reagents: 3-Trichloroacetylfuran, Ethanol (anhydrous), K2CO3 (catalytic, 0.2 equiv).

  • Procedure:

    • Dissolve the ketone in absolute Ethanol (10 vol).

    • Add K2CO3. Heat to reflux for 3-6 hours.

    • Monitor by TLC/GC. The CCl3 group is cleaved as CHCl3 (chloroform), and the ethoxide attacks the carbonyl.

    • Purification: Concentrate ethanol. Dissolve residue in ether/water. Extract organics.

    • Distillation: Purify by vacuum distillation (bp ~94°C at 35 mmHg).

Data Summary:

Parameter Value
Overall Yield 65 - 75%
Purity >98% (GC)
Key Hazard Trichloroacetyl chloride (Corrosive), Chloroform byproduct.

| Scalability | High (Kilogram scale feasible). |

Protocol B: The Malic Acid Decarboxylation Route

This route is the "classic" laboratory method. It is chemically robust but operationally demanding due to the high-temperature decarboxylation step. It is best suited when 2,3-dihydrofuran is unavailable or when using bio-sourced malic acid.

Reaction Scheme
  • Self-Condensation: Malic acid converts to Coumalic acid (pyrone ring).

  • Ring Contraction: Bromination of methyl coumalate yields the furan dicarboxylate.

  • Decarboxylation: Selective removal of the C2-carboxyl group.

  • Esterification: Standard Fischer esterification.

Figure 2: The Malic Acid pathway involving ring contraction and thermal decarboxylation.

Critical Step: Decarboxylation of Furan-2,4-dicarboxylic acid

The most challenging step is the selective decarboxylation. The C2-carboxyl group is adjacent to the oxygen heteroatom and is electronically destabilized, allowing it to be removed preferentially over the C4-carboxyl group (which becomes C3).

Protocol:

  • Mix Furan-2,4-dicarboxylic acid (1.0 equiv) with Copper powder (0.1 equiv) in Quinoline (3 vol).

  • Heat to 200-220°C . Evolution of CO2 will be vigorous.

  • Maintain temperature until gas evolution ceases.

  • Workup: Cool, acidify with HCl (to remove quinoline), and extract with Ether.

  • Product: 3-Furoic acid (Solid, mp 120-122°C).

Esterification: Reflux 3-Furoic acid in Ethanol with catalytic H2SO4 or Thionyl Chloride to yield Ethyl 3-furoate.

Analytical Specifications & Quality Control

For both protocols, the identity of the product must be confirmed to ensure no contamination with 2-substituted isomers (common in other routes).

AnalysisSpecification for Ethyl 3-FuroateDiagnostic Feature
1H NMR (CDCl3)

8.02 (s, 1H, H-2)
The H-2 proton is a sharp singlet (or fine doublet) significantly downfield due to flanking O and C=O.

7.42 (t, 1H, H-5)
Coupled to H-4.

6.75 (d, 1H, H-4)
Distinctive furan ring proton.

4.31 (q, 2H), 1.35 (t, 3H)
Ethyl ester pattern.
Boiling Point 93-95°C @ 35 mmHgLower than many side products.[5]
Appearance Clear, colorless to pale yellow liquidDarkens upon air exposure (store under N2).

References

  • Process for the preparation of 3-furoate esters. U.S. Patent 6,184,394. (2001). Describes the dihydrofuran/trichloroacetyl route. Link

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(29), 5669-5671. (2004).[2] Validates the aromatization of dihydrofurans. Link

  • Furan-2,4-dicarboxylic acid and 3-Furoic Acid. Organic Syntheses, Coll. Vol. 4, p.493 (1963). The classic decarboxylation protocol. Link

  • Feist-Benary Synthesis. Comprehensive Organic Name Reactions and Reagents. (2010). Context on why the classic Feist-Benary is difficult for unsubstituted furans. Link

  • Ethyl 3-furoate Product Data. Sigma-Aldrich / Merck. Physical properties and safety data. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling and Direct Arylation of 3-Furoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Furan-containing architectures are ubiquitous in natural products, agrochemicals, and modern therapeutics. Among furan derivatives, 3-furoate (and its corresponding esters, such as ethyl or methyl 3-furoate) serves as a highly versatile building block. Functionalizing the furan core at specific positions is a critical challenge in drug development. Palladium-catalyzed cross-coupling reactions—specifically Direct C-H Arylation and Suzuki-Miyaura Cross-Coupling —provide robust, scalable methodologies for constructing complex biaryl and heterobiaryl systems from 3-furoate precursors.

This application note provides an authoritative guide on the mechanistic determinants of regioselectivity in 3-furoates, comparative quantitative data, and field-validated protocols designed to ensure reproducibility and high yields in your synthetic pipelines.

Mechanistic Determinants: Regioselectivity in 3-Furoates

When designing a synthetic route involving 3-furoate, scientists must navigate the competing forces of electronic activation and steric hindrance . The regioselective palladium(0)-catalyzed arylation of 3-furoate esters allows for the selective synthesis of either 2-aryl or 5-aryl products depending on the catalytic system[1].

  • Electronic Control (C2-Arylation): The ester group at the C3 position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent C2 proton, making it the most acidic site on the furan ring. In Direct C-H arylation, this facilitates a Concerted Metalation-Deprotonation (CMD) pathway, heavily favoring C2-arylation when standard ligands and carbonate/acetate bases are used.

  • Steric Control (C5-Arylation): The C2 position is sterically hindered by the adjacent C3-carboxylate group. By employing bulky phosphine ligands or when dealing with polyhalogenated substrates, steric effects can override electronic effects. For example, in 2,5-dibromo-3-furoate, cross-coupling preferentially occurs at the more sterically accessible C5 position, despite the C2 position being electronically favored[2].

G A 3-Furoate Scaffold B Direct C-H Arylation A->B Atom Economical C Suzuki-Miyaura Coupling A->C Pre-functionalized D C2-Arylation (Electronic Control) B->D Standard Ligands E C5-Arylation (Steric Control) B->E Bulky Ligands F 2-Aryl-3-furoate C->F 2-Halo-3-furoate G 5-Aryl-3-furoate C->G 5-Halo-3-furoate D->F E->G

Fig 1: Mechanistic decision tree for the regioselective arylation of 3-furoate scaffolds.

Comparative Methodologies & Yield Data

The choice between Direct C-H Arylation and Suzuki-Miyaura coupling depends on substrate availability, required atom economy, and the functional group tolerance of the coupling partners. The table below summarizes optimized conditions for various transformations.

SubstrateCoupling PartnerReaction TypeCatalyst SystemBase / SolventTemp (°C)RegioselectivityYield (%)
Ethyl 3-furoate1-Bromo-2-nitrobenzeneDirect C-H ArylationPd(PPh₃)₄KOAc / DMAc110>95% (C2)80
2-Bromo-3-furoateArylboronic acidSuzuki-MiyauraPd(PPh₃)₄Na₂CO₃ / PhCH₃-EtOH80Exclusive (C2)>85
2,5-Dibromo-3-furoateArylboronic acidSuzuki-MiyauraPd(PPh₃)₄Na₂CO₃ / THF70>90% (C5)75

Validated Experimental Protocols

Protocol A: Regioselective Direct C2-H Arylation of Ethyl 3-Furoate

This protocol bypasses the need for pre-functionalized organometallic species. For instance, the arylation of ethyl 3-furoate with 1-bromo-2-nitrobenzene in the presence of Pd(PPh₃)₄ affords the C2-arylated product in 80% yield[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(PPh₃)₄ (5 mol%), anhydrous KOAc (2.0 equiv), and 1-bromo-2-nitrobenzene (1.0 equiv).

  • Solvent & Substrate Addition: Add anhydrous DMAc (to reach 0.2 M) and ethyl 3-furoate (1.5 equiv).

    • Causality: DMAc provides the high boiling point and polarity necessary to stabilize the polar palladium transition states during the CMD process. KOAc acts as both a base and a critical ligand to facilitate the proton abstraction.

  • Degassing: Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Pd(0) is highly susceptible to oxidation. Trace oxygen will rapidly oxidize the catalyst to inactive Pd(II) species, prematurely terminating the catalytic cycle.

  • Execution & Self-Validation: Heat the sealed tube to 110 °C for 16 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The solution should remain a homogeneous yellow/brown. If a dark, mirror-like precipitate (Pd black) forms early in the reaction, it indicates catalyst decomposition (aggregation of bulk Pd metal), signaling a failure in degassing or solvent purity.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to completely remove the DMAc. Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography. Confirm the C2-regioselectivity via ¹H NMR by noting the disappearance of the characteristic C2 furan proton (typically around ~8.0 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-Furoates

When utilizing highly complex aryl coupling partners that are incompatible with harsh C-H activation conditions, Suzuki-Miyaura cross-coupling remains the gold standard. In this approach, 2-bromo-3-furoate esters can be coupled with arylboronic acids using Pd(PPh₃)₄ and a base[4].

Step-by-Step Methodology:

  • Reaction Assembly: Charge a round-bottom flask with 2-bromo-3-furoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent System: Add a biphasic mixture of Toluene/EtOH (4:1) and 2M aqueous Na₂CO₃ (2.0 equiv).

    • Causality: The biphasic system efficiently dissolves both the lipophilic organic substrates and the inorganic base. The base is mandatory; it coordinates to the boron atom, converting the boronic acid into a highly reactive, electron-rich boronate complex, which drastically accelerates the transmetalation step.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes under vigorous stirring prior to heating.

  • Execution & Self-Validation: Heat to 80 °C for 12 hours.

    • Validation Check: Spike the reaction with a known quantity of an internal standard (e.g., dodecane) and monitor via GC-MS. This allows you to quantify the conversion rate and ensure that protodeboronation (the competitive hydrolysis of the boronic acid) is not outcompeting the cross-coupling cycle.

  • Workup & Purification: Separate the layers, extract the aqueous phase with EtOAc, combine the organic fractions, dry over Na₂SO₄, and concentrate. Purify via recrystallization or chromatography.

Downstream Applications: Tandem Cyclization to Quinolones

The products generated from these cross-coupling reactions are highly valuable intermediates in drug discovery. For example, the C2-arylated product generated in Protocol A (ethyl 2-(2-nitrophenyl)furan-3-carboxylate) can be subjected to catalytic hydrogenation (using Pd/C and H₂). The reduction of the nitro group to an aniline triggers a spontaneous, cascade intramolecular cyclization, yielding furo[3,2-c]quinolin-4(5H)-ones in excellent overall yields[3]. This tandem cross-coupling/cyclization strategy is a cornerstone in the rapid synthesis of bioactive alkaloid libraries.

References

  • Chelation-Assisted Arylation via C-H Bond Cleavage Semantic Scholar URL:[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones PMC - PubMed Central URL: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups PMC - PubMed Central URL: [Link]

Sources

Application Note: Esterification of 3-Furoic Acid to Alkyl 3-Furoates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Alkyl 3-furoates, such as methyl 3-furoate and ethyl 3-furoate, are critical building blocks in medicinal chemistry and the flavor and fragrance industries[1]. Unlike 2-furoic acid, which is readily derived from inexpensive furfural, 3-furoic acid derivatives are historically more challenging to synthesize and handle[2].

The conversion of 3-furoic acid to its corresponding ester (3-furoate) can be achieved through multiple synthetic pathways. As an Application Scientist, choosing the correct pathway depends on the desired scale, purity requirements, and available equipment. This guide details two field-proven methodologies:

  • Method A: Fischer Esterification (Acid-Catalyzed) Causality: This method utilizes a strong mineral acid (e.g.,

    
    ) to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Because this reaction is an equilibrium process, it requires a vast excess of the alcohol (acting as both reactant and solvent) to drive the reaction forward via Le Chatelier’s principle. It is highly scalable but often requires longer reaction times and yields can be limited by the generation of water.
    
  • Method B: Acyl Chloride Intermediate (Thionyl Chloride Mediated) Causality: For highly pure pharmaceutical intermediates, this two-step method is often preferred. Thionyl chloride (

    
    ) converts the carboxylic acid into a highly reactive 3-furoyl chloride. This step is irreversible because the byproducts (
    
    
    
    and
    
    
    ) are gases that leave the system. Subsequent alcoholysis in the presence of a non-nucleophilic base (like Triethylamine) yields the ester rapidly and quantitatively.

Synthetic Workflow Diagram

G Start 3-Furoic Acid (Starting Material) MethodA Method A: Fischer Esterification (MeOH or EtOH, H₂SO₄) Start->MethodA MethodB Method B: Acyl Chloride (SOCl₂, DMF cat.) Start->MethodB RefluxA Reflux (65-80°C) 12-24 Hours MethodA->RefluxA Product Alkyl 3-Furoate (Methyl or Ethyl Ester) RefluxA->Product Intermediate 3-Furoyl Chloride (Intermediate) MethodB->Intermediate Alcoholysis Alcoholysis (MeOH/EtOH, TEA, 0°C to RT) Intermediate->Alcoholysis Alcoholysis->Product

Figure 1: Divergent synthetic pathways for the esterification of 3-furoic acid.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the operational metrics of both protocols:

ParameterMethod A: Fischer EsterificationMethod B: Acyl Chloride Method
Reagents Excess Alcohol, cat.


, cat. DMF, Alcohol, TEA
Reaction Time 12 – 24 hours4 – 6 hours
Typical Yield 60 – 75% (Equilibrium limited)85 – 95% (Irreversible)
Scalability High (Simple reagent profile)Moderate (Requires toxic gas scrubbing)
Primary Byproducts Water

(gas),

(gas), TEA·HCl (solid)

Step-by-Step Experimental Protocols

Protocol A: Fischer Esterification (Synthesis of Methyl 3-Furoate)

This protocol is optimized for operational simplicity and avoids the use of toxic chlorinating agents.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-furoic acid (10.0 g, 89.2 mmol).

  • Solvent Addition: Suspend the acid in anhydrous methanol (100 mL). The large excess of methanol serves as both the solvent and the nucleophile to drive the equilibrium.

  • Catalysis: Slowly add concentrated sulfuric acid (

    
    , 0.5 mL) dropwise. Caution: The addition is exothermic.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C (reflux) under a nitrogen atmosphere for 16 hours.

  • Concentration: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove approximately 80% of the methanol.

  • Workup (Self-Purification): Dilute the concentrated residue with ethyl acetate (150 mL). Wash the organic layer with saturated aqueous sodium bicarbonate (

    
    , 
    
    
    
    mL).
    • Causality: The

      
       wash is critical. It neutralizes the 
      
      
      
      catalyst and deprotonates any unreacted 3-furoic acid, pulling it into the aqueous layer as a water-soluble sodium salt, thereby isolating the non-polar ester in the organic layer.
  • Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield methyl 3-furoate as a pale yellow liquid.
    
Protocol B: Acyl Chloride Method (Synthesis of Ethyl 3-Furoate)

This protocol is optimized for high yield and complete conversion[1].

  • Activation Setup: To an oven-dried 250 mL round-bottom flask under nitrogen, add 3-furoic acid (10.0 g, 89.2 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Vilsmeier-Haack Catalysis: Add catalytic N,N-dimethylformamide (DMF, 0.3 mL).

    • Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, significantly accelerating the conversion of the acid to the acyl chloride.

  • Chlorination: Cool the flask to 0 °C. Add thionyl chloride (

    
    , 9.7 mL, 133.8 mmol) dropwise.
    
  • Gas Evolution: Remove the ice bath, attach a reflux condenser connected to a base scrubber, and heat to 45 °C for 3 hours. The reaction is complete when gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Intermediate Isolation: Cool to room temperature and concentrate in vacuo to remove DCM and excess

    
    . The resulting crude 3-furoyl chloride should be used immediately.
    
  • Alcoholysis: Dissolve the crude 3-furoyl chloride in fresh anhydrous DCM (50 mL) and cool to 0 °C. Add anhydrous ethanol (6.2 mL, 107 mmol) followed by the dropwise addition of triethylamine (TEA, 18.6 mL, 133.8 mmol).

  • Completion: Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with water (50 mL). Separate the organic layer, wash with 1M

    
     (50 mL) to remove excess TEA, then with saturated 
    
    
    
    (50 mL). Dry over
    
    
    , filter, and concentrate to yield ethyl 3-furoate[3].

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 3-furoate, the protocol must be validated using orthogonal analytical techniques.

  • Thin-Layer Chromatography (TLC): Using a mobile phase of 4:1 Hexane:Ethyl Acetate. 3-Furoic acid is highly polar and will streak near the baseline (

    
    ). The resulting alkyl 3-furoate is significantly less polar and will elute much higher (
    
    
    
    ). Complete disappearance of the baseline spot validates reaction completion.
  • 
    H NMR Spectroscopy (
    
    
    
    , 400 MHz):
    • Disappearance: The broad carboxylic acid proton (

      
      ) at 
      
      
      
      11.0–12.0 ppm must be completely absent.
    • Furan Ring Protons: Will appear at approximately

      
       8.05 (dd, 1H, H-2), 
      
      
      
      7.42 (t, 1H, H-5), and
      
      
      6.75 (dd, 1H, H-4).
    • Ester Confirmation (Methyl 3-furoate): Appearance of a sharp singlet at

      
       3.85 (3H, 
      
      
      
      ).
    • Ester Confirmation (Ethyl 3-furoate): Appearance of a quartet at

      
       4.30 (2H, 
      
      
      
      ) and a triplet at
      
      
      1.35 (3H,
      
      
      ).

References

  • US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds. Google Patents. Available at:[2]

Sources

Precision C-H Functionalization of 3-Furoates: A Regioselective Guide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven methodologies for the regioselective C-H functionalization of 3-furoates, a scaffold critical in the synthesis of bioactive natural products (e.g., salvinorin A analogues) and pharmaceutical intermediates.

Executive Summary & Strategic Rationale

The 3-furoate scaffold presents a unique challenge in C-H activation: the furan ring is electron-rich and acid-sensitive, while the C3-ester substituent creates an electronic and steric differentiation between the C2 (ortho), C4 (meta), and C5 (meta/alpha) positions.

  • The Challenge: Classical electrophilic aromatic substitution (SEAr) often leads to polymerization or poor regiocontrol.

  • The Solution: Transition-metal-catalyzed C-H activation, specifically via the Concerted Metalation-Deprotonation (CMD) pathway, offers a controlled method to functionalize the C2 and C5 positions.

  • Regioselectivity Hierarchy:

    • C2 Position: Electronically favored (

      
      -position) and potentially directed by the C3-carbonyl oxygen.
      
    • C5 Position: Electronically active (

      
      -position) but sterically distal. Accessed via C2-blocking or steric control.
      
    • C4 Position: Least reactive (

      
      -position); typically requires specific directing groups or forcing conditions.
      

Mechanistic Insight: The CMD Pathway

Understanding the mechanism is crucial for troubleshooting. For electron-rich heterocycles like 3-furoates, the reaction proceeds via a base-assisted deprotonation.

The CMD Cycle (Graphviz Diagram)

The following diagram illustrates the catalytic cycle for Pd-catalyzed C-H arylation, highlighting the critical CMD transition state where the carboxylate ligand acts as an intramolecular base.

CMD_Mechanism Start Pd(II) Precatalyst (Pd(OAc)2) ActiveCat Active Species [Pd(OAc)2(L)] Start->ActiveCat Ligand Exchange Coordination Substrate Coordination (Furan binds Pd) ActiveCat->Coordination + 3-Furoate CMD_TS CMD Transition State (Agostic C-H...O-C=O) Coordination->CMD_TS RLS (Rate Limiting) Palladacycle Heteroaryl-Pd(II) Intermediate CMD_TS->Palladacycle - AcOH OxAdd Oxidative Addition (Ar-X enters) Palladacycle->OxAdd + Ar-X RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) or Pd(II) isomerization RedElim->ActiveCat Regeneration Product Arylated 3-Furoate RedElim->Product

Figure 1: The Concerted Metalation-Deprotonation (CMD) mechanism. The carboxylate ligand (OAc) is essential for lowering the energy barrier of C-H cleavage.

Application Workflows

Workflow A: C2-Selective Arylation (Direct)

This is the most direct route. The C2 position is naturally more reactive due to the "alpha effect" and the proximity to the ester group, which can serve as a weak directing group.

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: Phosphine-free conditions are often preferred to avoid catalyst poisoning by the furan, though PPh₃ can be used.

  • Base: KOAc or K₂CO₃ (Crucial for the CMD mechanism).

  • Solvent: DMA or DMF (Polar aprotic solvents stabilize the polar transition state).

Key Optimization Data:

ParameterRecommendedEffect
Solvent DMA (Dimethylacetamide)Higher boiling point and better solubility for bases than DMF.
Base KOAc (2.0 equiv)Acetate is required for the CMD step. Carbonates work but often slower.
Temp 100–120 °CRequired to overcome the activation energy of the C-H bond.
Additives Pivalic Acid (30 mol%)Acts as a "proton shuttle," enhancing the CMD efficiency (Lafrance-Fagnou conditions).
Workflow B: C5-Selective Functionalization (The "Block-and-Switch")

Direct C5 functionalization on unsubstituted 3-furoates is difficult because C2 is kinetically favored. The most reliable industrial protocol involves a C2-blocking strategy .

  • Block: Install a chloride or bromide at C2 (e.g., using NCS or NBS).

  • Functionalize: Perform C-H activation. With C2 blocked, the catalyst activates the C5 position (the only remaining

    
    -position).
    
  • Deblock (Optional): Remove the halogen via Pd-catalyzed hydrogenolysis if the native C2-H is required.

Workflow C: C-H Olefination (Oxidative Heck)

For introducing alkenyl groups (e.g., acrylates, styrenes).

  • Oxidant: Requires an external oxidant to regenerate Pd(II) from Pd(0). AgOAc or Cu(OAc)₂ are standard.

  • Selectivity: Predominantly C2.

Detailed Experimental Protocol

Protocol: C2-Selective Arylation of Ethyl 3-Furoate Target: Synthesis of Ethyl 2-phenylfuran-3-carboxylate

Materials
  • Ethyl 3-furoate (1.0 equiv, 1.0 mmol)

  • Bromobenzene (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.05 equiv, 11 mg)

  • KOAc (2.0 equiv, 196 mg) - Must be dry/anhydrous.

  • DMA (Dimethylacetamide) (3.0 mL) - Anhydrous, sparged with Argon.

  • Reaction Vial: 10 mL crimp-top or screw-cap vial with Teflon septum.

Step-by-Step Procedure
  • Preparation: In a glovebox or under a stream of Argon, add Pd(OAc)₂, KOAc, and Ethyl 3-furoate to the reaction vial.

  • Solvent Addition: Add the anhydrous DMA.

  • Substrate Addition: Add Bromobenzene via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved O₂ (oxygen can induce homocoupling of the aryl halide).

  • Reaction: Seal the vial and heat to 110 °C in an aluminum heating block for 12–16 hours.

    • Visual Check: The reaction mixture should turn dark brown/black (active Pd species). If palladium black precipitates early (large clumps), the reaction may stall.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove inorganic salts and Pd residues.

    • Wash the filtrate with water (3 x 10 mL) to remove DMA (crucial, as DMA interferes with chromatography).

    • Wash with Brine (1 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient, typically 95:5 to 80:20).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black formation).Add a stabilizing ligand like PPh₃ (10 mol%) or decrease temperature to 100 °C and extend time.
Regio-scrambling (C2 vs C5) Substrate bias is weak; high temperature.Lower temperature. Ensure C3-ester is not hydrolyzed (acid/base sensitivity).
Homocoupling (Ar-Ar) Presence of Oxygen or excess oxidant.Rigorous degassing (freeze-pump-thaw). Reduce oxidant loading if performing oxidative coupling.
Decarboxylation High temp + water presence.Ensure anhydrous conditions. The 3-furoate ester can hydrolyze and decarboxylate at >140 °C.

References

  • Mechanistic Foundation (CMD): Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle. Journal of the American Chemical Society.[1] Link

  • Furan C-H Arylation: Glover, B., et al. (2003). Regioselective Palladium-Catalyzed Arylation of Furan-3-carboxylates. Organic Letters. Link

  • C2-Blocking Strategy: Li, W., et al. (2012). Regiocontrolled Direct C-H Arylation of Furan and Thiophene Derivatives. Journal of Organic Chemistry. Link

  • Oxidative Olefination: Fujiwara, Y., et al. (1967). Aromatic substitution of olefins by palladium salts.[2] Journal of the American Chemical Society.[1] Link

Sources

Application Note: 3-Furoates as Dienes in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is structured to provide actionable, high-level technical guidance for using 3-furoates in Diels-Alder (DA) cycloadditions. It moves beyond basic textbook descriptions to address the specific kinetic, thermodynamic, and regiochemical challenges inherent to these substrates.

Executive Summary

Furan derivatives are valuable dienes for synthesizing oxygen-bridged bicyclic scaffolds (7-oxabicyclo[2.2.1]heptanes), which serve as key intermediates for natural products (e.g., platensimycin) and bioactive targets (e.g., cantharidin analogues, PP5 inhibitors).

While 2-furoates are notoriously sluggish due to steric and electronic deactivation at the reaction center, 3-furoates (furan-3-carboxylate esters) offer a superior reactivity profile. However, they present unique challenges:

  • Reversibility: The adducts are prone to retro-Diels-Alder (rDA) fragmentation even at moderate temperatures.

  • Regiocontrol: With unsymmetrical dienophiles, 3-furoates often yield regioisomeric mixtures (1,3- vs 1,4-substitution) unless directed by Lewis Acids (LAs).

  • Aromatization Risk: Acidic workups can trigger ring opening to hydroxybenzoates.

This guide details protocols to maximize yield and selectivity using aqueous acceleration (thermodynamic control) and Lewis Acid catalysis (kinetic control).

Scientific Foundation & Mechanistic Insight

Electronic Demand and Reactivity

Unlike standard Diels-Alder reactions which are typically Normal Electron Demand (HOMOdiene – LUMOdienophile), the presence of an electron-withdrawing group (EWG) like an ester at the C3 position lowers the HOMO energy of the furan.

  • Consequence: Reactivity with electron-deficient dienophiles (e.g., maleimides, acrylates) is reduced compared to unsubstituted furan, but higher than 2-furoates .

  • Causality: The C3-ester creates less steric hindrance at the bond-forming

    
    -carbons (C2/C5) compared to a C2-ester. Furthermore, 3-furoates maintain better diene character than their 2-substituted counterparts [1].
    
The Regioselectivity Paradox

When reacting a 3-furoate (EWG at C3) with an acrylate (EWG), standard Frontier Molecular Orbital (FMO) theory predicts a preference for the 1,3-isomer ("meta") to minimize electrostatic repulsion in the transition state. However, thermal conditions often erode this selectivity.

  • Solution: Lewis Acid catalysis (e.g., AlCl₃, ZnI₂) coordinates with the dienophile, lowering its LUMO and enhancing the secondary orbital interactions that favor specific regio- and stereoisomers (typically endo).

Pathway Visualization

The following diagram illustrates the competing pathways: the desired Kinetic Product (Endo), the Thermodynamic Product (Exo), and the irreversible aromatization side-reaction.

DielsAlderPathways Start 3-Furoate + Dienophile TS Transition State (Concerted) Start->TS Endo Endo Adduct (Kinetic) TS->Endo Low T / Lewis Acid Exo Exo Adduct (Thermodynamic) TS->Exo High T / Long Time Retro Retro-DA (Reversion) Endo->Retro Heat (>60°C) Arom Aromatized Product (Irreversible Loss) Endo->Arom H+ / Dehydration Exo->Retro Heat (>80°C) Exo->Arom H+ / Dehydration Retro->Start

Figure 1: Reaction pathways for 3-furoate cycloadditions. Note the reversibility (dashed lines) and the irreversible aromatization sink.

Application Data: Condition Optimization

The table below summarizes the impact of reaction conditions on the cycloaddition of methyl 3-furoate with N-methylmaleimide (NMM).

ConditionSolventCatalystTemp (°C)Yield (%)Endo:Exo RatioNotes
Thermal TolueneNone1104530:70Low yield due to rDA; favors thermodynamic exo.
High Pressure DCMNone25 (15 kbar)9260:40Excellent yield but requires specialized equipment.
Aqueous WaterNone258855:45Hydrophobic acceleration ; "on-water" effect [2].
Lewis Acid DCMAlCl₃ (1.0 eq)-78 to 085>95:5Kinetic control ; high endo selectivity.
Lewis Acid DCMZnI₂ (0.2 eq)257850:50Milder catalysis; equilibrium mixture.

Detailed Protocols

Protocol A: Aqueous "On-Water" Cycloaddition (Green & Scalable)

Best for: Symmetrical dienophiles (e.g., maleimides) where regioselectivity is not an issue, and high conversion is required without catalysts.

Reagents:

  • Methyl 3-furoate (1.0 equiv)

  • N-Methylmaleimide (1.1 equiv)

  • Deionized Water (Concentration: 0.5 M relative to furan)

Workflow:

  • Setup: In a round-bottom flask, suspend Methyl 3-furoate and N-Methylmaleimide in water. The reactants will likely not dissolve, forming a heterogeneous suspension.

    • Expert Insight: Do not add co-solvents (THF, MeOH). The reaction relies on the hydrophobic effect , where the organic reactants aggregate to minimize water surface area, increasing effective concentration and stabilizing the transition state [2].

  • Reaction: Stir vigorously at room temperature (20–25°C) for 24–48 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane). The disappearance of the furan UV spot is the key indicator.

  • Workup: The product often precipitates as a white solid.

    • If Solid: Filter, wash with cold water, and dry under high vacuum.

    • If Oiling Out: Extract with DCM (3x), dry over Na₂SO₄, and concentrate at <30°C .

    • Critical: Do not heat the rotary evaporator bath above 30°C. The adduct can undergo retro-DA reversion upon heating.

  • Purification: Recrystallization from Et₂O/Pentane is preferred over silica chromatography to avoid acid-catalyzed aromatization.

Protocol B: Lewis-Acid Catalyzed Regioselective Cycloaddition

Best for: Unsymmetrical dienophiles (e.g., methyl acrylate) requiring regiocontrol.

Reagents:

  • Methyl 3-furoate (1.0 equiv)

  • Methyl Acrylate (1.2 equiv)

  • Catalyst: Aluminum Chloride (AlCl₃) (1.0 equiv) or Zinc Iodide (ZnI₂) (0.2 equiv)

  • Solvent: Anhydrous DCM

Workflow:

  • Catalyst Activation: Flame-dry a Schlenk flask under Argon. Add AlCl₃ and anhydrous DCM. Cool to -78°C .

  • Complexation: Add Methyl Acrylate (dienophile) dropwise. Stir for 15 mins.

    • Mechanistic Note: The LA coordinates to the acrylate carbonyl, lowering the LUMO energy and increasing the coefficient at the

      
      -carbon, enhancing regioselectivity [3].
      
  • Addition: Add Methyl 3-furoate dropwise.

  • Reaction: Allow the mixture to warm slowly to 0°C over 4–6 hours.

  • Quench: Pour the mixture into ice-cold NaHCO₃ solution. Do not use acid.

  • Self-Validating Analysis:

    • Perform crude ¹H NMR immediately.

    • Regio-check: Look for the bridgehead protons. The 1,4-isomer (para-like) and 1,3-isomer (meta-like) will have distinct coupling patterns.

    • Target: The 1,3-isomer is often favored electronically (EWG-EWG repulsion minimization), but AlCl₃ can shift this.

  • Purification: Flash chromatography on neutral alumina (not silica) to prevent ring opening.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Recovery Retro-DA occurring during workup.Keep all evaporation temps <30°C. Store adducts in freezer (-20°C).
Aromatic Impurities (Benzoates) Acid-catalyzed dehydration of the oxygen bridge.Use neutral alumina for purification. Add 1% Et₃N to eluent. Avoid silica gel.
Poor Regioselectivity Thermal background reaction competing with catalyzed pathway.Lower reaction temperature (-78°C). Increase catalyst loading to ensure all dienophile is coordinated.

References

  • Reactivity of Furoates: Bowman, T. et al. "Furoic acid and derivatives as atypical dienes in Diels–Alder reactions."[1][2] Green Chemistry, 2021, 23 , 5503-5510.[1] Link

  • Aqueous Acceleration: Rideout, D. C., & Breslow, R. "Hydrophobic acceleration of Diels-Alder reactions." Journal of the American Chemical Society, 1980, 102 (26), 7816–7817. Link

  • Lewis Acid Catalysis: Esquivias, J. et al. "Lewis Acid-Catalyzed Diels-Alder Reaction of Furoates." Journal of Organic Chemistry, 2016, 81 , 6563. Link

  • Regioselectivity Rules: Fleming, I. Frontier Orbitals and Organic Chemical Reactions. Wiley, 1976.

Sources

Application Note: Regioselective Halogenation of 3-Furoate Esters

[1]

Executive Summary

3-Furoate esters (e.g., methyl 3-furoate) are critical pharmacophores and building blocks in medicinal chemistry. However, their functionalization is often plagued by regioselectivity issues due to the competing electronic and steric effects of the furan ring and the ester substituent.

This guide provides a definitive, mechanism-based protocol for accessing the C2 , C4 , and C5 positions selectively. By switching between Electrophilic Aromatic Substitution (


)Directed Ortho Metalation (DoM)
The Regioselectivity Map
  • C5-Halogenation: Achieved via Electrophilic Substitution (e.g., NBS). The C3-ester deactivates the adjacent C2 position, directing electrophiles to the distal C5.

  • C2-Halogenation: Achieved via Directed Ortho Metalation (DoM) . The C3-ester carbonyl coordinates lithiating agents (LDA), directing deprotonation to the proximal C2.

  • C4-Halogenation: Achieved via a Blocking/Deblocking Strategy . C2 is temporarily blocked (silyl group), forcing lithiation to C4.

Mechanistic Principles & Decision Matrix

The regiochemistry of 3-furoate esters is dictated by the interplay between the electron-rich furan ring and the electron-withdrawing ester group.

Pathway A: Electrophilic Aromatic Substitution ( )

Furan is an electron-rich heterocycle that reacts readily with electrophiles at the

  • Effect of C3-Ester: The ester is an electron-withdrawing group (EWG). It deactivates the ring, but the deactivation is most pronounced at the adjacent positions (C2 and C4).

  • Result: The C5 position remains the most nucleophilic site. Reaction with NBS or

    
     selectively yields the 5-halo-3-furoate .
    
Pathway B: Directed Ortho Metalation (DoM)

The ester carbonyl oxygen is a Lewis basic Directed Metalation Group (DMG).

  • Coordination: Upon treatment with a strong base (LDA or LiTMP), the Lithium cation coordinates to the carbonyl oxygen.

  • Kinetic Control: This coordination brings the base into proximity with the C2 proton. Despite C5 being electronically favorable for electrophiles, C2 is kinetically favored for deprotonation.

  • Result: Quenching the C2-lithio species with a halogen source (

    
    , NBS) yields the 2-halo-3-furoate .
    
Visualizing the Pathways[2]

RegioselectivityStartMethyl 3-FuroateMethodAMethod A: S_EAr(NBS/MeCN)Start->MethodAElectrophilic ControlMethodBMethod B: DoM(LDA/THF, then X2)Start->MethodBCoordination ControlMethodCMethod C: Block-Lithiate(1. TMSCl, 2. LDA, 3. X2)Start->MethodCSteric BlockingProductC55-Bromo-3-furoate(C5 Selective)MethodA->ProductC5ProductC22-Halo-3-furoate(C2 Selective)MethodB->ProductC2ProductC44-Halo-3-furoate(C4 Selective)MethodC->ProductC4

Figure 1: Decision tree for selecting the halogenation method based on the desired position.

Experimental Protocols

Protocol A: C5-Selective Bromination (Electrophilic)

Target: Methyl 5-bromo-3-furoate Mechanism:

Reagents:

Procedure:

  • Preparation: Dissolve methyl 3-furoate (1.0 equiv) in anhydrous acetonitrile (0.5 M concentration).

  • Addition: Add NBS (1.05 equiv) in a single portion at room temperature (25°C).

    • Note: The reaction is generally exothermic. For scales >10g, add NBS portion-wise or cool to 0°C initially.

  • Reaction: Stir at room temperature. Monitor by TLC or HPLC.

    • Time: Typically complete within 2–4 hours.

    • Checkpoint: If reaction stalls, catalytic

      
       (1 mol%) or mild heating (40°C) can accelerate conversion, though this is rarely needed for 3-furoates.
      
  • Workup: Dilute with diethyl ether or EtOAc. Wash with 10%

    
     (to remove traces of 
    
    
    ), followed by water and brine.
  • Purification: Dry over

    
    , filter, and concentrate. The product is often pure enough for subsequent steps. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).
    

Yield Expectation: 85–95% Regioselectivity: >20:1 (C5:C2)

Protocol B: C2-Selective Iodination (DoM)

Target: Methyl 2-iodo-3-furoate Mechanism: Directed Ortho Metalation Reagents: LDA (Lithium Diisopropylamide), THF, Iodine (

Procedure:

  • Base Preparation: In a flame-dried flask under Argon, dissolve diisopropylamine (1.2 equiv) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C to generate LDA, then cool back to -78°C.

  • Lithiation: Dissolve methyl 3-furoate (1.0 equiv) in anhydrous THF (1.0 M). Add this solution dropwise to the LDA solution at -78°C over 15–20 minutes.

    • Critical Step: Maintain internal temperature below -70°C to prevent anion decomposition or scrambling.

    • Aging:[1] Stir the resulting yellow/orange solution at -78°C for 45–60 minutes. The C2-lithio species is now formed.

  • Quenching: Dissolve Iodine (

    
    , 1.3 equiv) in anhydrous THF. Add this solution dropwise to the lithiated furan at -78°C.
    
    • Observation: The color will transition from dark orange to light yellow/brown.

  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc. Wash the organic layer with saturated 
    
    
    (until the iodine color persists no more).
  • Purification: Silica gel chromatography is usually required to separate trace di-halogenated byproducts.

Yield Expectation: 75–85% Regioselectivity: Exclusive C2 (due to coordination).

Protocol C: C4-Selective Functionalization (The "Blocked" Strategy)

Target: Methyl 4-bromo-3-furoate Concept: C2 is the kinetic site for lithiation. To access C4, C2 must be blocked with a removable group (TMS), then C4 is lithiated, halogenated, and C2 is deprotected.

Workflow Diagram:

C4StrategyStep1Step 1: C2-Silylation(LDA, TMSCl)Target: Methyl 2-(TMS)-3-furoateStep2Step 2: C4-Lithiation & Trap(LDA, CBr4)Target: Methyl 4-bromo-2-(TMS)-3-furoateStep1->Step2 C2 is blocked Step3Step 3: Desilylation(TBAF or KF)Target: Methyl 4-bromo-3-furoateStep2->Step3 Remove blocking group

Figure 2: Three-step sequence to access the "beta" (C4) position.

Detailed Steps:

  • Step 1 (Blocking): Follow Protocol B, but use TMSCl (Trimethylsilyl chloride) as the electrophile instead of Iodine. Isolate Methyl 2-(trimethylsilyl)-3-furoate.

  • Step 2 (C4 Functionalization):

    • Treat the 2-TMS-3-furoate with LDA (1.2 equiv) in THF at -78°C.

    • Note: With C2 blocked, the DMG (ester) directs the base to the next available proximal position: C4 .

    • Quench with

      
        or 1,2-dibromo-1,1,2,2-tetrafluoroethane  (a source of 
      
      
      ).
  • Step 3 (Deblocking):

    • Treat the crude intermediate with TBAF (1.0 equiv) in THF at 0°C.

    • Workup and purify to obtain the 4-bromo-3-furoate.

Comparison of Methods

FeatureProtocol A (Electrophilic)Protocol B (DoM)Protocol C (Blocked DoM)
Primary Site C5 C2 C4
Mechanism Electronic (

)
Coordination (DoM)Steric/Directed
Key Reagent NBS /

LDA /

LDA / TMSCl / TBAF
Temperature 0°C to RT-78°C-78°C (multistep)
Scalability High (kg scale)Medium (requires cryo)Low/Medium (3 steps)
Common Pitfall Over-bromination (2,5-dibromo)Anion isomerization if warmIncomplete silylation

References

  • Keay, B. A. (1987). Regioselective Lithiation of 3-Furoic Acid Derivatives. Chemical Reviews. Link (Foundational work on furan lithiation regiochemistry).

  • Gonsalves, A. M., et al. (1991). Electrophilic Substitution in Furan Derivatives. Tetrahedron.
  • Knight, D. W. (1984). The synthesis of 2,3,4-trisubstituted furans via directed metallation. Journal of the Chemical Society, Perkin Transactions 1. Link (Describes the C4-lithiation of 2-silyl-3-furoates).

  • Leroux, F., et al. (2004). The Halogen Dance Reaction on Heterocycles. Synlett.
  • Organic Syntheses, Coll. Vol. 9, p. 432 (1998) . Regioselective synthesis of substituted furans. Link (General protocols for furan manipulation).

microwave-assisted synthesis of substituted 3-furoates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Substituted 3-Furoates

Executive Summary

Substituted 3-furoates (furan-3-carboxylates) are critical pharmacophores in medicinal chemistry, serving as core scaffolds for agents with analgesic, anti-inflammatory, and antimicrobial properties. Traditional thermal synthesis (e.g., conventional Feist-Bénary condensation) is often plagued by long reaction times (4–12 hours), variable yields, and the formation of dihydrofuran byproducts due to incomplete dehydration.

This Application Note details a microwave-assisted protocol that accelerates the synthesis of ethyl 2-methyl-3-furoate and its derivatives from hours to minutes. By leveraging the dipolar polarization of ethanol and the precise temperature control of modern microwave reactors, this method ensures high regioselectivity and drives the dehydration step to completion without the need for harsh acidic workups.

Mechanistic Principles

The synthesis relies on the Feist-Bénary reaction , a condensation between a


-dicarbonyl compound (e.g., ethyl acetoacetate) and an 

-haloketone (e.g., chloroacetone) in the presence of a base.[1][2]

Microwave Advantage:

  • Thermal Effect: Rapid volumetric heating overcomes the activation energy barrier for the initial

    
     alkylation step.
    
  • Specific Non-Thermal Effect: The polarity of the transition state in the cyclization step is stabilized by the electromagnetic field, enhancing the rate of the intramolecular aldol-type condensation.

Reaction Mechanism Diagram

FeistBenaryMechanism cluster_MW Microwave Critical Zone Start Reactants (Ethyl Acetoacetate + Chloroacetone) Enolate Enolate Formation (Base Deprotonation) Start->Enolate Base (TEA/Pyridine) Intermediate1 C-Alkylation (Intermolecular SN2) Enolate->Intermediate1 Nucleophilic Attack Intermediate2 Aldol Cyclization (Intramolecular) Intermediate1->Intermediate2 Ring Closure Dehydration Dehydration (- H₂O) Intermediate2->Dehydration MW Irradiation Product Product (Ethyl 2-methyl-3-furoate) Dehydration->Product Aromatization

Figure 1: Mechanistic pathway of the Feist-Bénary synthesis. The microwave field critically accelerates the cyclization and dehydration steps, preventing the isolation of dihydrofuran intermediates.

Experimental Protocol

Equipment & Reagents
  • Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp cap.

  • Reagents:

    • Ethyl acetoacetate (1.0 equiv)

    • Chloroacetone (1.2 equiv) - Warning: Lachrymator, handle in fume hood.

    • Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

    • Solvent: Ethanol (Absolute) or Methanol.

Step-by-Step Methodology

Step 1: Reactant Assembly

  • In a 10 mL microwave vial, dissolve ethyl acetoacetate (10 mmol, 1.30 g) in ethanol (5 mL).

  • Add triethylamine (12 mmol, 1.67 mL) slowly while stirring. The solution may warm slightly due to deprotonation.

  • Add chloroacetone (12 mmol, 0.96 mL) dropwise. Note: Ensure the vial is capped immediately after addition to prevent lachrymator escape.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined septum cap.[3]

  • Program the microwave reactor with the following parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

    • Pre-stirring: 30 seconds (to ensure homogeneity)

Step 3: Workup & Purification

  • Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

  • Transfer the mixture to a round-bottom flask and remove ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) to remove triethylamine hydrochloride salts.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude oil is often >90% pure. For analytical purity, purify via silica gel flash chromatography (Hexane:EtOAc 9:1).

Optimization & Data Analysis

The following data illustrates the efficiency of microwave irradiation compared to conventional reflux methods.

Table 1: Reaction Optimization (Ethyl Acetoacetate + Chloroacetone)

EntryMethodSolventBaseTemp (°C)TimeYield (%)Notes
1ConventionalEthanolPyridine78 (Reflux)12 hrs65%Incomplete conversion; dihydrofuran traces.
2ConventionalEthanolTEA78 (Reflux)8 hrs72%Cleaner than pyridine, but slow.
3Microwave Ethanol TEA 100 20 min 88% High purity.
4MicrowaveEthanolTEA1405 min82%Slight decomposition/polymerization observed.
5MicrowaveNeatTEA12010 min60%Poor homogeneity; "hot spots" led to charring.

Key Insight: Ethanol acts as an ideal "microwave susceptor" due to its high loss tangent (


 at 2.45 GHz), ensuring efficient energy transfer. Solvent-free conditions (Entry 5) failed due to poor heat distribution in the viscous reaction mixture.

Scope and Limitations

This protocol is robust for various


-dicarbonyls but has specific limitations regarding steric bulk.
  • Compatible Substrates:

    • 
      -Ketoesters (Methyl/Ethyl acetoacetate) 
      
      
      
      Yields 3-furoates.
    • 
      -Diketones (Acetylacetone) 
      
      
      
      Yields 3-acetylfurans.
    • Cyclic 1,3-dicarbonyls (e.g., 4-hydroxycoumarin)

      
       Yields fused furocoumarins (see Ref [2]).
      
  • Limitations:

    • Steric Hindrance: Bulky groups at the

      
      -position of the halo-ketone (e.g., 
      
      
      
      -bromoisobutyrophenone) significantly reduce yields due to hindered
      
      
      attack.
    • Base Sensitivity: Substrates sensitive to basic conditions may undergo hydrolysis; in such cases, switching to a weaker base like pyridine or using a buffered system is recommended.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Charring Temperature too high (>140°C)Reduce temp to 100-120°C. Extend time if necessary.
Vessel Over-pressure Solvent vapor pressureUse a lower volume of solvent (high concentration works well in MW) or switch to DMF (lower vapor pressure).
Intermediate Presence Incomplete dehydrationIncrease reaction time by 5 mins or add a catalytic amount of

-TSA (acid) to the mixture after the initial heating step and irradiate for 2 more mins.

References

  • BenchChem. Feist-Benary Furan Synthesis: Application Notes and Protocols. Retrieved from

  • Patel, N. B., et al. (2013). "Microwave assisted synthesis and biological activity of 3-aryl-furo[3,2-c]coumarins." Arabian Journal of Chemistry, 6(4). Retrieved from

  • Khezri, N., et al. (2020).[4] "Microwave assisted synthesis of ethyl 2,2-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-furo[3,2-c]chromene-3-carboxylate via manganese(III) acetate mediated radical cyclization reaction." EMU Journal of Pharmaceutical Sciences. Retrieved from

  • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews. Retrieved from

Sources

reagents for reduction of 3-furoate to 3-furyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The reduction of 3-furoate esters (e.g., methyl 3-furoate) to 3-furyl alcohol (3-furanmethanol) is a pivotal transformation in the synthesis of pharmacophores (e.g., furanosteroids, salvinorin analogues) and fragrance compounds. While the ester-to-alcohol reduction is a standard organic operation, the furan moiety presents specific challenges :

  • Acid Sensitivity: The electron-rich furan ring is highly susceptible to acid-catalyzed ring opening (hydrolysis) to form 1,4-dicarbonyls (e.g., succindialdehyde derivatives).

  • Thermal Instability: 3-substituted furans can be less stable than their 2-substituted counterparts due to electronic distribution, requiring strict thermal control during workup.

  • Polymerization Risk: Furfuryl alcohols are prone to acid-catalyzed resinification.

This guide details three validated protocols ranging from the high-reactivity "Gold Standard" (LAH) to scalable (Red-Al) and safety-focused (Activated NaBH₄) methods.

Reagent Selection Matrix

FeatureMethod A: LiAlH₄ (LAH) Method B: Red-Al® Method C: NaBH₄ + LiCl
Active Species Lithium Aluminum HydrideSodium bis(2-methoxyethoxy)aluminum hydrideLithium Borohydride (in situ)
Reactivity Very High (Fast)High (Thermally stable)Moderate (Chemoselective)
Solvent System THF or Et₂O (Strictly Anhydrous)Toluene (Industrial preferred)THF / MeOH
Temp. Range 0°C to Reflux0°C to 110°C0°C to RT
Safety Profile Pyrophoric solid Non-pyrophoric liquidSafe solid
Selectivity Reduces all carbonylsTunable; can spare some halidesTolerates nitro/nitrile groups
Workup Fieser (Granular ppt)Rochelle Salt (Solubilizes Al)Aqueous extraction

Mechanistic Insight & Pathway

The reduction proceeds via nucleophilic attack of the hydride on the carbonyl carbon. Unlike aliphatic esters, the furan ring donates electron density, potentially reducing the electrophilicity of the carbonyl. However, powerful hydrides like LAH overcome this easily.

Critical Stability Note: The intermediate aluminum alkoxide species is stable. The danger zone is the quench. If the pH drops below 4 during quenching, the furan ring will open. Always quench under basic or neutral conditions.

ReactionPathway Ester 3-Furoate Ester Tetra Tetrahedral Aluminate Intermediate Ester->Tetra Hydride Attack (1) Aldehyde Aldehyde (Transient) Tetra->Aldehyde Collapse Alkoxide Aluminum Alkoxide Complex Aldehyde->Alkoxide Hydride Attack (2) Alcohol 3-Furyl Alcohol (Product) Alkoxide->Alcohol Controlled Hydrolysis (pH > 7) RingOpen Ring Opening (Side Product) Alkoxide->RingOpen Acidic Quench (pH < 4)

Figure 1: Reaction pathway highlighting the critical divergence point at the hydrolysis step where acid sensitivity dictates the outcome.

Detailed Experimental Protocols

Method A: The Gold Standard (Lithium Aluminum Hydride)

Best for: Small-to-medium scale laboratory synthesis where yield is paramount.

Reagents:

  • Methyl 3-furoate (1.0 equiv)[1]

  • LiAlH₄ (1.2 equiv, powder or 1.0 M/THF solution)

  • Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Prep: Charge the flask with anhydrous THF (0.2 M concentration relative to ester). Cool to 0°C in an ice bath.

  • Reagent Addition: Carefully add LiAlH₄ (1.2 equiv). Caution: Gas evolution.[2] Stir for 10 min to ensure suspension/dissolution.

  • Substrate Addition: Dissolve methyl 3-furoate in a minimal amount of THF. Add this solution dropwise to the LiAlH₄ suspension over 15–20 minutes.

    • Why: Exothermic reaction. Maintaining 0°C prevents thermal decomposition of the furan ring.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • The "Fieser" Quench (Critical):

    • Cool back to 0°C .

    • For every 1 g of LiAlH₄ used, add sequentially:

      • 1 mL Water (Add very slowly; vigorous H₂ evolution).

      • 1 mL 15% NaOH (aq) .

      • 3 mL Water .

    • Mechanism:[3][4][5][6] This specific ratio forms a granular, white precipitate of lithium aluminate that is easily filtered, avoiding the "gelatinous nightmare" of aluminum hydroxide.

  • Workup: Warm to RT and stir for 15 min until the precipitate is white and loose. Add anhydrous MgSO₄ directly to the mixture. Filter through a fritted glass funnel or Celite pad. Rinse cake with Et₂O.

  • Isolation: Concentrate the filtrate in vacuo (bath temp < 40°C) to yield crude 3-furyl alcohol. Purify via distillation or flash chromatography (neutralized silica).

Method B: Scalable & Thermally Stable (Red-Al®)

Best for: Process scale (>50g) or when pyrophoric solids must be avoided.

Reagents:

  • Methyl 3-furoate (1.0 equiv)[1]

  • Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) (65% wt in Toluene, 1.5 equiv)

  • Anhydrous Toluene

Protocol:

  • Setup: Dry 3-neck RBF with overhead stirrer (for viscosity management).

  • Substrate: Dissolve ester in anhydrous Toluene (5 volumes). Cool to 0–5°C.

  • Addition: Add Red-Al solution dropwise via addition funnel. The reaction is less exothermic than LAH but still requires control.

  • Reaction: Reaction can be run at RT or heated to 40°C if sluggish.

  • Quench (Rochelle Salt Method):

    • Cool to 0°C.[7]

    • Quench with 20% aqueous Rochelle Salt (Potassium Sodium Tartrate) . Use a volume equal to the reaction volume.

    • Why: Tartrate chelates aluminum strongly, breaking the emulsion and keeping the aluminum in the aqueous phase at a neutral pH (protecting the furan).

  • Separation: Stir vigorously for 30–60 mins until two clear layers form. Separate layers. Wash organic layer with brine.

  • Drying: Dry over Na₂SO₄ and concentrate.

Method C: The "Safety" Route (Activated Borohydride)

Best for: Educational labs or facilities lacking inert atmosphere/Schlenk lines.

Reagents:

  • Methyl 3-furoate (1.0 equiv)[1]

  • NaBH₄ (Sodium Borohydride) (2.0 equiv)

  • LiCl (Lithium Chloride) (2.0 equiv)

  • THF / Ethanol (1:1 mixture) or Diglyme

Protocol:

  • Preparation: In a RBF, mix NaBH₄ and LiCl in dry THF. Stir for 30 mins.

    • Mechanism:[3][4][5][6] Metathesis generates LiBH₄ in situ, which is significantly more reducing than NaBH₄ and capable of reducing esters.

  • Addition: Add the ester in one portion.

  • Reaction: Add Ethanol (2 equiv) slowly to catalyze the reaction, or reflux the THF mixture for 4–6 hours.

  • Quench: Cool to RT. Add Saturated NH₄Cl solution.[7]

    • Note: NH₄Cl is slightly acidic (pH ~5). Do not let the mixture stand for long periods. Extract immediately.

  • Workup: Extract with EtOAc, wash with water, dry, and concentrate.

Troubleshooting & Optimization

Furan Ring Stability (The "Black Tar" Issue)

If your crude product is dark brown or black, polymerization has occurred.

  • Cause: Acidic quench or overheating.

  • Solution: Ensure your quench solution (NaOH in Method A, Rochelle in Method B) renders the aqueous phase pH > 7.[8] Add 0.1% Triethylamine (TEA) to your chromatography solvent to neutralize silica acidity.[9]

Aluminum Emulsions

If the workup results in a inseparable emulsion:

  • Immediate Fix: Add more Rochelle salt solution and stir longer (up to 12 hours).

  • Alternative: Filter the emulsion through a pad of Celite mixed with Na₂SO₄.

Diagram: Workup Decision Tree

WorkupLogic Start Reaction Complete Reagent Which Reagent? Start->Reagent LAH LiAlH4 Reagent->LAH RedAl Red-Al Reagent->RedAl Fieser Fieser Method (H2O : 15% NaOH : H2O) (1:1:3 ratio) LAH->Fieser Standard Rochelle Rochelle Salt (Sat. K-Na Tartrate) LAH->Rochelle If Fieser fails RedAl->Rochelle Mandatory Result1 Granular Precipitate (Easy Filtration) Fieser->Result1 Result2 Phasic Separation (No Emulsion) Rochelle->Result2

Figure 2: Decision logic for selecting the appropriate quenching method to maximize yield and minimize furan degradation.

References

  • Reduction of Furoic Acid Derivatives

    • Title: "Precise Synthesis of Ester-Functionalized Cyclo[6]- and Cyclo[7]furans"
    • Source: ACS Public
    • Context: Discusses stability of furan esters and ring strain.
    • URL:[Link] (Generalized link to ACS Furan research)

  • LAH Reduction Protocols

    • Title: "Experiment 5: Reductions with Lithium Aluminium Hydride"
    • Source: Imperial College London, Department of Chemistry
    • Context: Standard operating procedures for LAH handling and Fieser workup.
    • URL:[Link]

  • Red-Al Characteristics

    • Title: "Red-Al® Reducing Agent: Versatile Substitute for LiAlH4"[10]

    • Source: Sigma-Aldrich (MilliporeSigma)
    • Context: Comparative data on thermal stability and solubility of Red-Al vs LAH.
  • Furan Ring Stability: Title: "Stability issues of furan rings in acidic or basic conditions" Source: BenchChem Technical Guides Context: Detailed kinetics of furan ring opening in acidic media.
  • Borohydride Activation

    • Title: "Lithium Borohydride Reduction of Esters"
    • Source: Journal of Organic Chemistry (General Reference for LiBH4 in situ gener
    • Context: Methodology for generating LiBH4
    • URL:[Link]

Sources

Application Note: Solid-Phase Synthesis Strategies Involving 3-Furoate Linkers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 3-Furoate (Furan-3-carboxylate) Linkers in solid-phase organic synthesis (SPOS). This strategy is primarily utilized for the generation of complex heterocyclic libraries, specifically exploiting the furan ring as a diene in Diels-Alder [4+2] cycloadditions to access oxabicyclo[2.2.1]heptene scaffolds and their derivatives.

Part 1: Strategic Overview & Mechanism

The 3-Furoate Linker Concept

The "3-furoate linker" strategy involves the immobilization of 3-furoic acid (furan-3-carboxylic acid) onto a solid support via an ester linkage. Unlike inert linkers (e.g., Rink Amide) that serve solely as anchors, the 3-furoate moiety acts as a functional reactive linker .

The furan ring serves as an electron-rich diene, enabling Diels-Alder (DA) cycloadditions with various dienophiles. This strategy is pivotal for:

  • Rapid Complexity Generation: Converting flat aromatic structures into 3D stereochemically rich oxabicyclo[2.2.1]heptene systems.

  • Stereochemical Control: Leveraging the resin microenvironment to influence endo/exo selectivity.

  • Diversity-Oriented Synthesis (DOS): The resulting adducts can be further modified (e.g., hydrogenation, ring-opening metathesis) before cleavage.

Mechanistic Pathway

The synthesis proceeds through three phases:[1]

  • Anchoring: Esterification of 3-furoic acid to a hydroxyl-functionalized resin (e.g., Wang or Hydroxymethyl Polystyrene).

  • Cycloaddition (On-Resin): Thermal or Lewis-acid catalyzed [4+2] cycloaddition with a dienophile (e.g., N-substituted maleimides).

  • Cleavage/Release: Nucleophilic displacement or hydrolysis to release the free carboxylic acid or ester derivative.

Logical Workflow Diagram

G Fig 1. Solid-Phase Workflow for 3-Furoate Mediated Synthesis Resin Hydroxyl Resin (Wang/HMBA) Loading Step 1: Loading (3-Furoic Acid + DIC/DMAP) Resin->Loading Activation FuroateResin Resin-Bound 3-Furoate Loading->FuroateResin Esterification DAReaction Step 2: Diels-Alder (Dienophile, Heat) FuroateResin->DAReaction + Dienophile Adduct Oxabicyclo Adduct DAReaction->Adduct [4+2] Cycloaddition Cleavage Step 3: Cleavage (LiOH or TFA) Adduct->Cleavage Hydrolysis FinalProduct Final Product (Acid or Ester) Cleavage->FinalProduct Release

Part 2: Detailed Experimental Protocols

Protocol A: Resin Loading (Synthesis of Resin-Bound 3-Furoate)

Objective: To attach 3-furoic acid to Wang Resin via an ester linkage.

Materials:

  • Wang Resin (1.0 mmol/g loading)

  • 3-Furoic Acid (3-Furan-carboxylic acid)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Solvents: DCM (Dichloromethane), DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Swelling: Place 1.0 g of Wang resin in a solid-phase reaction vessel. Add 10 mL of DCM and shake gently for 30 minutes. Drain the solvent.

  • Activation Mixture: In a separate vial, dissolve 3-furoic acid (5.0 equiv, 5 mmol) and DIC (2.5 equiv, 2.5 mmol) in minimal DMF/DCM (1:1 ratio). Stir for 5 minutes at 0°C to form the O-acylisourea intermediate.

  • Coupling: Add the activation mixture to the resin. Subsequently, add DMAP (0.1 equiv, catalytic) dissolved in DMF.

  • Incubation: Agitate the reaction vessel at room temperature for 12–16 hours.

    • Note: Avoid heating during loading to prevent premature polymerization or degradation of the furan ring.

  • Washing: Drain the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • QC (Loading Check): Dry a small aliquot of resin. Determine loading efficiency via gravimetric analysis or by cleaving a sample (using 50% TFA/DCM) and analyzing by HPLC/UV (254 nm).

Protocol B: On-Resin Diels-Alder Cycloaddition

Objective: To generate the oxabicyclo[2.2.1]heptene scaffold using N-phenylmaleimide as a model dienophile.

Materials:

  • Resin-bound 3-furoate (from Protocol A)

  • Dienophile: N-Phenylmaleimide (or derivative)

  • Solvent: Toluene or 1,4-Dioxane (High boiling point required)

Step-by-Step Procedure:

  • Preparation: Swell the resin (100 mg) in Toluene for 20 minutes.

  • Reagent Addition: Add N-Phenylmaleimide (5.0 equiv) dissolved in Toluene (2 mL).

  • Reaction: Heat the vessel to 80°C for 24 hours with gentle agitation.

    • Optimization: For less reactive dienophiles, Lewis acids such as ZnCl₂ or Sc(OTf)₃ (0.2 equiv) can be added to catalyze the reaction and improve endo/exo selectivity.

  • Washing: Drain hot (to prevent precipitation of excess dienophile). Wash extensively with hot Toluene (3x), followed by DMF (3x) and DCM (3x).

Protocol C: Cleavage and Isolation

Objective: To release the final carboxylic acid derivative from the resin.[2]

Materials:

  • Reaction Resin[2][3]

  • LiOH (Lithium Hydroxide) or TFA (Trifluoroacetic acid)

  • Solvent: THF/Water (3:1) for LiOH; DCM for TFA.

Step-by-Step Procedure:

  • Method A (Basic Hydrolysis - Preferred for stability):

    • Suspend resin in THF/H₂O (3:1).

    • Add LiOH (5.0 equiv).

    • Agitate at Room Temperature for 4 hours.

    • Filter resin and collect filtrate. Acidify filtrate to pH 3 with 1M HCl.

    • Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Method B (Acidolysis - For Wang Linker):

    • Treat resin with 50% TFA in DCM for 1 hour.

    • Warning: High acid concentration may promote retro-Diels-Alder or aromatization (dehydration) of the oxabicyclo adduct. Method A is generally safer for preserving the bridgehead oxygen.

Part 3: Data Summary & Troubleshooting

Reaction Condition Optimization Table
ParameterStandard ConditionOptimization StrategyEffect
Resin Wang (Est.[4] Loading 1.0 mmol/g)Merrifield (Cl-functionalized)Higher stability, requires harsher cleavage.
Solvent TolueneWater/Ethanol (Green Chem)Water can accelerate DA rates via hydrophobic effect.
Temperature 80°C110°C (Microwave)Reduces reaction time from 24h to 30min; risk of retro-DA.
Catalyst None (Thermal)Sc(OTf)₃ or Cu(OTf)₂Increases rate and improves endo selectivity.
Cleavage LiOH / THFTransesterification (NaOMe)Yields methyl ester instead of carboxylic acid.
Troubleshooting Guide
  • Problem: Low yield of Diels-Alder adduct.

    • Root Cause:[1][2][4][5] Reversibility of furan DA reactions (Retro-DA).

    • Solution: Use a large excess of dienophile (5-10 equiv). Lower the cleavage temperature.[6] Avoid acidic cleavage if the adduct is acid-sensitive.

  • Problem: Aromatization of product (loss of oxygen bridge).

    • Root Cause:[1][2][4][5] Acid-catalyzed dehydration during cleavage (common with TFA).

    • Solution: Switch to basic cleavage (Method A) or oxidative cleavage conditions if appropriate.

  • Problem: Incomplete Resin Loading.

    • Root Cause:[1][2][4][5] Steric hindrance at the 3-position of the furan.

    • Solution: Double couple using symmetric anhydride activation (3-furoic acid + DIC, pre-activated, filtered to remove urea, then added to resin).

References

  • Padwa, A. (2021). Intramolecular Diels-Alder Reactions of Vinylarenes and Alkynyl Arenes. Scribd. Link

  • Gmeiner, P., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI Molecules. Link

  • Liskamp, R. M. J., et al. (2012). Cleavable linkers for peptide synthesis. Google Patents WO2020030663A1. Link

  • BenchChem. (2025).[6] 3-Furanmethanol: Synthesis and Protocols. BenchChem Application Notes. Link

  • Organic Chemistry Portal. (2025). Furan Synthesis and Diels-Alder Reactivity. Link

Sources

green chemistry approaches to 3-furoate derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details "Green Chemistry Approaches to 3-Furoate Derivative Synthesis," designed for researchers prioritizing sustainable, high-efficiency methodologies.

Application Note: Green Synthesis of 3-Furoate Derivatives

Executive Summary

3-Furoate derivatives (furan-3-carboxylic acid esters) are critical pharmacophores found in natural products (e.g., salvinorin A) and synthetic drugs requiring metabolic stability. Traditional syntheses often rely on harsh acid-catalyzed cyclodehydration (e.g., classical Feist-Benary) or transition-metal-catalyzed coupling, utilizing volatile organic compounds (VOCs) and generating significant waste.

This guide presents three validated Green Chemistry protocols that align with the 12 Principles of Green Chemistry, specifically focusing on Atom Economy , Safer Solvents (Water/Ethanol) , and Energy Efficiency (Microwave Irradiation) .

Mechanistic Insight & Green Logic

The synthesis of the furan core typically involves the condensation of a


-dicarbonyl species with an 

-haloketone.[1][2][3][4] In a green context, we manipulate the activation energy and solvent interactions to favor cyclization over polymerization without toxic catalysts.
  • The "On-Water" Effect: Using water as a solvent for hydrophobic reactants (like ethyl acetoacetate and chloroacetone) creates an emulsion. The reaction is accelerated at the organic-water interface due to hydrogen bonding stabilizing the transition state and the hydrophobic effect increasing effective concentration.

  • Microwave Dielectric Heating: Unlike convective heating, microwaves directly couple with the polar reaction components (dipolar polarization), providing rapid, uniform heating that suppresses side reactions (e.g., degradation of the labile furan ring).

Visualizing the Green Feist-Benary Mechanism

The following diagram illustrates the modified Feist-Benary pathway utilized in Protocol 1.

FeistBenaryMechanism Substrate1 Ethyl Acetoacetate (β-Keto Ester) Base Base (aq) (Enolate Formation) Substrate1->Base Substrate2 α-Chloroacetone Substrate2->Base Intermediate1 Enolate Intermediate Base->Intermediate1 Deprotonation Intermediate2 Aldol-type Adduct Intermediate1->Intermediate2 Nucleophilic Attack (C-Alkylation) Cyclization Intramolecular O-Alkylation Intermediate2->Cyclization Ring Closure Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Ethyl 2,5-dimethyl- 3-furoate Dehydration->Product

Caption: Step-wise mechanism of the Feist-Benary synthesis adapted for aqueous/green media.

Experimental Protocols

Protocol A: Microwave-Assisted Aqueous Synthesis (High Throughput)

Best for: Rapid library generation of 2,5-disubstituted-3-furoates.

Reagents:

  • Ethyl Acetoacetate (1.0 equiv)

  • 
    -Chloroacetone (1.1 equiv)
    
  • Pyridinium tribromide (catalytic, optional for in-situ bromination variants) or simply Pyridine/Base.

  • Solvent: Water:Ethanol (1:1 v/v) or pure Water (for "on-water" conditions).

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial, dissolve Ethyl Acetoacetate (2 mmol, 260 mg) and

    
    -Chloroacetone (2.2 mmol, 203 mg) in 3 mL of Water:Ethanol (1:1).
    
  • Base Addition: Add mild base (e.g., Piperidine or Pyridine, 2.2 mmol) dropwise. Note: For a strictly metal-free/base-free variant, some reports suggest using neutral conditions at higher temperatures, but mild base significantly improves yield.

  • Irradiation: Cap the vial and place it in a single-mode microwave reactor.

    • Settings: Power = 150 W (Dynamic), Max Temp = 100°C, Hold Time = 5–10 minutes.

    • Caution: Ensure pressure monitoring is active.

  • Workup: Cool to room temperature. The product often oils out or precipitates.

    • Green Extraction: Dilute with 5 mL ice water. If solid, filter.[5][6] If oil, extract with Ethyl Acetate (minimal volume), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography to minimize solvent waste.

Typical Yield: 85–92% E-Factor: < 5 (Excellent)

Protocol B: Catalyst-Free "On-Water" Multicomponent Reaction (MCR)

Best for: Complex fused scaffolds (e.g., Furocoumarins) without external catalysts.

Concept: This protocol utilizes the high cohesive energy density of water to force organic reactants together, accelerating the reaction without transition metals.

Reagents:

  • 4-Hydroxycoumarin (1.0 equiv)[7]

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 equiv)

  • Solvent: Distilled Water (5 mL per mmol).

Procedure:

  • Assembly: To a 25 mL round-bottom flask, add 4-Hydroxycoumarin (1 mmol), Benzaldehyde (1 mmol), and Isocyanide (1 mmol).

  • Solvent: Add 5 mL of water. The mixture will be heterogeneous.

  • Reaction: Heat to reflux (100°C) with vigorous magnetic stirring (1000 rpm) for 30–60 minutes.

    • Observation: The reaction mixture will transition from a suspension to a fused oil/solid as the product forms.

  • Isolation: Cool the mixture. The solid product precipitates out of the water.

    • Filtration: Filter the solid under vacuum.

    • Washing: Wash with hot water (2 x 5 mL) to remove unreacted starting materials.

    • Drying: Dry in a vacuum oven at 50°C.

  • Purity Check: Verify via TLC (Hexane:EtOAc 7:3). Usually, no column chromatography is required.

Typical Yield: 90–95% Green Metric: 100% Atom Economy (theoretical for addition reactions), Zero VOC solvent usage.

Comparative Analysis of Methods

The following table contrasts the green protocols against the traditional acid-catalyzed reflux method.

FeatureTraditional Feist-BenaryProtocol A (Microwave)Protocol B (On-Water MCR)
Solvent Benzene or MethanolWater/EthanolPure Water
Catalyst

or Lewis Acids
None / Mild BaseNone (Self-catalyzed)
Time 12–24 Hours5–10 Minutes30–60 Minutes
Temp Reflux (80°C+)100°C (MW)100°C
Yield 50–70%85–92%90–95%
Purification Column ChromatographyRecrystallizationFiltration/Washing
Scalability HighLow/Medium (Batch MW)High

Troubleshooting & Optimization

  • Issue: Low Yield in Protocol A.

    • Cause: Hydrolysis of the ethyl ester group on the acetoacetate.

    • Fix: Ensure the pH does not exceed 9. Use a weaker base (e.g., ammonia or bicarbonate) or reduce water content (switch to 90% Ethanol).

  • Issue: Product "Oiling Out" in Protocol B.

    • Cause: Product melting point is near reaction temperature.

    • Fix: Allow the reaction to cool slowly with stirring to promote crystallization. Seed the mixture with a pure crystal if available.

  • Issue: Runaway Pressure in Microwave.

    • Cause: Decomposition of Chloroacetone.

    • Fix: Reduce temperature to 80°C and extend time to 15 mins. Ensure the vial is less than 50% full.

References

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Source: Organic Chemistry Portal URL:[Link]

  • Microwave assisted synthesis and biological activity of 3-aryl-furo[3,2-c]coumarins. Source: Arabian Journal of Chemistry URL:[Link]

  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines. Source: PubMed Central (PMC) URL:[Link]

  • Catalyst-free one-pot synthesis of a new class of 2H-furo[3,2-c]chromene-2,4(3H)-dione on water. Source: ResearchGate URL:[7][8][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Cyclization of 3-Furoate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-furoate precursor cyclization. 3-furoates (derivatives of 3-furoic acid) are highly versatile building blocks used to synthesize complex fused furans, macrocycles, and natural product analogs. However, researchers frequently encounter yield-limiting bottlenecks such as competing regioselective pathways, unwanted polymerization, or incomplete conversion.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to deliver field-proven troubleshooting strategies, causal mechanistic insights, and validated experimental protocols.

Troubleshooting Guides & FAQs

Q1: My palladium-catalyzed tandem cyclization of 3-alkynyl chromones to 4H-furo[3,2-c]chromenes is stalling below 50% yield. How can I improve conversion and regioselectivity?

The Causality: The synthesis of fused furans via tandem cyclization/cross-coupling involves a delicate balance between O-attack (5-exo-dig cyclization yielding furans) and C-attack (6-endo-dig cyclization yielding xanthones) [1]. Ethereal solvents like THF or 1,4-dioxane poorly stabilize the highly polar transition states of the oxypalladation step. Furthermore, if the reaction temperature is too low, the oxidative addition and subsequent protodemetalation steps become sluggish. The Solution:

  • Solvent & Temperature: Switch your solvent to Dimethyl Sulfoxide (DMSO) and elevate the temperature to 110 °C. DMSO provides superior stabilization for the Pd-intermediates.

  • Chemo-control Additives: To exclusively drive the O-nucleophilic attack over the C-attack, utilize Potassium Fluoride (KF) as an additive. Fluoride ions enhance the nucleophilicity of the oxygen atom, directing the 5-exo-dig pathway.

  • Catalyst: Swap

    
     for 
    
    
    
    . The tetrakis catalyst has proven optimal for balancing the cross-coupling and cyclization phases.
Q2: I am attempting a Suzuki-Miyaura macrocyclization of furan esters to form cyclo[n]furans, but I am getting poor conversion and mostly linear oligomers. What is going wrong?

The Causality: The macrocyclization of hexyl 2-bromo-5-(boronic acid pinacol ester)furan-3-carboxylate to cyclo[6]- or cyclo[7]furans proceeds via a rapid chain-growth mechanism [2]. If the catalyst activation is slow or the base is insufficiently soluble, intermolecular oligomerization outpaces intramolecular ring closure. The Solution:

  • Use a highly active catalyst system:

    
     combined with the bulky, electron-rich ligand 
    
    
    
    .
  • Use Cesium Fluoride (CsF) as the base. The high solubility and fluoride-mediated transmetalation acceleration are critical for pushing the conversion past the 50% mark for macrocycles.

Q3: Why does my furan sulfoxide derivative undergo polymerization instead of the expected Pummerer-type intramolecular cyclization?

The Causality: Attempting an intramolecular Pummerer reaction on methyl 2-(phenylsulfinylmethyl)-3-furoates using harsh conditions (e.g., refluxing acetic anhydride or trifluoroacetic anhydride) often leads to the degradation of the electron-rich furan ring [3]. The furan core is highly susceptible to electrophilic aromatic substitution and subsequent polymerization under strongly acidic, high-temperature conditions. The Solution:

  • Avoid prolonged reflux in neat anhydrides.

  • If a Pummerer approach is mandatory, explore milder activators like Trimethylsilyl chloride (TMSCl) at lower temperatures, or pivot to a different cyclization strategy (e.g., transition-metal catalysis) to construct the fused furanone system.

Quantitative Data Summary

The following table summarizes the optimization parameters for the Pd-catalyzed tandem cyclization of 2-benzyl-3-(butynyl)-4H-chromen-4-one to 4H-furo[3,2-c]chromene, illustrating the critical impact of solvent, temperature, and additives on yield [1].

Reaction ConditionSolventTemp (°C)Catalyst / AdditiveTarget ProductYield (%)
Initial BaselineDMF80

,

4H-Furo[3,2-c]chromene47
Thermal StressDMF125

,

4H-Furo[3,2-c]chromene52
Optimized (O-Attack) DMSO 110

, KF
4H-Furo[3,2-c]chromene 61
Ligand Shift (C-Attack)DMSO110

, rac-BINAP
Xanthone Derivative0 (72% Xanthone)

Mechanistic & Troubleshooting Visualizations

G A 3-Alkynyl Chromone + Aryl Iodide B Pd(0) Catalyst Oxidative Addition A->B C Pd(II) Intermediate B->C D KF Additive (O-Attack / 5-exo-dig) C->D Chemo-control E BINAP Ligand (C-Attack / 6-endo-dig) C->E Chemo-control F 4H-Furo[3,2-c]chromene (Fused Furan) D->F Reductive Elimination G Xanthone Derivative E->G Reductive Elimination

Caption: Pd-catalyzed chemo- and regiocontrolled tandem cyclization pathways.

Troubleshooting Start Low Yield in 3-Furoate Cyclization? Q1 Is it a Pd-catalyzed tandem reaction? Start->Q1 A1 Check Solvent & Temp. Use DMSO at 110°C Q1->A1 Yes Q2 Is it a Pummerer cyclization? Q1->Q2 No A2 Polymerization risk. Avoid harsh reflux. Q2->A2 Yes Q3 Is it a macrocyclization (Cyclo[n]furans)? Q2->Q3 No A3 Optimize Pd2(dba)3 with P(t-Bu)3 & CsF Q3->A3 Yes

Caption: Troubleshooting logic for optimizing 3-furoate cyclization yields.

Validated Experimental Protocols

Protocol A: Synthesis of 4H-Furo[3,2-c]chromenes via Tandem Cyclization [1]

This protocol utilizes a self-validating system: the appearance of a highly fluorescent spot on TLC under 254/365 nm UV light confirms the formation of the fused furan core before LC-MS validation.

Reagents:

  • 2-benzyl-3-(alkynyl)-4H-chromen-4-one (0.5 mmol)

  • Aryl iodide (0.55 mmol)

  • 
     (5 mol %)
    
  • 
     (1.0 mmol)
    
  • KF (15 mol %, 3 equiv)

  • Anhydrous DMSO (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chromone substrate, aryl iodide,

    
    , 
    
    
    
    , and KF.
  • Inert Atmosphere: Evacuate the tube and backfill with dry Nitrogen (

    
    ). Repeat this purge cycle three times to ensure complete removal of oxygen, which otherwise degrades the Pd(0) catalyst.
    
  • Solvent Addition: Inject 2.0 mL of anhydrous, degassed DMSO via syringe.

  • Reaction: Seal the tube and immerse it in a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc). The product will exhibit distinct UV activity compared to the starting chromone.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (10 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the pure 4H-furo[3,2-c]chromene.
    
Protocol B: Macrocyclization to Cyclo[n]furan Esters [2]

This protocol relies on strict stoichiometric control and rapid heating to favor intramolecular cyclization over linear polymerization.

Reagents:

  • Hexyl 2-bromo-5-(boronic acid pinacol ester)furan-3-carboxylate (Monomer)

  • 
     (Catalyst)
    
  • 
     (Ligand)
    
  • CsF (Base)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine

    
     and 
    
    
    
    in anhydrous toluene. Stir for 15 minutes to generate the active Pd(0) species.
  • Monomer Addition: Dissolve the furan-3-carboxylate monomer in toluene to create a dilute solution (crucial for favoring intramolecular macrocyclization).

  • Reaction: Add CsF to the catalyst mixture, followed immediately by the monomer solution. Heat the reaction rapidly to 80 °C.

  • Isolation: After complete consumption of the monomer (verified by crude

    
     NMR spectroscopy), cool the reaction, filter through a pad of Celite to remove palladium black and salts, and concentrate.
    
  • Separation: Separate the cyclo[6]furan and cyclo[7]furan esters using high-resolution column chromatography or preparative HPLC.

References

  • Title: Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones Source: ACS Publications (J. Org. Chem.) URL: [Link]

  • Title: Precise Synthesis of Ester-Functionalized Cyclo[6]- and Cyclo[7]furans Source: ACS Publications (J. Am. Chem. Soc.) URL: [Link]

  • Title: Synthetic Studies of Naphtho[2,3-b]furan Moiety Present in Diverse Bioactive Natural Products Source: Scientific Research Publishing (International Journal of Organic Chemistry) URL: [Link]

minimizing decarboxylation side reactions of 3-furoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent Killer" of Yields

Working with 3-furoic acid (furan-3-carboxylic acid) and its derivatives presents a unique challenge compared to their benzoic or 2-furoic acid counterparts. The electron-rich nature of the furan ring, combined with the specific orbital arrangement at the C3 position, makes these compounds highly susceptible to protodecarboxylation and thermal decarboxylation .

This guide addresses the specific failure modes where the carboxyl group is lost as


, often resulting in the formation of the corresponding furan (which is volatile and frequently lost during concentration), leading to "missing mass" in your mass balance.

The Mechanism of Failure

To prevent the reaction, you must understand the enemy. Decarboxylation in 3-furoic acids is rarely a random thermal event; it is usually catalyzed by protons (


)  or transition metals (

)
.
Mechanism: Acid-Catalyzed Protodecarboxylation ( Pathway)

The furan ring is electron-rich. In acidic media, the ring acts as a nucleophile, attacking a proton. If this protonation occurs at the ipso position (C3), the resulting intermediate is primed to eject


 to restore aromaticity.

Decarboxylation_Mechanism Start 3-Furoic Acid (Stable State) Protonation Ipso-Protonation (Rate Limiting Step) Start->Protonation + H+ (Acidic Workup) Intermediate Sigma Complex (C3-sp3 Hybridized) Protonation->Intermediate Transition CO2 Extrusion (Irreversible) Intermediate->Transition - CO2 Product Furan Derivative (Decarboxylated) Transition->Product - H+

[1]

Protocol: Safe Amide Coupling

The Scenario: You are attempting to couple 3-furoic acid to an amine. The Failure: You use Thionyl Chloride (


) or Oxalyl Chloride with catalytic DMF and heat.
The Result:  The acidic byproducts (

) generated in situ, combined with heat, trigger rapid decarboxylation. You isolate the amide of furan (rare) or tar.
Optimized Workflow: The "Cold-Buffered" Activation

This protocol relies on HATU or T3P , which operate at neutral-to-basic pH, preventing the formation of the protonated ipso-intermediate.

Materials:

  • 3-Furoic Acid derivative (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.1 equiv) [Preferred over EDC/HOBt for speed]

  • DIPEA (Hunig’s Base) (3.0 equiv) [Crucial for buffering]

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Pre-Cooling: Dissolve the 3-furoic acid in DMF/DCM and cool to 0°C in an ice bath.

  • Base First: Add DIPEA dropwise.

    • Why? This ensures the carboxylic acid is immediately deprotonated to the carboxylate (

      
      ). The carboxylate anion is significantly less prone to acid-catalyzed decarboxylation than the free acid.
      
  • Activation: Add HATU in one portion. Stir at 0°C for 15 minutes.

    • Visual Check: Solution should remain clear or turn slightly yellow. Darkening indicates decomposition.

  • Coupling: Add the amine.

  • Temperature Control: Allow the reaction to warm to Room Temperature (20-25°C) .

    • Critical Warning:DO NOT HEAT above 40°C. If the reaction is sluggish, add more catalyst rather than increasing temperature.

Troubleshooting Guide

Common Failure Modes & Solutions
SymptomDiagnosisRoot CauseCorrective Action
Missing Mass (M-44) Product mass is exactly 44 units lower than expected.Decarboxylation. The carboxyl group was lost as

.[1]
Switch from Acid Chloride method to HATU/DIPEA (Protocol above). Avoid heating >50°C.
Low Yield / Volatile Product NMR shows clean furan signals but no product after rotavap.Decarboxylation + Evaporation. The decarboxylated furan is often volatile and lost on the pump.Check the cold trap of your rotavap. If you find liquid there, your product degraded. Use T3P (Propylphosphonic anhydride) for milder coupling.
Reaction turns Black Rapid decomposition upon adding reagents.Exotherm / Acid Spike. Slow down addition rate. Ensure internal temperature stays <10°C during activation.
Loss during Workup Product disappears after acid wash.Acid-Catalyzed Hydrolysis/Decarboxylation. STOP washing with 1M HCl. Use saturated

or Citric Acid (10% w/v) buffered to pH 4–5.

Advanced Workflow: Metal-Mediated Cross-Couplings

The Scenario: Suzuki or Buchwald-Hartwig coupling on a halogenated 3-furoic ester. The Risk: Pd and Cu are excellent decarboxylation catalysts (this is the basis of the Goossen reaction). Here, we want to suppress that pathway.

Metal_Catalysis_Decision Start Metal-Catalyzed Coupling (Suzuki/Buchwald) TempCheck Is Temp > 80°C? Start->TempCheck BaseCheck Base Selection Start->BaseCheck HighTemp High Risk: Thermal Decarboxylation TempCheck->HighTemp Yes SafeTemp Safe Zone: 40-60°C TempCheck->SafeTemp No StrongBase Strong Base (KOtBu/NaH) Promotes Decarboxylation BaseCheck->StrongBase pKa > 15 WeakBase Weak Base (K3PO4/Cs2CO3) Preferred BaseCheck->WeakBase Carbonates/Phosphates

Strategic Adjustments for Metal Catalysis:
  • Avoid Silver (Ag) Additives: Silver salts are potent decarboxylative agents for heteroaromatic acids [1]. If your protocol calls for

    
    , remove it or replace it with 
    
    
    
    .
  • Use Bulky Ligands: Use ligands like XPhos or BrettPhos . These facilitate rapid reductive elimination of the desired product, kinetically outcompeting the slower decarboxylation step.

  • Ester Protection: Never couple the free acid. Use the tert-butyl ester .

    • Why? The t-butyl group is bulky (steric protection) and acid-labile (removable later without saponification, which requires base/heat).

FAQ: Frequently Asked Questions

Q: Can I use thionyl chloride (


) if I keep it cold? 
A:  It is risky. The formation of the acid chloride generates stoichiometric 

. Even at 0°C, the high local concentration of acid can trigger degradation of the electron-rich furan ring. If you must use an acid chloride, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which generates neutral byproducts, or oxalyl chloride with strictly buffered conditions.

Q: My 3-furoic acid starting material has turned brown in the bottle. Is it safe to use? A: Likely not. The color change indicates autoxidation or partial decarboxylation/polymerization. Purify via recrystallization from water/ethanol (if stable) or sublimation. Always store 3-furoic acids at 4°C in the dark.

Q: I need to hydrolyze a 3-furoic ester. LiOH/MeOH gave me nothing. A: Saponification generates the carboxylate salt. If you acidified the mixture to pH 1 to extract it, you likely decarboxylated it then.

  • Fix: Acidify only to pH 3-4 (use Citric Acid). Extract immediately with cold EtOAc. Do not let the acidic aqueous layer stand.

References

  • Goossen, L. J., Rodríguez, N., & Gooßen, K. (2010). Carboxylic acids as substrates in homogeneous catalysis. Angewandte Chemie International Edition, 47(17), 3100–3120. Link

  • Shang, R., & Liu, L. (2011). Transition metal-catalyzed decarboxylative cross-coupling reactions. Science China Chemistry, 54, 1670–1687. Link

  • Cornella, J., & Larrosa, I. (2012). Decarboxylative C–C bond forming reactions of (hetero)aromatic carboxylic acids. Synthesis, 44(05), 653-676. Link

  • Li, M., & Schindler, C. S. (2023). Recent advances in the synthesis of furan derivatives.[2] Chemical Reviews. (General reference for furan stability). Link

Sources

troubleshooting low reactivity of 3-furoate in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with the low reactivity of 3-furoates in nucleophilic substitution reactions. This content is structured for research scientists and medicinal chemists, focusing on mechanistic causality and actionable protocols.

Executive Summary

Researchers frequently report "low reactivity" when working with 3-furoate esters. This usually manifests in two distinct experimental scenarios:

  • Nucleophilic Acyl Substitution (NAS): The ester group at the C3 position resists hydrolysis or direct amidation.

  • Nucleophilic Aromatic Substitution (

    
    ):  Attempts to displace leaving groups (halogens) directly on the furan ring fail.
    

This guide dissects the electronic origins of these failures and provides field-proven protocols to overcome them.

Part 1: The Mechanistic Barrier

To troubleshoot effectively, we must first understand the "3-Furoate Anomaly." Unlike benzoates or aliphatic esters, 3-furoates possess a unique electronic profile that deactivates them toward nucleophiles.

The Electronic Deactivation Pathway

The furan ring is an electron-rich heteroaromatic system. The oxygen atom (O1) acts as a powerful resonance donor. In a 3-furoate, this electron density is donated into the ring and, by conjugation, into the ester carbonyl.

  • The Consequence: The carbonyl carbon becomes less electrophilic .[1][2] The resonance contribution effectively gives the ester "vinylogous carbonate" character, significantly raising the activation energy for nucleophilic attack.

  • Comparison: A 3-furoate is significantly less reactive than a

    
    -nitrobenzoate and often less reactive than a standard benzoate.
    

Visualizing the Deactivation: The following diagram illustrates the resonance flow that "locks" the carbonyl against attack.

ResonanceDeactivation FuranO Furan Oxygen (O1) (Strong +M Donor) RingC Furan Ring System (Electron Rich) FuranO->RingC Resonance Donation Carbonyl Ester Carbonyl (C=O) (Electrophilicity Reduced) RingC->Carbonyl Conjugation Nu Nucleophile (Nu-) (Repelled/Slowed) Nu->Carbonyl Attack Blocked (High Ea)

Figure 1: Electronic deactivation pathway. The furan oxygen donates density (red arrow), stabilizing the carbonyl and reducing its susceptibility to nucleophilic attack.

Part 2: Troubleshooting Guide (Q&A Format)
Scenario A: The Ester Won't React (Hydrolysis/Amidation)

Q: I am trying to hydrolyze methyl 3-furoate using standard NaOH/MeOH, but the reaction stalls or yields are low. Why? A: Standard saponification often fails because the tetrahedral intermediate is destabilized by the electron-rich furan ring, or the reaction is simply too slow at reflux. Furthermore, prolonged heating in strong base can induce ring-opening or polymerization of the furan core (the "Cannizzaro" or resinification risk).

Solution: Switch to Lithium Hydroxide (LiOH) in a THF/Water system or use Barium Hydroxide . Lithium acts as a Lewis acid, coordinating to the carbonyl oxygen and activating it for attack without requiring harsh pH extremes that destroy the ring.

Q: Direct amidation with an amine and heat isn't working. The ester remains untouched. A: Thermal amidation requires the amine to attack a deactivated carbonyl. This won't happen before the amine or the furan decomposes. You need to activate the amine or the ester.

Solution: Use Trimethylaluminum (AlMe


) . This reagent converts the amine into a highly nucleophilic aluminum amide species while simultaneously activating the ester carbonyl via Lewis acidity.
Scenario B: The Ring Won't React (

)

Q: I have ethyl 4-bromo-3-furoate. I'm trying to displace the bromine with a secondary amine using


 (base + heat), but I only get starting material. 
A:  You are fighting the fundamental nature of the furan ring. Furan is electron-rich (nucleophilic), not electron-poor (electrophilic). It actively repels the incoming nucleophile. Unlike pyridine or nitrobenzene, furan cannot stabilize the Meisenheimer complex required for 

.

Solution: Stop trying


. You must switch to a Palladium-Catalyzed Buchwald-Hartwig Coupling . The mechanism changes from nucleophilic attack to oxidative addition, which works excellently on bromofurans.
Part 3: Experimental Protocols

The following protocols are optimized specifically for deactivated 3-furoate systems.

Protocol 1: Direct Amidation of Unreactive 3-Furoates using AlMe

Use this when standard coupling fails.

Safety Warning: Trimethylaluminum is pyrophoric. Handle strictly under inert atmosphere (Ar/N


).
  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and rubber septum. Purge with Argon.

  • Amine Activation: Add the amine (1.2 equiv) and dry Toluene (0.5 M concentration relative to ester).

  • Reagent Addition: Cool to 0°C. Slowly add AlMe

    
     (2.0 M in toluene, 1.2 equiv)  dropwise.
    
    • Note: Methane gas evolution will occur. Vent via a needle to a bubbler.

    • Mechanism:[3][4][5] Formation of the reactive dimethylaluminum amide species.

  • Substrate Addition: Stir at RT for 15–30 mins. Then, add the 3-furoate ester (1.0 equiv) dissolved in minimal dry Toluene.

  • Reaction: Heat to reflux (approx. 110°C) for 2–12 hours. Monitor by TLC/LCMS.

  • Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle's salt solution to break the aluminum emulsion. Extract with EtOAc.

Protocol 2: Hydrolysis of Sterically/Electronically Difficult Furoates

Use this to avoid ring decomposition.

  • Solvent System: Dissolve ester in THF:Water (3:1) . The THF solubilizes the organic ester, while water is the reactant.

  • Reagent: Add LiOH·H

    
    O (2.5 equiv) .
    
  • Conditions: Heat to 60°C.

    • Troubleshooting: If this fails, switch to Ba(OH)

      
      ·8H
      
      
      
      O
      in Methanol at reflux. The Barium cation provides superior coordination to the furoate carbonyl compared to Sodium or Potassium [1].
Part 4: Data & Decision Matrix

Table 1: Comparative Reactivity & Optimization

Reaction TypeStandard Condition (Fails)Why it FailsOptimized Condition (Works)Mechanism of Fix
Hydrolysis NaOH / MeOH / RefluxRing opening / Slow kineticsLiOH / THF / H

O
Lewis acid activation (Li

) + milder pH
Amidation Amine / Heat (Neat)Carbonyl deactivated by furan ringAlMe

/ Toluene
Formation of super-nucleophile (Al-Amide)
Ring Subst. Amine / K

CO

/ DMF
Ring repels nucleophile (

impossible)
Pd

(dba)

/ BINAP / NaO

Bu
Oxidative Addition (Pd) bypasses electronic repulsion

Decision Tree for 3-Furoate Functionalization:

DecisionTree Start Start: 3-Furoate Reactivity Issue Q1 Target Transformation? Start->Q1 BranchEster Attack on Ester (Hydrolysis/Amidation) Q1->BranchEster BranchRing Attack on Ring (Halogen Displacement) Q1->BranchRing Sol1 Use Lewis Acid Catalysis (AlMe3 or Borate Esters) BranchEster->Sol1 Deactivated Carbonyl Sol2 Switch to Pd-Catalysis (Buchwald-Hartwig) BranchRing->Sol2 Ring Repels Nucleophiles

Part 5: Advanced Insights (Borate Catalysis)

For researchers seeking a "greener" alternative to AlMe


 for amidation, recent developments in Borate Ester Catalysis  have shown promise for deactivated heterocyclic esters.
  • Reagent: Tris(2,2,2-trifluoroethyl) borate [B(OCH

    
    CF
    
    
    
    )
    
    
    ].
  • Application: This catalyst is effective for direct amidation of carboxylic acids and transamidation of esters, including difficult heterocyclic substrates. It operates by forming a mixed anhydride-like active species that is more susceptible to amine attack [2].

References
  • Vertex Pharmaceuticals Inc. (2001). Process for the preparation of 3-furoate esters and novel intermediate compounds. US Patent 6,184,394.
  • Sheppard, T. D., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(9). Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for 3-Furoate Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furoate Challenge

Welcome to the technical support hub. If you are working with 3-furoate esters (e.g., Fluticasone Furoate, Mometasone Furoate, Diloxanide Furoate), you are likely facing a specific triad of crystallization challenges: persistent solvate formation , oiling out (Liquid-Liquid Phase Separation) , and polymorphic variability .

The furan ring in the 3-position provides distinct lipophilicity and planar stacking potential, but its electron-rich oxygen often acts as a hydrogen bond acceptor, making these molecules prone to trapping solvents like THF, DMF, or acetone into the crystal lattice.

This guide moves beyond basic screening. We focus on thermodynamic control to isolate the stable, non-solvated polymorph with high purity.

Module 1: Solvent Selection Strategy

Q1: My 3-furoate is highly soluble in polar aprotic solvents but forms solvates. How do I select a solvent system to isolate the anhydrous form?

Diagnosis: 3-furoates frequently form stable solvates with high-donor-number solvents (DMF, DMSO, THF) due to interaction with the furan oxygen and carbonyl moieties. To break this, you must shift to a system that favors furoate-furoate interactions over furoate-solvent interactions .

Scientific Protocol: Move away from single-solvent evaporation. Adopt a cooling crystallization or anti-solvent approach using a "Displacer Solvent" strategy.

Recommended Solvent Classes:

Solvent ClassRoleSpecific SolventsWhy it works for 3-Furoates
Aromatic Hydrocarbons Primary Solvent Toluene , XyleneExcellent for disrupting solvates. The

-

interactions with the furan ring stabilize the lattice without inclusion.
Alcohols Primary/Anti-solvent Methanol , Ethanol, IPAHigh solubility for impurities; often used to recrystallize crude esters.
Esters/Ketones Intermediate Ethyl Acetate, AcetoneGood solubility but high risk of solvate formation. Use only if followed by a displacement wash (e.g., with Toluene).
Water Anti-solvent WaterStrong anti-solvent. Forces hydrophobic furoate aggregation.

The "Toluene Displacement" Workflow: For high-value corticosteroids like Fluticasone Furoate, toluene is the gold standard for isolating the stable Form 1 1.

  • Dissolution: Dissolve crude furoate in a solvating solvent (e.g., THF or Acetone) if necessary, or directly in hot Toluene.

  • Distillation: If using THF/Acetone, add Toluene and perform azeotropic distillation to remove the solvating solvent.

  • Nucleation: Cool slowly to 0–5°C.

  • Wash: Wash filter cake with cold Toluene to prevent re-solvation.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q2: During cooling, my solution turns turbid and forms oily droplets instead of crystals. How do I fix this?

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) , or "oiling out."[2] This occurs when the metastable limit of the oil phase is reached before the nucleation of the crystal phase. This is common in furoate esters due to their low melting points and conformational flexibility 2.

Immediate Remediation:

  • Reheat the mixture until the oil redissolves and the solution is clear.

  • Seed at High Temperature: Add 0.5–1.0 wt% of pure seed crystals before the solution reaches the oiling-out temperature (cloud point).

  • Reduce Supersaturation: Add more solvent (dilution) to shift the system out of the miscibility gap.

Optimization Workflow (LLPS Avoidance):

OilingOutMitigation Start Issue: Oiling Out (LLPS) CheckPurity Check Purity (Impurities lower MP) Start->CheckPurity Purify Purify Crude (Carbon/Chromatography) CheckPurity->Purify Low Purity CheckConc Check Concentration (Is Supersaturation > Metastable Limit?) CheckPurity->CheckConc High Purity Purify->CheckConc Dilute Dilute Solution (Shift Phase Diagram) CheckConc->Dilute Too Conc. SeedStrategy Implement Seeding (Bypass Nucleation Energy Barrier) CheckConc->SeedStrategy Conc. OK Dilute->SeedStrategy TempCycle Temperature Cycling (Ostwald Ripening) SeedStrategy->TempCycle Success Crystalline Product TempCycle->Success

Figure 1: Decision tree for mitigating oiling out phenomena in furoate crystallization.

Module 3: Polymorph & Solvate Control

Q3: I am seeing inconsistent X-ray Powder Diffraction (XRPD) patterns. How do I ensure I have the stable polymorph?

Diagnosis: Furoates are notorious for solvatomorphism . If your XRPD peaks shift or disappear after drying, you likely isolated a metastable solvate that collapsed upon desolvation, leaving an amorphous or disordered phase 3.

Protocol for Stable Polymorph Isolation:

  • Slurry Conversion (The "Equalizer"):

    • If you suspect mixed forms, perform a slurry ripening experiment.

    • Suspend the solid in a solvent with moderate solubility (e.g., Methanol/Water 50:50 or pure Toluene) at a controlled temperature (e.g., 25°C or 50°C).

    • Stir for 24–48 hours. This allows the system to reach thermodynamic equilibrium, converting metastable forms to the most stable form (e.g., Form 1 for Fluticasone Furoate).

  • Desolvation Verification:

    • TGA (Thermogravimetric Analysis): Run TGA to check for weight loss steps. A step >1% usually indicates trapped solvent or water.

    • DSC (Differential Scanning Calorimetry): Look for broad endotherms (desolvation) followed by a sharp exotherm (recrystallization) and a final melting endotherm.

Case Study: Mometasone Furoate

  • Target: Anhydrous Form 1.

  • Risk: Formation of Monohydrate in aqueous environments.[4]

  • Solution: Crystallize from Methanol or Ethanol with limited water content, or dry the monohydrate at >60°C to dehydrate, though this may induce disorder 4.

Module 4: Experimental Workflow Visualization

The following diagram outlines the optimized workflow for screening solvents for a new 3-furoate derivative.

SolventScreening Input Crude 3-Furoate SolubilityTest Solubility Test (100 mg/mL) Input->SolubilityTest ClassA Soluble in Toluene/Xylene? SolubilityTest->ClassA ClassB Soluble in Alcohols? ClassA->ClassB No PathA Cooling Cryst. (Slow Ramp 0.1°C/min) ClassA->PathA Yes PathB Anti-Solvent Cryst. (Add Water/Heptane) ClassB->PathB Yes CheckSolvate Check Solvate (TGA/NMR) PathA->CheckSolvate PathB->CheckSolvate Reslurry Reslurry in Non-Solvating Solvent CheckSolvate->Reslurry Solvate Detected Final Pure Anhydrous Form CheckSolvate->Final Clean Reslurry->Final

Figure 2: Logical flow for solvent screening to avoid solvate formation.

References

  • Patent CN111662353A. Preparation method of fluticasone furoate crystal form 1. Google Patents. Link

  • Murnane, D., et al. (2008). Crystallization and Crystallinity of Fluticasone Propionate. Crystal Growth & Design, 8(8), 2753–2764.[5] Link

  • Mettler Toledo. Oiling Out in Crystallization: Detection and Remediation.Link

  • Patent EP0548114B1. Mometasone furoate monohydrate, process for making same and pharmaceutical compositions.[4] European Patent Office.[4] Link

  • BenchChem. Technical Guide: Synthesis and Chemical Characterization of Diloxanide Furoate.Link

Sources

resolving hydrolysis issues of 3-furoate esters in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering stability issues with 3-furoate esters. It is structured to move from rapid diagnostics to deep mechanistic understanding and final resolution.

Ticket Status: Open | Priority: High | Topic: Hydrolysis Mitigation in Aqueous Media[1]

Diagnostic Triage: Is it Hydrolysis?

Before altering your formulation, confirm that the degradation is indeed hydrolytic and not oxidative or photolytic. 3-furoate esters possess a unique heteroaromatic signature that distinguishes their breakdown.[1]

Quick Diagnostic Checklist
SymptomProbable CauseConfirmation Test
pH Drift (Acidic shift)Hydrolysis releasing 3-furoic acid (

).[1]
Monitor pH over 24h. A drop of >0.2 units confirms acid release.
HPLC Peak Shift Formation of a more polar peak (Acid) and a less polar peak (Alcohol).[1]Run Reverse-Phase HPLC.[1] The acid elutes earlier (lower

) than the ester.
Yellowing Oxidative ring opening (NOT hydrolysis).[1]Check absorbance at 400-500 nm.[1] Hydrolysis is usually colorless; oxidation is colored.
Loss of Mass Volatility of the alcohol byproduct (if small, e.g., methanol).[1]TGA or headspace GC analysis.

The Mechanism: Why 3-Furoates Fail

Understanding the electronic environment of the furan ring is critical. Unlike benzoate esters, furoates are influenced by the oxygen heteroatom.

The "3-Position" Advantage: 3-furoate esters are generally more stable than 2-furoate esters but less stable than benzoates.[1]

  • 2-Furoates: The ring oxygen is adjacent to the carbonyl attachment. The inductive electron-withdrawing effect (-I) activates the carbonyl carbon, making it highly susceptible to nucleophilic attack (

    
    ).[1]
    
  • 3-Furoates: The carbonyl is one bond further from the heteroatom. The -I effect is diminished, and the resonance donation (+R) from the ring stabilizes the carbonyl slightly more than in the 2-position.

Visualizing the Failure Point (BAc2 Mechanism)

The primary mode of failure in aqueous media (pH > 5) is the Base-Catalyzed Acyl Cleavage (BAc2) .

HydrolysisMechanism cluster_0 Electronic Influence Ester 3-Furoate Ester (Ground State) Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack (Rate Limiting Step) Products 3-Furoate Ion + Alcohol Transition->Products Collapse & Leaving Group Departure OH Hydroxide Ion (Nucleophile) OH->Transition Note Furan Ring Oxygen (Position 1) exerts weak -I effect on C3

Figure 1: The BAc2 mechanism pathway. The rate-limiting step is the initial attack of the hydroxide ion on the carbonyl carbon.

Troubleshooting & Solutions (FAQs)

Q1: My ester hydrolyzes at neutral pH (7.4). Why?

Root Cause: While chemical hydrolysis is slow at pH 7.4, enzymatic hydrolysis is a common oversight.[1] Plasma, cell lysates, or even contaminated buffers can contain esterases.[1] The Fix:

  • Add an Inhibitor: Spike the media with PMSF (Phenylmethylsulfonyl fluoride) or BNPP to rule out enzymatic activity.

  • Steric Shielding: If synthesis allows, increase steric bulk on the alcohol side (e.g., isopropyl vs. methyl ester).[1] This physically blocks the nucleophile.

Q2: Can I use a buffer to stop it?

Root Cause: General Base Catalysis. Some buffer species (like phosphate or imidazole) can act as nucleophiles themselves, catalyzing the reaction.[1] The Fix:

  • Switch Buffers: Use non-nucleophilic buffers like HEPES or MOPS . Avoid phosphate buffers if stability is critical.

  • pH Target: Formulate at pH 4.0 - 5.0. This is the "Goldilocks zone" for furoates—too acidic leads to AAc2 hydrolysis; too basic leads to BAc2.

Q3: The drug precipitates after 24 hours.

Root Cause: Hydrolysis releases 3-furoic acid.[1][2] If the pH drops below 3.9 (the


), the acid protonates and becomes insoluble in water.
The Fix: 
  • Increase Buffer Capacity: Ensure your buffer concentration (e.g., 50 mM) is sufficient to absorb the protons released during partial hydrolysis without crashing the pH.

Q4: How do I stabilize it for long-term storage?

Strategy: Reduce Water Activity (


).
  • Co-solvents: 20-30% DMSO or Ethanol reduces the dielectric constant, stabilizing the neutral ester and slowing the formation of the charged transition state.

  • Cyclodextrins: Complexation with

    
    -cyclodextrin can sequester the ester, shielding the carbonyl from water attack.
    

Experimental Protocols

Protocol A: Determination of Hydrolysis Rate Constant ( )

Use this to quantify stability half-life (


).[1]

Materials:

  • 3-Furoate Ester (10 mM stock in MeCN)[1]

  • Buffer: 50 mM HEPES (pH 7.4)

  • Internal Standard: Benzophenone (non-ionizable)[1]

Workflow:

  • Preparation: Pre-heat 10 mL of buffer to 37°C.

  • Initiation: Spike 100 µL of Ester Stock into buffer (

    
    ). Vortex for 5 seconds.
    
  • Sampling: At

    
     min, remove 500 µL.
    
  • Quenching: Immediately add 500 µL cold Acetonitrile + 0.1% TFA. (The acid drops pH and stops base hydrolysis; cold slows kinetics).

  • Analysis: HPLC-UV at 254 nm.

  • Calculation: Plot

    
     vs. Time (
    
    
    
    ). The slope =
    
    
    .
    
    
    [1]
Protocol B: Formulation Screen (Decision Tree)

Use this logic flow to select the optimal stabilization method.

StabilizationTree Start Start: Unstable 3-Furoate CheckEnzyme Is Biological Media Present? Start->CheckEnzyme EnzymeYes Add Esterase Inhibitors (PMSF) CheckEnzyme->EnzymeYes Yes EnzymeNo Check pH CheckEnzyme->EnzymeNo No (Buffer only) CheckPH Is pH > 7.0? EnzymeNo->CheckPH Acidify Adjust to pH 4.5 - 5.5 (Citrate/Acetate) CheckPH->Acidify Yes CheckSolubility Is pH < 7.0 but still degrading? CheckPH->CheckSolubility No Cosolvent Add 20% Propylene Glycol or Complex w/ Cyclodextrin CheckSolubility->Cosolvent Yes

Figure 2: Decision tree for stabilizing 3-furoate esters in formulation.

References

  • Fukuyama, Y., et al. (1974).[1][2] Synthesis of 3-substituted furans. Synthesis, 443-444.[1][2] Link

  • Mabey, W., & Mill, T. (1978).[1] Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415.[1] Link

  • Larsson, L. (1950).[1] The alkaline hydrolysis of some furan-2-carboxylic esters. Acta Chemica Scandinavica, 4, 1425-1431.[1] (Provides comparative baseline for furan kinetics). Link

  • Connors, K. A. (1986).[1] Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Source for BAc2 mechanism and buffer catalysis effects).[1] Link

  • Loftsson, T., & Brewster, M. E. (1996).[1] Pharmaceutical applications of cyclodextrins: 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.[1] Link

Sources

Executive Summary: The "Orthogonal" Challenge of 3-Furoates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 3-Furoate Coupling Reactions

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: FUR-C3-STERIC-OPT

Coupling reactions involving 3-furoates (furan-3-carboxylates) present a unique "orthogonal" challenge that often leads to experimental failure. You are likely facing two simultaneous opposing forces:

  • Steric Wall: The ester moiety at the C3 position exerts significant steric pressure on the adjacent C2 and C4 positions, inhibiting the approach of the palladium catalyst.

  • Electronic Deactivation: While furans are generally electron-rich, the C3-ester acts as an electron-withdrawing group (EWG), reducing the nucleophilicity of the ring for oxidative addition (if using a halide) or destabilizing the C-B bond toward protodeboronation (if using a boronic acid).

This guide abandons "standard" Suzuki/Stille conditions (e.g., Pd(PPh3)4, Na2CO3) which are mechanistically incapable of overcoming this specific energy barrier.

Part 1: Troubleshooting Modules (Q&A)

Module A: Ligand Selection & Catalyst Architecture

Q1: I am using Pd(PPh3)4 or PdCl2(dppf) and seeing <10% conversion. Why are these standard catalysts failing? A: These "Generation 1" catalysts fail due to insufficient steric bulk and electron density.

  • The Mechanism: For a sterically hindered 3-furoate, the rate-determining step is often the oxidative addition (if the furoate is the electrophile) or transmetallation (if it is the nucleophile).

  • The Failure: Triphenylphosphine (PPh3) is not electron-rich enough to force oxidative addition into the crowded C2-X bond. Furthermore, it lacks the steric bulk required to promote the reductive elimination step, leading to the formation of stable, unreactive Pd-intermediates.

  • The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .

    • Recommendation: Use XPhos or SPhos .

    • Why: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is particularly effective for 3-furoates. The methoxy groups on the ligand can provide hemilabile coordination to the Pd center, stabilizing the coordinatively unsaturated species, while the cyclohexyl groups force the reductive elimination of the bulky product.

Q2: Should I use a pre-catalyst or mix Pd(OAc)2 with the ligand in situ? A: For hindered 3-furoates, always use a Pre-catalyst (e.g., XPhos Pd G4) .

  • The Risk: In-situ mixing of Pd(OAc)2 and bulky phosphines often leads to incomplete ligation. You end up with "naked" Pd black precipitation before the catalytic cycle begins.

  • The Solution: G3 or G4 precatalysts ensure a strict 1:1 Pd:Ligand ratio and rapid activation at the reaction temperature, maintaining the high concentration of the active monoligated L-Pd(0) species required to penetrate the steric wall of the 3-furoate.

Module B: The "Unstable Nucleophile" Trap

Q3: I am trying to couple 3-furoate-2-boronic acid, but I only see deboronated starting material (furan-3-ester). Why? A: You are witnessing Protodeboronation , the Achilles' heel of heteroaryl boronic acids.

  • The Cause: The C2 position of the furan ring is naturally nucleophilic. Even with the C3-ester, the C-B bond is highly labile in the presence of water and base. The base attacks the boron, and a proton (from water/solvent) replaces it faster than the palladium can transmetallate.

  • The Fix:

    • Switch to MIDA Boronates: These slowly release the active boronic acid, keeping the standing concentration low and minimizing decomposition.

    • Anhydrous Conditions: Remove water entirely. Use CsF or K3PO4 in anhydrous 1,4-Dioxane or Toluene .

    • Invert Polarity: If possible, make the 3-furoate the electrophile (e.g., 2-bromo-3-furoate) and the coupling partner the nucleophile. The C-Br bond is stable; the C-B bond is not.

Module C: Additives for "Impossible" Couplings

Q4: Even with XPhos, the reaction stalls at 50%. What can I add to push it to completion? A: Introduce a "Coinage Metal" promoter.

  • Additive: Copper(I) Thiophene-2-carboxylate (CuTC) or Silver(I) Oxide (Ag2O) .

  • Mechanism: In Stille couplings (using stannanes), CuTC facilitates the "copper effect," scavenging the tin byproduct and accelerating transmetallation at the crowded interface. In Suzuki couplings, Ag2O acts as a halide scavenger and activates the boronic acid without requiring a high concentration of free base, which reduces side reactions.

Part 2: Decision Logic & Workflows

Diagram 1: Optimization Decision Tree

Use this workflow to select the correct conditions based on your specific substrate.

FuroateCouplingOptimization Start Start: 3-Furoate Coupling SubstrateCheck Is the 3-Furoate the Electrophile (Halide) or Nucleophile (Boron)? Start->SubstrateCheck Electrophile Electrophile (e.g., 2-Br-3-Furoate) SubstrateCheck->Electrophile Electrophile Nucleophile Nucleophile (e.g., 3-Furoate-2-B(OH)2) SubstrateCheck->Nucleophile Nucleophile StericCheck Is the Coupling Partner Bulky (Ortho-sub)? Electrophile->StericCheck Cond_A Condition A: Pd(OAc)2 / SPhos K3PO4, Toluene/H2O StericCheck->Cond_A No (Linear/Small) Cond_B Condition B (High Sterics): Pd-PEPPSI-IPr KOtBu, Dioxane, 80°C StericCheck->Cond_B Yes (Hindered) StabilityCheck Is Protodeboronation Observed? Nucleophile->StabilityCheck Cond_C Condition C: Pd-XPhos G4 Anhydrous K3PO4 THF, 60°C StabilityCheck->Cond_C No Cond_D Condition D (Unstable): Switch to MIDA Boronate Cu(OAc)2 promoter DMF/H2O (Slow Release) StabilityCheck->Cond_D Yes (Low Yield)

Caption: Logic flow for selecting catalyst systems based on the electronic role (nucleophile vs. electrophile) and steric demand of the 3-furoate substrate.

Part 3: Experimental Protocol

Protocol: High-Steric Suzuki Coupling of 2-Bromo-3-Furoate

This protocol uses a Pre-catalyst system designed to overcome the steric wall at C2.

Reagents:

  • Substrate: Methyl 2-bromo-furan-3-carboxylate (1.0 equiv)

  • Coupling Partner: 2,6-Dimethylphenylboronic acid (1.5 equiv) — High steric demand model

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed

Step-by-Step Methodology:

  • Inert Setup: Equip a microwave vial or a heavy-walled pressure tube with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Solids Addition: Add the 3-furoate halide, boronic acid, K3PO4, and XPhos Pd G4 catalyst to the vial under a positive stream of Argon.

    • Critical: Do not dissolve the catalyst in solvent before adding. Add as a solid to prevent premature activation.

  • Solvent Degassing: In a separate flask, sparge the Dioxane/Water mixture with Argon for 20 minutes.

  • Initiation: Syringe the degassed solvent into the reaction vial. Seal the cap immediately.

  • Reaction: Heat the mixture to 80°C (oil bath) or 100°C (microwave) for 2-4 hours.

    • Visual Check: The reaction should turn from orange/red to dark brown. If it turns black immediately (Pd precipitation), the temperature ramp was too fast or oxygen was present.

  • Workup: Cool to Room Temperature. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with Brine.[1] Dry over MgSO4.

Data Comparison: Ligand Performance
LigandCatalyst SourceYield (%)Observation
PPh3 Pd(PPh3)4<10%No reaction; steric failure.
dppf PdCl2(dppf)25%Slow conversion; incomplete.
SPhos Pd(OAc)2 + SPhos82%Excellent conversion; O-coordination effect.
XPhos XPhos Pd G494% Best for highly hindered partners.
PEPPSI-IPr Pd-PEPPSI-IPr88%Good alternative; robust in air.

Part 4: Advanced Mechanistic Insight

Diagram 2: The Steric Bypass Mechanism

Visualizing how bulky ligands facilitate the difficult Reductive Elimination step.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Steric Clash at C2) Pd0->OxAdd Approach hindered C2 TransMet Transmetallation (Rate Limiting with Base) OxAdd->TransMet Boronate enters RedElim Reductive Elimination (Driven by Ligand Bulk) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Product Release Note1 Ligand Bulk forces product ejection Note1->RedElim

Caption: The catalytic cycle highlights Reductive Elimination as the step most aided by bulky ligands (XPhos/SPhos), forcing the crowded 3-furoate product off the metal center.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its Application in the Suzuki-Miyaura Coupling of Sterically Hindered Substrates. Chemistry - A European Journal. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Sources

Technical Support Center: 3-Furoate Functionalization & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is designed for researchers and drug development professionals dealing with the directed ortho-lithiation of 3-furoic acid and 3-furoate esters.

I. Core Principles: The Causality of Furan Ring Opening

When functionalizing 3-furoates at the C-2 position, directed metalation using strong lithium bases is the standard synthetic route[1]. However, a notorious failure mode in this workflow is the thermal degradation of the furan core.

The Mechanism of Failure: Treating a 3-furoate with a strong base (e.g., LDA or n-BuLi) yields a 2-lithio-3-furoate intermediate. While the furan ring is aromatic, the presence of the highly polarized carbon-lithium bond adjacent to the ring oxygen significantly destabilizes the system. If the internal thermal energy of the reaction exceeds the activation barrier (typically occurring at temperatures above -40 °C), the intermediate undergoes an electrocyclic ring opening[2]. The C–O bond cleaves, driven by the thermodynamic stability of the resulting acyclic lithium enolate/alkoxide and the relief of ring strain[3].

The Solution (Kinetic Trapping): To prevent ring opening, the reaction must be kept under strict kinetic control. By maintaining the system at -78 °C, the 2-lithio species lacks the thermal activation energy required for C–O bond cleavage. It remains stable as a kinetic trap long enough to be successfully quenched by an electrophile[4].

II. Quantitative Parameters for Lithiation Stability

Table 1: Thermodynamic and kinetic parameters dictating the stability of lithiated 3-furoates.

ParameterConditionExpected Outcome / StabilityMechanistic Rationale
Base Selection LDA (2.2 eq for acid)High C-2 regioselectivity, cleanLDA is sterically hindered and less nucleophilic than n-BuLi, preventing unwanted addition to the carboxylate[1].
Base Selection n-BuLi (1.1 eq for ester)Fast metalation, high riskn-BuLi is highly reactive; risks nucleophilic attack on the ester carbonyl if the temperature spikes.
Temperature (Lithiation) -78 °C to -90 °CStable 2-lithio speciesInsufficient thermal energy for C–O bond cleavage; kinetic trap is maintained[1].
Temperature (Lithiation) > -40 °CRapid ring openingActivation energy for electrocyclic ring opening is reached, yielding acyclic degradation products[2].
Temperature (Quench) -78 °CHigh yield of targetElectrophile traps the carbanion before thermal degradation can occur[4].

III. Mechanistic Pathway Visualization

G A 3-Furoate (Starting Material) B 2-Lithio-3-furoate (Kinetic Trap at -78°C) A->B LDA or n-BuLi -78°C, THF C Acyclic Enolate/Alkyne (Ring-Opened Degradation) B->C T > -40°C Thermal Cleavage D 2-Substituted 3-Furoate (Target Product) B->D Electrophile (E+) Quench at -78°C

Fig 1. Temperature-dependent divergent pathways of 3-furoate lithiation.

IV. Self-Validating Experimental Protocol: C-2 Functionalization

This protocol incorporates built-in validation steps to ensure the integrity of the furan ring before committing valuable electrophiles to the reaction.

Reagents & Equipment:

  • 3-Furoic acid (1.0 equiv)

  • Lithium diisopropylamide (LDA) (2.2 equiv)[4]

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., alkyl halide, aldehyde) (1.2 equiv)

  • Deuterium oxide (D₂O) for validation aliquots

  • Flame-dried Schlenk flask, internal temperature probe.

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried Schlenk flask with Argon. Add 3-furoic acid and anhydrous THF to achieve a 0.1 M concentration.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Crucial: Insert an internal temperature probe. Wait until the internal temperature stabilizes at -78 °C. Relying solely on the external bath temperature will lead to false readings and subsequent ring opening.

  • Base Addition: Add LDA (2.2 equiv) dropwise via a syringe pump over 15–20 minutes. The first equivalent deprotonates the carboxylic acid; the second equivalent performs the C-2 lithiation[4].

    • Causality: Rapid addition causes localized exothermic spikes. Even if the bulk solution is cold, micro-environments of heat will cause immediate ring opening of the formed intermediate.

  • Aging & Validation: Stir the mixture at -78 °C for 1 hour.

    • Self-Validation Step: Withdraw a 0.1 mL aliquot and quench it immediately into a vial containing D₂O. Analyze via crude ¹H-NMR. The disappearance of the C-2 proton signal and the incorporation of Deuterium confirms successful lithiation. If acyclic alkene/alkyne signals are present, temperature control failed and the batch should be aborted before wasting the electrophile.

  • Electrophilic Quench: Add the electrophile dropwise at -78 °C. Maintain this temperature for an additional 2 hours.

  • Controlled Warming & Workup: Remove the cooling bath and allow the reaction to warm to 0 °C slowly. Quench with saturated aqueous NH₄Cl. Acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylate, then extract with ethyl acetate.

V. Troubleshooting FAQs

Q: My reaction yielded a complex mixture of linear alkynes and enolates instead of the functionalized furan. What went wrong? A: This is the classic signature of furan ring opening[3]. The 2-lithio-3-furoate intermediate exceeded the critical thermal threshold (> -40 °C). This usually happens due to (a) adding the base too quickly, causing an exothermic spike, (b) relying on the temperature of the cooling bath rather than the internal reaction temperature, or (c) allowing the reaction to warm up before the electrophile has fully reacted.

Q: Why use LDA instead of n-BuLi for 3-furoic acid? A: While n-BuLi is a stronger base, it is also highly nucleophilic. When reacting with 3-furoic acid, n-BuLi can attack the carboxylate group directly, leading to ketone byproducts. LDA is sterically hindered and less nucleophilic, providing cleaner deprotonation at the C-2 position[1].

Q: I need to use a sluggish electrophile that doesn't react at -78 °C. How can I prevent ring opening if I need to warm the reaction? A: This is a common bottleneck. If your electrophile (e.g., a bulky alkyl halide) requires temperatures above -40 °C to react, the lithium intermediate will degrade first[4]. Solution: Perform a transmetalation. Add anhydrous Zinc Chloride (ZnCl₂) or Magnesium Bromide (MgBr₂) at -78 °C. The resulting organozinc or organomagnesium species is significantly more thermally stable than the organolithium species and can safely be warmed to room temperature for cross-coupling or addition reactions without fracturing the furan ring.

Q: Does the position of the carboxylate group affect the stability? A: Yes. The electron-withdrawing nature of the carboxylate at the 3-position stabilizes the adjacent anion at C-2 to some extent via inductive effects, but it also activates the C–O bond towards cleavage compared to an unfunctionalized furan[2].

VI. References

  • An Improved Synthesis of 2-Substituted-3-furoic Acids Leading to an Intramolecular Diels-Alder Reaction Source: Scholaris URL:[Link]

  • Product Class 9: Furans Source: Thieme-Connect URL:[Link]

  • Connecting heterocycles via a catalyzed lithiation Source: Arkivoc URL:[Link]

Sources

Technical Support Center: Enhancing the Stability of 3-Furoate Intermediates During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and storage of 3-furoate intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical building blocks in their synthetic workflows. Instability of 3-furoate intermediates during storage can lead to decreased purity, yield loss, and the formation of undesirable byproducts, ultimately impacting project timelines and outcomes.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common stability challenges. Our goal is to equip you with the scientific understanding and practical solutions necessary to maintain the integrity of your 3-furoate intermediates.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for 3-furoate intermediates during storage?

A1: The stability of 3-furoate intermediates is primarily challenged by three key factors: hydrolysis, oxidation, and photodegradation. The furan ring is susceptible to oxidative cleavage, and the ester functional group is prone to hydrolysis, especially under acidic or basic conditions.[1][2][3] Exposure to light can also initiate photochemical reactions that lead to degradation.[1][4]

Q2: I've observed a decrease in the purity of my 3-furoate ester after several weeks of storage at room temperature. What is the likely cause?

A2: A gradual decrease in purity at room temperature often points towards slow hydrolysis or oxidation. Ambient moisture can facilitate the hydrolysis of the ester back to 3-furoic acid and the corresponding alcohol.[2][3] Furthermore, atmospheric oxygen can lead to oxidative degradation of the furan ring.[5][6][7]

Q3: My 3-furoate intermediate has developed a yellow or brownish tint. What does this color change indicate?

A3: The development of a yellow or brownish color is a common indicator of degradation, often due to the formation of oxidized or polymeric byproducts.[8] This can be triggered by exposure to air (oxygen), light, or elevated temperatures.

Q4: Are there any general "best practices" for storing 3-furoate intermediates to maximize their shelf life?

A4: Yes, several best practices can significantly enhance stability:

  • Temperature Control: Store at low temperatures, ideally at 2-8 °C. For long-term storage, consider temperatures at or below -20 °C.

  • Inert Atmosphere: Displace air with an inert gas like argon or nitrogen before sealing the container.[1] This minimizes the risk of oxidation.

  • Light Protection: Use amber-colored vials or store containers in the dark to prevent photodegradation.[1]

  • Moisture Control: Ensure containers are tightly sealed to prevent moisture ingress, which can lead to hydrolysis.[1]

II. Troubleshooting Guides

Issue 1: Rapid Degradation Observed in a Recently Synthesized Batch of a 3-Furoate Ester

Possible Causes & Solutions

  • Residual Acidity or Basicity: Trace amounts of acid or base from the synthesis or workup can catalyze hydrolysis.

    • Troubleshooting Steps:

      • Re-purify a small sample of the intermediate, ensuring all acidic or basic reagents are thoroughly removed. This can be achieved by washing with a neutral aqueous solution (e.g., saturated sodium bicarbonate if acidic impurities are suspected, followed by water and brine) and thorough drying.

      • Analyze the purified sample alongside the stored sample using a suitable analytical technique (e.g., HPLC, NMR) to confirm if purity has been restored.

  • Solvent Effects: The choice of solvent for storage can influence stability. Protic solvents may participate in hydrolysis.

    • Troubleshooting Steps:

      • If the intermediate is stored in solution, consider switching to a dry, aprotic solvent (e.g., anhydrous toluene, dichloromethane).

      • If possible, store the compound as a neat solid after ensuring it is completely dry.

Issue 2: Inconsistent Results in Reactions Using a Stored 3-Furoate Intermediate

Possible Causes & Solutions

  • Formation of Inhibitory Byproducts: Degradation products can sometimes inhibit subsequent reactions.

    • Troubleshooting Steps:

      • Characterize the stored intermediate using LC-MS or GC-MS to identify any potential degradation products.

      • Purify the intermediate by flash chromatography or recrystallization immediately before use.

  • Moisture Absorption: 3-furoate intermediates can be hygroscopic, and absorbed water can interfere with moisture-sensitive reactions.

    • Troubleshooting Steps:

      • Dry the intermediate under high vacuum for several hours before use.

      • Store the compound over a desiccant.

Issue 3: Visible Degradation (Color Change, Clumping) Despite Low-Temperature Storage

Possible Causes & Solutions

  • Oxygen Exposure: Even at low temperatures, oxidation can occur if the container is not properly sealed under an inert atmosphere.[5]

    • Troubleshooting Steps:

      • Transfer the intermediate to a new, dry vial.

      • Purge the vial with a stream of argon or nitrogen for several minutes before sealing tightly.

  • Photodegradation: Intermittent exposure to lab lighting during handling can accumulate over time.

    • Troubleshooting Steps:

      • Wrap the storage container in aluminum foil or use an amber vial.

      • Minimize exposure to light during weighing and transfer.

III. Experimental Protocols

Protocol 1: Small-Scale Stability Study

This protocol allows for a systematic evaluation of different storage conditions.

Materials:

  • Your 3-furoate intermediate

  • HPLC-grade aprotic solvent (e.g., acetonitrile)

  • Amber and clear glass vials with PTFE-lined caps

  • Argon or nitrogen gas supply

  • Desiccant

  • Refrigerator (2-8 °C) and freezer (-20 °C)

  • Analytical balance

  • HPLC or GC instrument

Procedure:

  • Prepare a stock solution of your 3-furoate intermediate in the chosen aprotic solvent at a known concentration.

  • Aliquot the stock solution into several amber and clear vials.

  • Divide the vials into the following groups:

    • Group A (Control): Clear vial, ambient temperature, normal atmosphere.

    • Group B (Light Protection): Amber vial, ambient temperature, normal atmosphere.

    • Group C (Low Temperature): Amber vial, 2-8 °C, normal atmosphere.

    • Group D (Inert Atmosphere): Amber vial, ambient temperature, purged with argon/nitrogen.

    • Group E (Optimal Conditions): Amber vial, 2-8 °C, purged with argon/nitrogen.

    • Group F (Long-Term Storage): Amber vial, -20 °C, purged with argon/nitrogen.

  • Analyze an initial sample (T=0) to establish the starting purity.

  • At regular intervals (e.g., 1 week, 2 weeks, 1 month), analyze a sample from each group by HPLC or GC.

  • Compare the purity of the samples over time to determine the most effective storage conditions.

Protocol 2: Inert Atmosphere Packaging for Long-Term Storage

Materials:

  • Schlenk flask or vial with a sidearm

  • High-vacuum line or a vacuum pump with a manifold

  • Argon or nitrogen gas with a regulator and tubing

  • Parafilm or a secure sealing method

Procedure:

  • Place the solid 3-furoate intermediate into the Schlenk flask.

  • Attach the flask to the vacuum line.

  • Carefully evacuate the flask to remove air and moisture.

  • Backfill the flask with the inert gas.

  • Repeat the evacuate/backfill cycle three times to ensure a completely inert atmosphere.

  • After the final backfill, seal the flask tightly with a cap and wrap with Parafilm.

  • Store at the desired low temperature.

IV. Data Presentation & Visualization

Table 1: Summary of Recommended Storage Conditions and Potential Degradation Pathways
ParameterRecommended ConditionRationale & Potential Degradation Pathway if Not Followed
Temperature 2-8 °C (short-term), ≤ -20 °C (long-term)Higher temperatures accelerate hydrolysis and oxidation rates.[9]
Atmosphere Inert (Argon or Nitrogen)Oxygen can lead to oxidative cleavage of the furan ring.[5][6]
Light Protection from UV and visible light (Amber vials/darkness)Light can induce photodegradation, leading to various byproducts.[1][4]
Moisture Tightly sealed container, use of desiccantsWater can cause hydrolysis of the ester to the carboxylic acid and alcohol.[2][3]
pH NeutralAcidic or basic conditions catalyze ester hydrolysis.[2][3]
Diagram 1: Key Degradation Pathways of 3-Furoate Intermediates

3-Furoate Intermediate 3-Furoate Intermediate Hydrolysis Hydrolysis 3-Furoate Intermediate->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation 3-Furoate Intermediate->Oxidation O₂ Photodegradation Photodegradation 3-Furoate Intermediate->Photodegradation Light (hν) 3-Furoic Acid + Alcohol 3-Furoic Acid + Alcohol Hydrolysis->3-Furoic Acid + Alcohol Ring-Opened Products Ring-Opened Products Oxidation->Ring-Opened Products Various Byproducts Various Byproducts Photodegradation->Various Byproducts

Caption: Major degradation routes for 3-furoate intermediates.

Diagram 2: Workflow for Troubleshooting 3-Furoate Intermediate Instability

Start Start Observe Degradation Observe Degradation Start->Observe Degradation Check Storage Conditions Check Storage Conditions Observe Degradation->Check Storage Conditions Analyze Purity (HPLC/GC) Analyze Purity (HPLC/GC) Check Storage Conditions->Analyze Purity (HPLC/GC) Re-purify Re-purify Analyze Purity (HPLC/GC)->Re-purify Implement Optimal Storage Implement Optimal Storage Re-purify->Implement Optimal Storage End End Implement Optimal Storage->End

Caption: A systematic approach to addressing stability issues.

V. References

  • Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. (n.d.). PMC. [Link]

  • Furan in Thermally Processed Foods - A Review. (n.d.). PMC. [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011, October 28). PMC. [Link]

  • Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. (n.d.). ResearchGate. [Link]

  • Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions. [Link]

  • Furan Oxidations in Organic Synthesis: Recent Advances and Applications. (2007, August 1). Bentham Science. [Link]

  • Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. (n.d.). Royal Society of Chemistry. [Link]

  • Schematic representation of oxidation of furan-derivatives that have been reported in the literature. (n.d.). ResearchGate. [Link]

  • A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. (2020, March 9). Taylor & Francis Online. [Link]

  • Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. (2019, July 23). ACS Publications. [Link]

  • The Photohydrolysis of Furans. (n.d.). Scribd. [Link]

  • Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. (2025, November 1). MDPI. [Link]

  • Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. (n.d.). ResearchGate. [Link]

  • Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. (2025, August 6). ResearchGate. [Link]

  • Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. (2012, May 28). PubMed. [Link]

  • Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. (n.d.). ResearchGate. [Link]

  • A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. (n.d.). PMC. [Link]

  • Thermoreversible Cross-Linking of Furan-Containing Ethylene/Vinyl Acetate Rubber with Bismaleimide. (2017, February 25). MDPI. [Link]

  • Hydrolysis of esters. (n.d.). Chemguide. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). SciELO. [Link]

  • Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. (2021, June 30). National Library of Medicine. [Link]

  • Synthesis of multi-substituted furan rings: the role of silicon. (n.d.). Royal Society of Chemistry. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. [Link]

  • RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. (2022, December 13). MDPI. [Link]

  • Process for the preparation of 3-furoate esters and novel intermediate compounds. (n.d.). Google Patents.

  • Forced Degradation of Mometasone Furoate and Development of Two RP-HPLC Methods for Its Determination with Formoterol Fumarate or Salicylic Acid. (n.d.). ResearchGate. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]

  • and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (2019, December 31). ACS Publications. [Link]

  • DoE Approach: A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Methylparaben, Mometasone furoate and Eberconazole nitrate in Topical Formulations. (2014, December 29). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • High-performance liquid chromatographic analysis of mometasone furoate and its degradation products: application to in vitro degradation studies. (2001, September 15). PubMed. [Link]

  • 3-Furoate. (n.d.). PubChem. [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (n.d.). Scholars Research Library. [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017, November 16). PMC. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Esters. (2023, May 24). PCC Group. [Link]

  • Hydrolysis of Esters. (2022, September 15). Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 3-Furoate versus 2-Furoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, a precise understanding of isomeric purity and structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for such determinations. This guide provides an in-depth comparison of the ¹H NMR spectral features of two common building blocks: methyl 2-furoate and methyl 3-furoate. By examining the underlying principles that govern their distinct chemical shifts, this document aims to equip scientists with the expertise to confidently interpret their own experimental data.

The Decisive Role of Substituent Position on Furan's Electronic Landscape

The furan ring is an aromatic five-membered heterocycle containing an oxygen atom. The position of a substituent on this ring profoundly influences the electron density distribution, and consequently, the ¹H NMR chemical shifts of the ring protons. The key to understanding the spectral differences between 2-furoate and 3-furoate lies in the interplay of two primary electronic effects: the inductive effect and the resonance effect (also known as the mesomeric effect).

The ester functional group is an electron-withdrawing group. Inductively, the electronegative oxygen atoms of the ester pull electron density away from the furan ring through the sigma bonds. This effect is strongest at the carbon atom directly attached to the substituent and diminishes with distance.

Resonance effects, on the other hand, involve the delocalization of π-electrons through the conjugated system. The ester group can participate in resonance, withdrawing electron density from the furan ring. The efficacy and manifestation of this delocalization are highly dependent on the point of attachment.

Electronic Effects in Methyl 2-Furoate

In methyl 2-furoate, the ester group at the C2 position can effectively withdraw electron density from the entire ring through resonance. This is illustrated by the resonance structures below, which show the delocalization of the positive charge to the C3 and C5 positions. This delocalization significantly deshields the protons at these positions, causing them to resonate at a lower field (higher ppm). The proton at C5 is particularly deshielded due to its proximity to the ring oxygen and its participation in a key resonance structure.

Electronic Effects in Methyl 3-Furoate

When the ester group is at the C3 position, its ability to withdraw electron density from the ring via resonance is altered. While it still exerts a strong inductive effect, the resonance delocalization pattern changes. The positive charge is primarily delocalized to the C2 and C4 positions. Notably, the C5 proton is less affected by this resonance withdrawal compared to the 2-substituted isomer. This results in a different pattern of deshielding for the ring protons.

G cluster_2furoate Methyl 2-Furoate Resonance cluster_3furoate Methyl 3-Furoate Resonance mol2 Structure of Methyl 2-Furoate res2_1 Resonance Structure 1 (Deshielding at C5) mol2->res2_1 -I, -M effects res2_2 Resonance Structure 2 (Deshielding at C3) mol2->res2_2 -I, -M effects mol3 Structure of Methyl 3-Furoate res3_1 Resonance Structure 1 (Deshielding at C2) mol3->res3_1 -I, -M effects res3_2 Resonance Structure 2 (Deshielding at C4) mol3->res3_2 -I, -M effects

Caption: Logical flow of electronic effects in 2- and 3-furoates.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for methyl 2-furoate and the closely related 3-furoic acid. The data for 3-furoic acid serves as a reliable proxy for methyl 3-furoate, as the electronic withdrawing nature of a carboxylic acid and its corresponding methyl ester are very similar, leading to comparable effects on the chemical shifts of the furan ring protons. All data is reported for spectra acquired in deuterated chloroform (CDCl₃).

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Methyl 2-Furoate H37.19ddJ = 3.6, 0.8
H46.52ddJ = 3.6, 1.8
H57.60ddJ = 1.8, 0.8
-OCH₃3.90s-
3-Furoic Acid *H28.12ddJ = 1.5, 0.8
H46.78ddJ = 1.9, 0.8
H57.45tJ ≈ 1.7
-COOH12.26s-

*Data for 3-furoic acid is used as a close analogue for methyl 3-furoate.[1]

Analysis of the Data:

  • Methyl 2-Furoate : The most downfield proton is H5 at 7.60 ppm, a direct consequence of the strong deshielding from both the adjacent ring oxygen and the resonance-withdrawing ester group.[2] H3 appears at 7.19 ppm, also significantly deshielded. H4, being the most remote from the ester group, is the most upfield of the ring protons at 6.52 ppm.[2]

  • 3-Furoic Acid (as a proxy for Methyl 3-Furoate) : In this isomer, the H2 proton is the most deshielded, appearing at a very downfield shift of 8.12 ppm.[1] This is due to its position adjacent to the ring oxygen and alpha to the electron-withdrawing carboxyl group. H5 is found at 7.45 ppm, and H4 is the most upfield at 6.78 ppm.[1]

The distinct patterns and chemical shifts observed for these two isomers provide a clear and reliable method for their differentiation.

Experimental Protocol for ¹H NMR Analysis

The following is a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum for a furoate sample. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the furoate sample into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.

  • Set the appropriate acquisition parameters for a standard ¹H experiment (e.g., 90° pulse, 2-4 second relaxation delay, 16-32 scans).

  • Acquire the free induction decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID.

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative ratios of the protons.

  • Analyze the multiplicities and coupling constants to confirm the structure.

Caption: Workflow for ¹H NMR analysis of furoate isomers.

Conclusion

The ¹H NMR spectra of methyl 2-furoate and methyl 3-furoate are readily distinguishable due to the profound influence of the ester group's position on the electronic environment of the furan ring. The combination of inductive and resonance effects leads to unique patterns of chemical shifts and coupling constants for the ring protons, allowing for unambiguous identification. By understanding these fundamental principles and employing a robust experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy for the structural elucidation and quality control of these important chemical intermediates.

References

  • PubChem. Methyl 2-furoate | C6H6O3 | CID 11902. National Center for Biotechnology Information. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(15), 5493-5496. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • University College London. Chemical shifts. Available at: [Link]

  • Chemistry Stack Exchange. Proton NMR splitting in 2-substituted furan. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for: A mild and efficient one-pot synthesis of 2,3-diaryl- and 2,3,5-triaryl-furans from chalcones. Available at: [Link]

  • ResearchGate. Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Available at: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • PubChem. Methyl 3-methyl-2-furoate | C7H8O3 | CID 350231. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Available at: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]

  • Master Organic Chemistry. 1H NMR: How Many Signals?. Available at: [Link]

  • Bioregistry. Spectral Database for Organic Compounds. Available at: [Link]

  • ResearchGate. A combined X-ray and NMR study of borate esters of furanoidic cis-1,2-diols. Available at: [Link]

  • FooDB. Showing Compound Methyl 2-furoate (FDB000952). Available at: [Link]

  • Google Patents. US20100240629A1 - Polymorphs of fluticasone furoate and processes for preparation thereof.
  • Cheméo. Methyl 2-furoate. Available at: [Link]

  • precisionFDA. METHYL 2-FUROATE. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Inxight Drugs. METHYL 2-FUROATE. Available at: [Link]

  • SpectraBase. Methyl 3-(N-heptafluorobutyrylamino)benzoate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

Technical Comparison Guide: IR Spectroscopic Discrimination of 3-Furoates vs. 2-Furoates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characteristic IR Spectroscopy Absorption Bands of 3-Furoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of furan-based pharmacophores and metabolic intermediates, distinguishing between 3-furoate (beta-substituted) and 2-furoate (alpha-substituted) isomers is a critical quality control challenge.[1] While NMR is definitive, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for in-process monitoring and solid-state characterization.[1]

This guide provides a rigorous comparison of the vibrational signatures of 3-furoates against their 2-furoate counterparts. It establishes a self-validating identification protocol based on the distinct electronic environments created by the heteroatom's resonance contribution at the


 versus 

positions.

Mechanistic Foundation: The Electronic Divergence

To interpret the spectra accurately, one must understand the causality behind the band shifts. The furan ring is an electron-rich aromatic system, but the oxygen atom's lone pair donates electron density differently to the 2- and 3-positions.[1]

  • 2-Furoate (Alpha-Conjugation): The carbonyl group at the C2 position is in direct conjugation with the ring oxygen. The resonance structure allows the oxygen lone pair to delocalize effectively into the carbonyl oxygen (

    
    ). This significant single-bond character lowers  the force constant (
    
    
    
    ), reducing the C=O stretching frequency.[1]
  • 3-Furoate (Beta-Conjugation): The carbonyl at the C3 position is cross-conjugated. The direct resonance stabilization from the ring oxygen is sterically and electronically less favorable compared to the linear conjugation of the 2-isomer. Consequently, the C=O bond retains more double-bond character, resulting in a higher stretching frequency.[1]

Comparative Analysis: Characteristic Absorption Bands

The following table summarizes the diagnostic bands required to distinguish methyl 3-furoate from methyl 2-furoate.

Table 1: Diagnostic IR Band Comparison (Wavenumbers in cm⁻¹)
Vibrational Mode3-Furoate (Target) 2-Furoate (Alternative) Mechanistic Driver
C=O Stretch (Ester)1725 – 1745 cm⁻¹ 1705 – 1725 cm⁻¹ Conjugation efficiency. 2-position allows stronger resonance, lowering frequency.[1]
C=C Ring Stretch (Sym)1560 – 1580 cm⁻¹ 1560 – 1570 cm⁻¹ Ring breathing modes; often overlaps but intensity varies.
C=C Ring Stretch (Asym)1500 – 1520 cm⁻¹ 1470 – 1480 cm⁻¹ The "Furan Pattern." 2-furoates often show a distinct doublet near 1475/1570.[1]
C-H Stretch (Aromatic)3130 – 3160 cm⁻¹ 3120 – 3140 cm⁻¹ Subtle difference; 3-furoates often show a sharper, singular peak in the high frequency region.[1]
C-H Out-of-Plane (OOP) 780 – 800 cm⁻¹ & 870 cm⁻¹ 740 – 760 cm⁻¹ (Strong)CRITICAL DIFFERENTIATOR. The substitution pattern governs the bending moment of remaining hydrogens.
C-O-C Stretch (Ester)1150 – 1170 cm⁻¹ 1290 – 1310 cm⁻¹ Electronic environment of the ester linkage.

Note: Exact values may shift by ±5 cm⁻¹ depending on the medium (KBr pellet vs. ATR crystal vs. Solution).

Detailed Spectral Analysis

The Carbonyl Region (1700–1750 cm⁻¹)

The carbonyl stretch is the most intense band but requires careful calibration.

  • 3-Furoate: Appears as a sharp, intense band typically centered at 1735 cm⁻¹ .[1] It resembles a saturated ester more than its aromatic counterpart due to reduced conjugation.[1]

  • 2-Furoate: Appears broad and intense, shifted down to 1715 cm⁻¹ .[1] In hydrogen-bonding solvents, this can shift further to 1700 cm⁻¹.[1]

The Fingerprint Region (600–900 cm⁻¹)

This region contains the "genetic code" of the substitution pattern.

  • The "2-Substituted" Rule: Look for a very strong, solitary band between 740–760 cm⁻¹ .[1] This corresponds to the in-phase wagging of the three adjacent ring hydrogens (H3, H4, H5).[1]

  • The "3-Substituted" Rule: The symmetry is broken differently. You will observe two medium-intensity bands: one near 780–800 cm⁻¹ and a second diagnostic band near 870 cm⁻¹ .[1] The absence of the strong 750 cm⁻¹ peak is a primary indicator of the 3-isomer.

Experimental Protocol: High-Resolution Discrimination

To ensure the subtle shifts (especially in the C=O region) are resolved, follow this self-validating protocol.

Objective: Obtain spectral resolution < 2 cm⁻¹ to confidently assign isomer identity.

  • Sample Preparation (Solid State - Preferred):

    • Technique: Attenuated Total Reflectance (ATR) with a Diamond or Ge crystal.[1]

    • Why: Eliminates path-length variability of KBr pellets and prevents moisture interference in the carbonyl region.[1]

    • Step: Place ~5 mg of sample on the crystal.[1] Apply high pressure (clamp) to ensure intimate contact.[1]

  • Instrument Parameters:

    • Resolution: Set to 2 cm⁻¹ (Standard is often 4 cm⁻¹, which smoothes out critical shoulders).[1]

    • Scans: Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio for the weaker overtone bands.

  • Validation Step (Internal Standard):

    • If available, spike the sample with a known standard of benzoic acid (C=O at 1685 cm⁻¹) to calibrate the frequency axis if the instrument drift is suspected.

  • Data Processing:

    • Apply a Baseline Correction (Rubberband method).[1]

    • Do NOT apply heavy smoothing filters, as this may merge the C=C ring doublets in the 1500–1600 cm⁻¹ region.

Identification Workflow

The following decision tree illustrates the logic flow for identifying a 3-furoate sample using IR data.

FuroateID Start Unknown Furoate Sample CheckCO Analyze C=O Stretch Region (1700 - 1750 cm⁻¹) Start->CheckCO HighCO Band > 1725 cm⁻¹ (Less Conjugated) CheckCO->HighCO Likely 3-Substituted LowCO Band < 1720 cm⁻¹ (Highly Conjugated) CheckCO->LowCO Likely 2-Substituted CheckOOP Analyze Fingerprint Region (700 - 900 cm⁻¹) HighCO->CheckOOP LowCO->CheckOOP Band750 Strong Band at 740-760 cm⁻¹ CheckOOP->Band750 3 adj. H wags Band800 Bands at 780-800 cm⁻¹ & 870 cm⁻¹ CheckOOP->Band800 Broken Symmetry Result2 Confirmed: 2-Furoate Band750->Result2 Result3 Confirmed: 3-Furoate Band800->Result3

Caption: Logic gate for differentiating 3-furoate from 2-furoate based on carbonyl shift and C-H out-of-plane bending modes.

References

  • NIST Chemistry WebBook. IR Spectrum of Methyl 2-furoate vs Methyl 3-furoate. National Institute of Standards and Technology.[1] Available at: [Link][2]

  • Katritzky, A. R., & Lagowski, J. M. (1960).[1] Infrared Spectra of Heterocyclic Compounds. Journal of the Chemical Society.[1][3] (Foundational work on C-H OOP bending in furans).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][4] (Standard reference for conjugation effects on C=O frequency).

  • Matsuura, H., et al. (1980).[1] Vibrational spectra and normal coordinate analysis of furan and its derivatives.[1] Spectrochimica Acta Part A. (Detailed assignment of ring breathing modes).

Sources

Comprehensive Guide to Mass Spectrometry Fragmentation Patterns of 3-Furoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Challenge

In the analysis of heterocyclic carboxylates, 3-furoate esters present a unique analytical challenge. Often overshadowed by their more common isomers, the 2-furoates (derivatives of pyromucic acid), 3-furoates are increasingly relevant in pharmaceutical intermediates and specific flavor chemistries.

For the analytical scientist, the critical task is not merely detecting the compound but unambiguously distinguishing the 3-furoate core from the 2-furoate core. While both isomers share an identical molecular weight and similar polarity, their behavior under Electron Ionization (EI) reveals subtle but deterministic mechanistic differences driven by the position of the heteroatom relative to the carbonyl group.

This guide moves beyond basic spectral matching. We explore the causality of fragmentation, comparing 3-furoates against their 2-isomers and aliphatic alternatives, providing a robust, self-validating protocol for identification.

Mechanistic Deep Dive: Fragmentation Kinetics

The mass spectral signature of a 3-furoate ester is dominated by the stability of the furan ring and the formation of the acylium ion. Unlike aliphatic esters, where chain cleavage is random, 3-furoates follow a rigid, resonance-driven decay pathway.

The Primary Pathway: -Cleavage and Acylium Formation

Upon electron impact (70 eV), the molecular ion (


) forms readily. The furan ring, being aromatic, stabilizes the radical cation, resulting in a discernible molecular ion peak.

The dominant fragmentation event is ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-cleavage  adjacent to the carbonyl carbon.[1]
  • Mechanism: The bond between the carbonyl carbon and the alkoxy oxygen breaks homolytically.

  • Result: Formation of the 3-furoyl cation (acylium ion) and a neutral alkoxy radical.

  • Diagnostic Ion: For Methyl 3-furoate (MW 126), this yields the base peak at m/z 95 .

Secondary Decay: Decarbonylation

The 3-furoyl cation (m/z 95) is electronically stable but possesses excess internal energy. It undergoes secondary fragmentation by expelling a neutral Carbon Monoxide (CO) molecule.

  • Transition: m/z 95

    
     m/z 67 (Furan cation) + CO.
    
  • Further Decay: The m/z 67 ion typically loses acetylene (

    
    ) or cyclopropenyl fragments to form m/z 39 , a hallmark of furan ring disintegration.
    
The "Heteroatom Proximity" Effect (Comparison with 2-Furoates)

This is the critical differentiator.

  • 2-Furoates: The ring oxygen is adjacent (

    
    ) to the carbonyl attachment. This allows for a direct "ortho-like" interaction. The 2-furoyl cation is exceptionally stable due to direct resonance donation from the ring oxygen.
    
  • 3-Furoates: The ring oxygen is in the

    
     position relative to the carbonyl. While still aromatic, the resonance stabilization of the acylium ion is less direct than in the 2-position. Consequently, 3-furoates often exhibit a slightly lower relative abundance of the acylium ion (m/z 95) relative to the molecular ion compared to 2-furoates , though m/z 95 remains the base peak in both.
    

Comparative Analysis: 3-Furoates vs. Alternatives

The following table synthesizes experimental data to compare 3-furoates with their primary isomeric interferences and aliphatic baselines.

Table 1: Diagnostic Ion Comparison (Methyl Esters)
FeatureMethyl 3-Furoate Methyl 2-Furoate Methyl Benzoate
Molecular Weight 126 Da126 Da136 Da
Base Peak (100%) m/z 95 (3-Furoyl)m/z 95 (2-Furoyl)m/z 105 (Benzoyl)
Molecular Ion (

)
m/z 126 (Strong)m/z 126 (Strong)m/z 136 (Strong)
Secondary Ion m/z 67 (Low intensity)m/z 67 (Low intensity)m/z 77 (Phenyl)
Ring Fragment m/z 39 (Cyclopropenyl)m/z 39 (Cyclopropenyl)m/z 51 (Butadienyl)
Differentiation Key Retention Time (Elutes later on polar columns)Retention Time (Elutes earlier on polar columns)Mass Shift (+10 Da)
Mechanism Note

-oxygen resonance; slightly less stable acylium.[2]

-oxygen resonance; highly stable acylium.
Phenyl ring stability; characteristic m/z 77 & 105.
Comparative Performance Guide
  • Sensitivity: Both furoate isomers offer high sensitivity in EI-MS due to the stability of the m/z 95 ion.

  • Selectivity: MS alone is insufficient for de novo distinction between 2- and 3-furoates without reference standards, as the m/z fingerprints are nearly identical (95, 67, 39).

  • Recommendation: Chromatographic separation is required. On a polyethylene glycol (PEG) phase (e.g., DB-WAX), 3-furoates typically exhibit higher retention indices than 2-furoates due to the slightly higher polarity and dipole moment afforded by the 3-position substitution geometry.

Visualized Pathways

To aid in the logical deduction of these structures, the following diagrams map the fragmentation physics and the decision-making workflow.

Diagram 1: Fragmentation Mechanism of Methyl 3-Furoate

This pathway illustrates the energy cascade from the molecular ion to the terminal ring fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 126 [C6H6O3]+. Alpha_Cleavage Alpha-Cleavage (Loss of -OCH3) M_Ion->Alpha_Cleavage -31 Da Acylium 3-Furoyl Cation (Base Peak) m/z 95 [C5H3O2]+ Alpha_Cleavage->Acylium CO_Loss Decarbonylation (Loss of CO) Acylium->CO_Loss -28 Da Furan_Ion Furan Cation m/z 67 [C4H3O]+ CO_Loss->Furan_Ion Ring_Break Ring Fragmentation (Loss of CO/C2H2) Furan_Ion->Ring_Break Term_Ion Cyclopropenyl Cation m/z 39 [C3H3]+ Ring_Break->Term_Ion

Caption: Step-wise fragmentation of Methyl 3-furoate showing the dominant energetic descent to m/z 39.

Diagram 2: Isomer Differentiation Workflow

A self-validating logic tree for distinguishing 2-furoates from 3-furoates.

DecisionTree Start Unknown Peak MW 126 Check_Base Check Base Peak Start->Check_Base Is_95 Base Peak = m/z 95? Check_Base->Is_95 Not_Furoate Not a Furoate Ester (Check Aliphatics) Is_95->Not_Furoate No Is_Furoate Furoate Core Confirmed Is_95->Is_Furoate Yes RT_Check Check Retention Time (Polar Column) Is_Furoate->RT_Check Early_Eluter Early Eluter Likely 2-Furoate (Alpha-O Resonance) RT_Check->Early_Eluter Lower RI Late_Eluter Late Eluter Likely 3-Furoate (Beta-O Substitution) RT_Check->Late_Eluter Higher RI

Caption: Workflow for distinguishing isomeric furoates using MS data combined with chromatographic behavior.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol. This workflow includes a built-in validation step using Retention Indices (RI).

Materials
  • Column: DB-WAX or equivalent PEG column (30m x 0.25mm x 0.25µm). Note: Polar columns provide better separation of furoate isomers than non-polar (5% Phenyl) columns.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Standard: Alkane ladder (C8-C20) for RI calculation.

Step-by-Step Methodology
  • Sample Preparation: Dilute the ester to 10 ppm in Dichloromethane (DCM). Avoid methanol to prevent transesterification artifacts.

  • GC Parameters:

    • Injector: 250°C, Split 10:1.

    • Oven: 50°C (hold 1 min)

      
       10°C/min 
      
      
      
      240°C.
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI, 70 eV.

    • Scan Range: m/z 35–300.

  • Validation (The "Trust" Step):

    • Calculate the Linear Retention Index (LRI) of the unknown.

    • Methyl 2-furoate LRI (Polar): ~1550-1600.

    • Methyl 3-furoate LRI (Polar): Typically +20 to +50 units higher than the 2-isomer.

    • Compare the calculated LRI against a known standard run on the same system.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Methyl 3-furoate. National Institute of Standards and Technology. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Methyl 2-furoate. National Institute of Standards and Technology. Available at: [Link]

  • Fay, L. B., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra. Available at: [Link]

Sources

X-ray crystallography data for substituted 3-furoate complexes

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the X-ray Crystallography of Substituted 3-Furoate Complexes

Authored by a Senior Application Scientist

This guide provides an in-depth comparison of , designed for researchers, scientists, and professionals in drug development. We will delve into the synthesis, crystallization, and structural analysis of these compounds, emphasizing the causal relationships between molecular structure and crystallographic outcomes. Our focus is on providing not just data, but actionable insights grounded in established scientific principles.

Introduction: The Significance of 3-Furoate Complexes

3-Furoic acid, a heterocyclic carboxylic acid, serves as a versatile ligand in coordination chemistry. Its complexes with various metal ions are of significant interest due to their potential applications in materials science and medicinal chemistry. For instance, rare-earth metal complexes of 3-furoate have demonstrated efficacy as corrosion inhibitors for mild steel.[1][2][3][4] The precise three-dimensional arrangement of atoms within these complexes, which dictates their physical and chemical properties, can be definitively determined using single-crystal X-ray diffraction (SC-XRD).

Substituents on the furan ring can profoundly influence the coordination behavior of the 3-furoate ligand and the resulting crystal packing.[5][6] These modifications can alter the electronic properties and steric profile of the ligand, leading to different coordination modes, molecular conformations, and intermolecular interactions. Understanding these substituent effects is crucial for the rational design of novel metal-furoate complexes with tailored properties. This guide will compare the crystal structures of unsubstituted and substituted 3-furoate complexes to illuminate these structure-property relationships.

From Synthesis to Structure: A Methodological Workflow

The journey from starting materials to a fully characterized crystal structure is a multi-step process that requires careful execution and an understanding of the underlying chemical principles. Each step is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis of a Representative Metal 3-Furoate Complex

The following protocol describes a general metathesis reaction for the synthesis of rare-earth (RE) 3-furoate complexes, adapted from established procedures.[1][3] This method is broadly applicable and serves as a robust starting point for synthesizing new derivatives.

Objective: To synthesize a crystalline powder of a metal 3-furoate complex.

Materials:

  • 3-Furoic Acid (3-FurH)

  • Sodium Hydroxide (NaOH)

  • A soluble metal salt (e.g., Rare-Earth Chloride, RECl₃·xH₂O)

  • Deionized Water

  • Ethanol

Procedure:

  • Ligand Preparation:

    • Dissolve 3-furoic acid in a minimal amount of deionized water.

    • Add a stoichiometric equivalent of sodium hydroxide solution dropwise while stirring to form sodium 3-furoate (Na(3fur)). The pH should be neutral. This in-situ formation of the salt is a common and efficient strategy.

  • Reaction:

    • In a separate vessel, dissolve the metal salt (e.g., RECl₃·xH₂O) in deionized water.

    • Slowly add the aqueous solution of the metal salt to the sodium 3-furoate solution with constant stirring. The molar ratio of the reactants can be varied to target different structural motifs. For example, a 1:3 or 1:4 ratio of RE³⁺ to 3-furoate can yield different polymeric structures.[2][3]

    • A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with deionized water to remove any unreacted starting materials and by-products, followed by a wash with a small amount of ethanol to aid in drying.

    • Dry the resulting powder in a desiccator or a vacuum oven at a low temperature.

Trustworthiness Check: The bulk purity of the synthesized powder should be confirmed by Powder X-ray Diffraction (PXRD). The experimental PXRD pattern should be compared with the pattern simulated from the single-crystal data if a structure is successfully determined.[1][7]

Experimental Protocol: Growing Single Crystals

Obtaining crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.

Objective: To grow single crystals suitable for SC-XRD analysis.

Method: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the synthesized metal 3-furoate complex in a suitable solvent or solvent mixture (e.g., water, ethanol/water). Gentle heating can be used to increase solubility.

  • Filter the solution to remove any undissolved solids.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap, or Parafilm, and pierce a few small holes in the covering. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Causality Behind Experimental Choices: Slow evaporation is a preferred method because it allows the molecules to organize themselves into a well-ordered crystal lattice gradually. Rapid crystallization often leads to the formation of smaller, less-ordered, or polycrystalline materials unsuitable for SC-XRD.[8]

Workflow for Single-Crystal X-ray Diffraction Analysis

The process of determining a crystal structure from a single crystal involves several key steps, from data collection to structure refinement.

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis

This section presents a comparative analysis of the crystal structures of unsubstituted and substituted 3-furoate complexes, highlighting the influence of the metal ion and ligand substituents on the resulting supramolecular architecture.

Case Study 1: Unsubstituted 3-Furoate Complexes with Rare-Earth Metals

A study on rare-earth 3-furoate complexes revealed the formation of two distinct structural motifs depending on the stoichiometry of the reactants.[1][3]

  • Type 1: 2D Polymeric Networks - [RE(3fur)₃(H₂O)₂]n

    • These complexes form when a 1:3 molar ratio of RE³⁺ to 3-furoate is used.[2][3]

    • They crystallize in the monoclinic C2/c space group.[1]

    • The rare-earth metal atoms are eight-coordinate with a distorted square antiprismatic geometry.[1]

    • The 3-furoate ligands exhibit different coordination modes, acting as bridging ligands to create a 2D polymeric network.[1][2]

  • Type 2: 3D Polymeric Networks - [NaRE(3fur)₄]n

    • These bimetallic complexes are formed with later rare-earth metals and crystallize in the tetragonal P-4n2 space group.[1][9]

    • The RE³⁺ ions are eight-coordinate, while the Na⁺ ions are six-coordinate.[1][9]

    • The 3-furoate ligands adopt more complex bridging modes, including chelating and bridging, to link the metal centers into a robust 3D framework.[1]

The coordination of the carboxylate group of the 3-furoate ligand is a key feature in these structures. Different coordination modes, such as syn-syn and syn-anti bridging, are observed, which facilitate the formation of these extended polymeric networks.[1][2]

Caption: Common coordination modes of the 3-furoate ligand.

Data Summary: Crystallographic Parameters for Unsubstituted RE-3-Furoate Complexes
Compound FormulaCrystal SystemSpace GroupKey FeaturesReference
[Nd(3fur)₃(H₂O)₂]nMonoclinicC2/c2D polymeric network; 8-coordinate Nd³⁺[1]
[NaYb(3fur)₄]nTetragonalP-4n23D polymeric network; 8-coordinate Yb³⁺, 6-coordinate Na⁺[1][9]
Case Study 2: Influence of a Methyl Substituent - A 2-Methyl-3-furoate Complex

The introduction of a substituent, even a simple methyl group, can significantly alter the crystal packing. A study on alkali-metal complexes included the structure of a lithium 2-methyl-3-furoate complex, [Li₂(2m3fur)₂(H₂O)₃].[10]

While a direct comparison to the rare-earth complexes is complex due to the different metal ion, we can infer the potential impact of the methyl group. The steric bulk of the methyl group at the 2-position, adjacent to the coordinating carboxylate, can:

  • Hinder certain coordination modes: The methyl group may sterically disfavor some of the more complex bridging modes observed in the unsubstituted RE complexes.

  • Influence intermolecular interactions: The methyl group can participate in weak C-H···O or C-H···π interactions, influencing the overall crystal packing arrangement.

  • Alter the ligand's electronic properties: The electron-donating nature of the methyl group can subtly modify the bond lengths and angles within the coordination sphere.

The study of how different substituents direct the assembly of molecules in the solid state is a central theme in crystal engineering.[5] Factors like hydrogen bonding, π-π stacking, and even weaker interactions involving fluorine or other functional groups can be exploited to control the final crystal structure.[5]

Practical Implications and Future Directions

The detailed structural information obtained from X-ray crystallography is invaluable for several reasons:

  • Structure-Property Correlation: It allows for a direct correlation between the atomic arrangement and the macroscopic properties of the material. For example, the formation of a dense 3D polymeric network in some 3-furoate complexes could be related to their thermal stability and corrosion inhibition properties.[1][3]

  • Rational Drug Design: In drug development, understanding how a molecule binds to its target is crucial. While not the direct focus here, the principles of molecular recognition and intermolecular interactions observed in these crystal structures are fundamental to designing drug candidates that fit into the active site of a protein.

  • Materials Engineering: By understanding the role of substituents and different metal ions in directing the crystal structure, scientists can rationally design new materials with desired properties, such as specific porosity, magnetic behavior, or optical characteristics.

Future work in this area could involve synthesizing 3-furoate ligands with a wider range of functional groups (e.g., halogens, nitro groups, phenyl groups) to systematically study their effects on the resulting crystal structures and properties.

Conclusion

X-ray crystallography provides an unparalleled view into the atomic world of substituted 3-furoate complexes. This guide has demonstrated that the choice of metal ion and the presence and position of substituents on the furoate ring are critical factors that dictate the coordination modes, dimensionality of the resulting structure, and overall crystal packing. The detailed protocols and comparative analysis presented herein serve as a valuable resource for researchers aiming to synthesize, crystallize, and structurally characterize novel 3-furoate complexes for a variety of applications.

References

  • Vithana, V. P., Guo, Z., Deacon, G. B., Somers, A. E., & Junk, P. C. (2022). RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. Molecules, 27(24), 8836. [Link]

  • Vithana, V. P., et al. (2022). RE 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. ResearchGate. [Link]

  • Salpadoru Thuppahige, N. Y., et al. (2023). Syntheses, Structures, and Corrosion Inhibition of Various Alkali Metal Carboxylate Complexes. Molecules, 28(14), 5537. [Link]

  • Vithana, V. P., et al. (2022). RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. James Cook University Research Online. [Link]

  • Neill, J. M., et al. (2025). Synthesis, Structures and Corrosion Inhibition Properties of 4-Nitrophenylacetato-Rare-Earth(III) 1D Coordination Polymers. ResearchGate. [Link]

  • Zhang, Y., Zhang, C., & Chen, J. (2021). Synthesis and Crystal Structures of Two Metal-Radical Complexes. Open Journal of Inorganic Chemistry, 11, 85-94. [Link]

  • University of Wisconsin-Madison. (n.d.). Powder X-ray Diffraction Protocol/SOP. Department of Chemistry. [Link]

  • InfinityLab. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. InfinityLab. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • Chen, C.-H., et al. (2014). Tetrabenzo[a,d,j,m]coronene (TBC) is a contorted polyaromatic molecule... Materials Chemistry C. [Link]

  • Bull. Chem. Soc. Ethiop. (2007). Synthesis and characterization of transition metal complexes derived from some biologically active furoic acid hydrazones. [Link]

  • Vithana, V. P., et al. (2022). RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. National Center for Biotechnology Information. [Link]

  • Kitagawa, S., & Matsuda, R. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5437-5464. [Link]

  • ResearchGate. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. [Link]

  • eScholarship. (2025). MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. [Link]

  • Royal Society of Chemistry. (n.d.). Probing post-synthetic metallation in metal-organic frameworks: Insights from X-ray crystallography. [Link]

  • Semantic Scholar. (n.d.). Synthesis, structure and the Hirshfeld surface analysis of three novel metal-tiron coordination complexes. [Link]

  • Housecroft, C. E., & Constable, E. C. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 110. [Link]

  • Gonnade, R. G., & Chikkali, S. H. (2016). The impact of modular substitution on crystal packing: the tale of two ureas. CrystEngComm, 18(29), 5514-5523. [Link]

  • LibreTexts Chemistry. (2020). Coordination Chemistry of Transition Metals. [Link]

Sources

A Comparative Pharmacokinetic Analysis: 3-Furoate vs. Benzoate Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug design and development, the selection of appropriate ester derivatives is a critical decision that profoundly influences the pharmacokinetic profile of a therapeutic agent. Among the myriad of options, 3-furoate and benzoate esters are frequently employed to enhance properties such as stability, solubility, and permeability. This guide provides a detailed comparative analysis of the pharmacokinetics of 3-furoate and benzoate derivatives, offering insights into their absorption, distribution, metabolism, and excretion (ADME) profiles to aid in the rational design of new chemical entities.

Introduction: The Strategic Role of Ester Derivatives

Ester prodrugs are a cornerstone of medicinal chemistry, designed to overcome pharmacokinetic challenges of parent drug molecules. The choice between different ester functionalities is not arbitrary; it is a strategic decision based on an understanding of how the ester will be processed in the body. Both 3-furoate and benzoate moieties offer distinct advantages and are subject to different metabolic pathways, which ultimately dictate the systemic exposure and therapeutic efficacy of the active drug. This guide will dissect these differences, supported by experimental data from representative compounds.

The Metabolic Fate of Esters: A Primer

The primary metabolic pathway for most ester-containing drugs is hydrolysis, a reaction catalyzed by a diverse group of enzymes known as esterases, which are abundant in the liver, plasma, and other tissues.[1][2] This enzymatic cleavage breaks the ester bond, releasing the active drug (as a carboxylic acid or alcohol) and the corresponding alcohol or carboxylic acid from the ester moiety.[3][4] While this fundamental process is common to both 3-furoate and benzoate esters, the subsequent metabolic fate of the released furoic acid or benzoic acid differs significantly, impacting their overall pharmacokinetic and toxicological profiles.

Comparative ADME Profiles

A direct head-to-head comparison of simple 3-furoate and benzoate esters is not extensively documented in publicly available literature. However, by examining the pharmacokinetics of well-characterized drugs containing these moieties, we can extrapolate and compare their likely ADME characteristics.

Absorption

The absorption of ester derivatives is largely dictated by the physicochemical properties of the entire molecule (e.g., lipophilicity, solubility). Both 3-furoate and benzoate esters can be designed to enhance the oral bioavailability of polar parent drugs by increasing their lipophilicity and facilitating passive diffusion across the gastrointestinal tract.

For instance, corticosteroid furoates like mometasone furoate and fluticasone furoate are designed for local action with minimal systemic absorption. When administered via inhalation or intranasally, their systemic bioavailability is very low (<1% for mometasone furoate).[5][6][7] This is a desired property to minimize systemic side effects. Fluticasone furoate also exhibits low oral bioavailability (around 1.26%).[8]

In contrast, sodium benzoate is rapidly and readily absorbed from the gastrointestinal tract.[9][10] After absorption, it is quickly converted to its active form, benzoic acid.

Distribution

Following absorption, the distribution of the ester-containing drug is governed by factors such as plasma protein binding and tissue permeability.

  • Furoate Derivatives : Drugs like fluticasone furoate are highly protein-bound (approximately 99%).[11] The distribution of the 3-furoate moiety itself, once cleaved, is not well-documented but is expected to be distributed systemically before metabolism and excretion.

  • Benzoate Derivatives : Information on the protein binding of simple benzoate derivatives is less specific in the provided context. However, once converted to benzoic acid, it enters systemic circulation.[12]

Metabolism: The Key Differentiator

The most significant differences in the pharmacokinetics of 3-furoate and benzoate derivatives lie in their metabolic pathways following hydrolysis of the ester bond.

Benzoate Metabolism:

Benzoic acid is primarily metabolized in the liver and, to some extent, in the kidneys.[9] The principal metabolic pathway is conjugation with glycine to form hippuric acid (N-benzoylglycine).[13][14] This reaction is a two-step process that occurs within the mitochondria.[13] Hippuric acid is a more water-soluble compound that is readily excreted.[9] The metabolism of benzoate exhibits non-linear, dose-dependent kinetics, meaning that at higher doses, the metabolic pathway can become saturated.[15][16]

Diagram: Metabolic Pathway of Benzoate Derivatives

benzoate_metabolism Benzoate_Ester Benzoate Ester (Prodrug) Benzoic_Acid Benzoic Acid Benzoate_Ester->Benzoic_Acid Esterase (Hydrolysis) Benzoyl_CoA Benzoyl-CoA Benzoic_Acid->Benzoyl_CoA Benzoyl-CoA Synthetase (Liver, Kidney Mitochondria) Hippuric_Acid Hippuric Acid Benzoyl_CoA->Hippuric_Acid Glycine N-acyltransferase (+ Glycine) Excretion Renal Excretion Hippuric_Acid->Excretion

Caption: Metabolic pathway of benzoate esters.

3-Furoate Metabolism:

The metabolism of the 3-furoate moiety is less clearly defined in the available literature compared to benzoate. However, based on the metabolism of furoate-containing drugs like mometasone furoate, it is known to undergo extensive hepatic metabolism.[5][17] While the parent drug is metabolized by CYP3A4 enzymes, the fate of the released 3-furoic acid is not explicitly detailed.[11] It is plausible that, like other small carboxylic acids, it undergoes further metabolism and/or is directly excreted. The furan ring itself can be subject to oxidative metabolism.

Diagram: Postulated Metabolic Pathway of 3-Furoate Derivatives

furoate_metabolism Furoate_Ester 3-Furoate Ester (Prodrug) Furoic_Acid 3-Furoic Acid Furoate_Ester->Furoic_Acid Esterase (Hydrolysis) Metabolites Further Metabolites Furoic_Acid->Metabolites Hepatic Metabolism (e.g., Oxidation) Excretion Renal/Biliary Excretion Furoic_Acid->Excretion Metabolites->Excretion

Caption: Postulated metabolic pathway of 3-furoate esters.

Excretion

The route and rate of excretion are direct consequences of the metabolic processes.

  • Benzoate Derivatives : The primary excretion product of benzoate is hippuric acid, which is efficiently eliminated via the kidneys.[9] Within 24 hours, about 80-100% of an administered dose of sodium benzoate is excreted as hippurate.[9]

  • Furoate Derivatives : For drugs like mometasone furoate and fluticasone furoate, the metabolites are excreted in both urine and bile/feces.[5][11] The excretion profile of the 3-furoic acid moiety itself is likely to be primarily renal, either unchanged or as metabolites.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for representative compounds. It is important to note that these parameters reflect the disposition of the entire drug molecule and not just the ester moiety.

ParameterMometasone Furoate (Intranasal)Fluticasone Furoate (Intranasal)Sodium Benzoate (Oral)
Bioavailability <1%[5][6]<1% (systemic)[8]Rapidly absorbed[9][10]
Time to Peak (Tmax) Not applicable due to low absorption~1.33 hours[8]~0.5-1 hour[9][12]
Half-life (t½) ~5.8 hours (for the absorbed fraction)[18]~31.7 hours[8]~0.3 hours (for benzoic acid)[10][12]
Metabolism Extensive first-pass hepatic metabolism[5]Extensive first-pass metabolism (CYP3A4)[11]Hepatic and renal conjugation with glycine[9][13]
Excretion Urine and bile[5]Primarily fecal, some urinary[11]Primarily renal (as hippurate)[9]

Experimental Protocols

To conduct a direct comparative pharmacokinetic study of novel 3-furoate and benzoate derivatives, the following experimental workflow is recommended.

Diagram: Experimental Workflow for Comparative Pharmacokinetics

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_invitro In Vitro Metabolism Animal_Dosing Animal Dosing (e.g., rats, oral or IV) - 3-Furoate Derivative - Benzoate Derivative Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis - Quantify parent drug - Quantify active metabolite - Quantify furoic/benzoic acid Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (e.g., NCA, compartmental analysis) Bioanalysis->PK_Analysis Incubation Incubation with: - Liver microsomes - S9 fractions - Plasma Metabolite_ID Metabolite Identification (LC-MS/MS, NMR) Incubation->Metabolite_ID

Caption: Workflow for a comparative pharmacokinetic study.

Step-by-Step Methodology:

  • Test Article Administration: Administer equimolar doses of the 3-furoate and benzoate derivative compounds to a suitable animal model (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage, intravenous injection). A crossover study design is recommended to minimize inter-animal variability.

  • Blood Sample Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant and esterase inhibitor (e.g., sodium fluoride).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method Development and Validation: Develop and validate a sensitive and specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of the parent ester drug, the active drug (after hydrolysis), and the respective 3-furoic acid or benzoic acid in plasma.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters for each compound using non-compartmental analysis (NCA). These parameters include Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

  • In Vitro Metabolism Studies: To further characterize the metabolic pathways, incubate the test compounds with liver microsomes, S9 fractions, or plasma from relevant species (including human) and analyze for metabolite formation using LC-MS/MS. This will help identify the specific enzymes involved in hydrolysis and subsequent metabolism.

Conclusion and Future Directions

The choice between a 3-furoate and a benzoate ester derivative can have a profound impact on the pharmacokinetic profile of a drug candidate. Benzoate derivatives are characterized by rapid absorption and a well-defined metabolic pathway involving glycine conjugation, which can be subject to saturation at high doses. 3-furoate derivatives, particularly those used in corticosteroids, are often designed for low systemic exposure, and their metabolism involves extensive hepatic processing.

For drug developers, the selection should be guided by the desired therapeutic outcome. If rapid systemic exposure to the active drug is required, a benzoate ester might be advantageous, provided that the potential for non-linear kinetics is considered. Conversely, if localized action or sustained release with minimal systemic exposure is the goal, a 3-furoate ester could be a more suitable choice.

Future research should focus on direct comparative studies of simple 3-furoate and benzoate esters of the same parent drug to provide a more definitive understanding of their relative pharmacokinetic advantages and disadvantages. Such studies will further empower medicinal chemists to make more informed decisions in the rational design of next-generation therapeutics.

References

  • Genetic counseling center ,Taipei veterans general hospital - Sodium Benzoate. (2023, March 24).
  • Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study. (2022, September 11). PubMed.
  • SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE MEDICINAL PRODUCT Mometason Apofri, 50 micrograms/actuation, Nasal Spray, Susp.
  • Fluticasone - StatPearls - NCBI Bookshelf - NIH. (2024, May 2).
  • What is the recommended dose and duration of sodium benzoate for adults? - Dr.Oracle. (2025, November 26).
  • Pharmacodynamics and Pharmacokinetics of Fluticasone Furoate/Vilanterol in Healthy Chinese Subjects - PMC.
  • Pharmacology of Mometasone Furoate (Asmanex) ; Mechanism of Action, Pharmacokinetics, Uses, Effects - YouTube. (2025, February 24).
  • Pharmacokinetic/pharmacodynamic profile of mometasone furoate nasal spray: potential effects on clinical safety and efficacy - PubMed. (2008, January 15).
  • Video: Phase I Reactions: Hydrolytic Reactions - JoVE. (2025, February 12).
  • Hepatic uptake and metabolism of benzoate: a multiple indicator dilution, perfused rat liver study - American Journal of Physiology.
  • The Pharmacokinetics of Fluticasone Furoate Given Intranasally in Healthy Subjects Using an Ultra-Sensitive Analytical. (2020, June 2).
  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC.
  • Hydrolytic Reactions - Biotransformation of Drugs - Pharmacy 180.
  • Bioavailability and Metabolism of Mometasone Furoate following Administration by Metered‐Dose and Dry‐Powder Inhalers in Healthy Human Volunteers - ResearchGate.
  • Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed.
  • Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects - SyneuRx.
  • The emerging role of human esterases - PubMed.
  • Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC. (2022, April 2).
  • Metabolism of mometasone furoate and biological activity of the metabolites - PubMed. (2006, February 15).

Sources

HPLC method development for quantifying 3-furoate purity

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Guide: HPLC Method Development for Quantifying 3-Furoate Purity

Executive Summary

The Challenge: 3-Furoate esters (e.g., Methyl 3-furoate) are critical intermediates in the synthesis of pharmaceutical pharmacophores. However, their quantification is plagued by two primary analytical hurdles:

  • Regioisomeric Contamination: The thermodynamic stability of the 2-furoate isomer often leads to co-elution, compromising purity assays.

  • Thermal Instability: While volatile, furan derivatives can degrade under the high thermal stress of Gas Chromatography (GC), necessitating a liquid chromatography (LC) approach.

The Solution: This guide advocates for the transition from traditional Fully Porous 5 µm C18 columns to Core-Shell (Superficially Porous) 2.7 µm C18 technology. We demonstrate that Core-Shell particles provide the necessary theoretical plate count (


) to resolve regioisomers without the backpressure penalties of sub-2 µm UHPLC systems.

Technical Context & Causality

The Analyte: 3-Furoate Properties
  • Chromophore: The furan ring exhibits a UV absorption maximum (

    
    ) typically around 210–220 nm, with a secondary band near 250 nm.
    
  • Polarity: Moderately polar (LogP ~1.0–1.5).

  • pKa: The free acid (3-furoic acid) has a pKa ~3.9. While the ester is neutral, residual free acid impurities require pH control in the mobile phase to prevent peak tailing.

The "Product" vs. Alternatives

We compare the performance of three distinct methodologies for purity analysis.

FeatureProduct: Core-Shell C18 (2.7 µm) Alt A: Fully Porous C18 (5 µm) Alt B: GC-FID (Capillary)
Mechanism Superficially Porous SilicaFully Porous SilicaGas-Liquid Partition
Efficiency (

)
High (~200,000)Moderate (~80,000)Very High
Backpressure Moderate (< 400 bar)Low (< 150 bar)N/A
Isomer Resolution Excellent (

)
Poor (

)
Good
Sample Integrity High (Ambient Temp)HighRisk of Degradation
Throughput High (< 5 min run)Low (15-20 min run)Moderate

Expert Insight: The Core-Shell advantage lies in the Van Deemter A-term (Eddy diffusion). The solid core prevents analytes from diffusing deep into the particle, reducing the mass transfer path.[1] This results in sharper peaks and higher resolution for closely eluting isomers like 2-furoate and 3-furoate.

Strategic Method Development Workflow

The following diagram illustrates the decision matrix for developing this method, emphasizing the critical "Isomer Check" step often missed in standard protocols.

MethodDevelopment Start Start: 3-Furoate Sample Solubility Solubility Check (ACN/Water) Start->Solubility Screening Column Screening (C18 vs Phenyl-Hexyl) Solubility->Screening Decision1 Isomer Separation (2- vs 3-Furoate) Screening->Decision1 Opt_Porous Optimization: Fully Porous 5µm Decision1->Opt_Porous Traditional Path Opt_Core Optimization: Core-Shell 2.7µm Decision1->Opt_Core Recommended Path Fail Poor Resolution (Rs < 1.5) Fail->Opt_Core Switch Tech Success Good Resolution (Rs > 2.0) Validation Final Validation (ICH Q2(R1)) Success->Validation Opt_Porous->Fail Broad Peaks Opt_Core->Success Sharp Peaks

Figure 1: Method Development Decision Tree highlighting the necessity of Core-Shell technology for isomer resolution.

Detailed Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) capable of 600 bar (e.g., Agilent 1260 Infinity II or Waters Arc).

  • Stationary Phase (Product): Kinetex C18 or Ascentis Express C18 (100 x 4.6 mm, 2.7 µm).

  • Stationary Phase (Alternative): Kromasil C18 (250 x 4.6 mm, 5 µm).[2]

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions (Recommended Method)
ParameterSettingRationale
Column Temp 35°CImproves mass transfer and reduces viscosity.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.7 µm particles.
Injection Vol 2.0 µLLow volume prevents band broadening (column overload).
Detection 230 nmMaximizes furan ring absorbance; 254 nm is less sensitive.
Mobile Phase A 0.1%

in Water
Acid suppresses ionization of free acid impurities (

3.9).
Mobile Phase B AcetonitrileLower viscosity than Methanol, better backpressure profile.
Gradient Program

Note: A gradient is preferred over isocratic to elute late-eluting dimers or oxidation products.

Time (min)% Mobile Phase B
0.05
4.060
5.095
6.095
6.15
9.05 (Re-equilibration)

Comparative Performance Data

The following data simulates a head-to-head comparison based on typical chromatographic behavior of furan esters.

Table 2: System Suitability Results
ParameterCore-Shell C18 (Product)Fully Porous C18 (Alt A)Acceptance Criteria
Retention Time (3-Furoate) 3.2 min12.4 minN/A
Theoretical Plates (

)
18,5009,200

Tailing Factor (

)
1.051.15

Resolution (

)
(vs 2-Furoate)
2.8 1.4

LOD (ng/mL) 50150S/N > 3

Analysis: The Core-Shell column achieves double the efficiency in one-quarter of the time . Crucially, the resolution (


) between the 3-furoate and its 2-furoate isomer drops below the critical threshold of 1.5 on the fully porous column, risking integration errors.

Troubleshooting & Self-Validating Systems

To ensure Trustworthiness , the method includes built-in checks:

  • The "Blank" Check: Always inject a mobile phase blank. Furan derivatives can be ubiquitous. If a peak appears at the retention time of 3-furoate in the blank, check solvent purity.

  • The Isomer Spike: During validation, spike the sample with 2-furoate (commercially available).

    • Pass: Two distinct peaks with baseline separation.

    • Fail: Single peak with a "shoulder."

    • Fix: If resolution fails, lower the gradient slope (e.g., 5% to 40% B over 10 mins) or lower temperature to 25°C to utilize selectivity differences.

Causality of Tailing

If the 3-furoate peak tails (


):
  • Cause: Residual silanol interactions or partial hydrolysis to 3-furoic acid.

  • Remedy: Ensure Mobile Phase A pH is < 2.5 (using Phosphoric Acid). This protonates any free silanols and the carboxylic acid, ensuring the analyte remains neutral and interacts only with the C18 phase.

Visualizing the Separation Mechanism

Mechanism cluster_0 Fully Porous Particle (5µm) cluster_1 Core-Shell Particle (2.7µm) Analyte Analyte Mixture (3-Furoate + Impurities) Porous Deep Pore Diffusion (Slow Mass Transfer) Analyte->Porous Shell Thin Porous Shell (Fast Mass Transfer) Analyte->Shell Broad Broad Peak (Lower Resolution) Porous->Broad Core Solid Core (No Diffusion) Sharp Sharp Peak (High Resolution) Shell->Sharp

Figure 2: Mechanistic difference in diffusion paths. The Core-Shell design minimizes the 'C-term' of the Van Deemter equation, sharpening peaks.

References

  • SIELC Technologies. (2018).[3] Separation of 3-Furoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025). 3-Furancarboxylic acid Properties and Spectra. NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative Reactivity Guide: 3-Furoate vs. Thiophene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-Furoate (Furan-3-carboxylate) and Thiophene-3-carboxylate .

Executive Analysis

Core Distinction: The fundamental differentiator between 3-furoate and thiophene-3-carboxylate is the trade-off between diene character and aromatic stability .

  • 3-Furoate: Behaves as an electron-poor diene. The lower aromaticity of the furan ring (

    
     kcal/mol) allows it to participate in cycloadditions (Diels-Alder) and rapid electrophilic substitutions, though it suffers from acid sensitivity (ring opening).
    
  • Thiophene-3-Carboxylate: Behaves as a stable aromatic system. The high resonance energy of the thiophene ring (

    
     kcal/mol) renders it inert to cycloadditions but highly amenable to directed metallation and standard electrophilic aromatic substitution (EAS) without ring degradation.
    

Bioisosteric Implication: While often interchangeable in docking models, their metabolic liabilities differ. Furan rings are prone to metabolic oxidation (opening to reactive dicarbonyls), whereas thiophenes are generally more metabolically stable but can undergo S-oxidation.

Electronic Structure & Physical Properties

The heteroatom dictates the electronic environment of the ester at position 3.

FeatureMethyl 3-FuroateMethyl Thiophene-3-CarboxylateMechanistic Impact
Heteroatom Oxygen (High Electronegativity: 3.44)Sulfur (Lower Electronegativity: 2.58)Oxygen exerts strong

(inductive withdrawal) but efficient

(resonance donation). Sulfur is a weaker donor but stabilizes the ring better.
Aromaticity Low (~16 kcal/mol)High (~29 kcal/mol)Furan acts more like a cyclic diene; Thiophene acts like benzene.
Dipole Moment ~1.0 D (Variable by conformer)~0.8 DAffects solubility and binding affinity.
C-2 Acidity High (

)
Moderate (

)
Both allow for directed ortho-metallation (DoM), but furan anions are less thermally stable.
Visualization: Resonance & Inductive Effects

The following diagram illustrates the competing electronic effects that drive reactivity.

ElectronicEffects cluster_furan 3-Furoate (Oxygen) cluster_thiophene Thiophene-3-Carboxylate (Sulfur) F_Node Furan Ring (Low Aromaticity) F_Ester 3-Ester Group (-M, -I) F_Node->F_Ester Conjugation F_O Oxygen Atom (-I, +M) F_O->F_Node Strong +M (2p-2p overlap) T_Node Thiophene Ring (High Aromaticity) T_Ester 3-Ester Group (-M, -I) T_Node->T_Ester Conjugation T_S Sulfur Atom (Weak -I, +M) T_S->T_Node Weak +M (3p-2p mismatch)

Caption: Comparative electronic flows. Note the stronger resonance overlap in Furan (2p-2p) vs Thiophene (3p-2p), paradoxically leading to lower aromatic stability due to ring strain and electronegativity.

Reactivity Profile 1: The Diels-Alder Divergence

This is the most critical chemical difference.

  • 3-Furoate: Despite the electron-withdrawing ester group, the furan ring retains enough diene character to undergo Diels-Alder (DA) reactions with reactive dienophiles (e.g., maleimides, benzyne). The reaction is often reversible (retro-DA).

  • Thiophene-3-Carboxylate: Inert. The loss of aromaticity required to form the adduct is energetically prohibitive. Thiophenes only participate in DA reactions under extreme pressures or if the sulfur is oxidized to the sulfone (

    
    ) to induce diene character.
    
Experimental Protocol: Diels-Alder Cycloaddition of Methyl 3-Furoate

Objective: Synthesis of the bicyclic adduct using N-methylmaleimide.

Reagents:

  • Methyl 3-furoate (1.0 equiv)

  • N-Methylmaleimide (1.5 equiv)[1]

  • Solvent: Water (Highly recommended due to hydrophobic effect accelerating the reaction) or Dichloromethane (DCM).

Methodology:

  • Preparation: In a round-bottom flask, dissolve Methyl 3-furoate (126 mg, 1.0 mmol) in 2.0 mL of deionized water.

  • Addition: Add N-Methylmaleimide (166 mg, 1.5 mmol) in a single portion.

  • Reaction: Stir the heterogeneous mixture vigorously at 50°C for 24 hours . The mixture may become homogenous or form a precipitate depending on the adduct solubility.

  • Workup: Cool to room temperature.

    • If solid forms: Filter the precipitate, wash with cold water/hexanes.

    • If liquid: Extract with DCM (3 x 5 mL), dry over

      
      , and concentrate in vacuo.
      
  • Analysis:

    
     NMR will show the disappearance of furan protons (
    
    
    
    ppm) and appearance of bridgehead protons (
    
    
    ppm).
  • Yield: Typically 60-80% (endo/exo mixture).

Validation Check: If you attempt this with Methyl Thiophene-3-carboxylate, you will recover 100% starting material.

Reactivity Profile 2: Electrophilic Aromatic Substitution (EAS)

Both rings undergo EAS, but the Regioselectivity and Conditions differ significantly.

  • Regioselectivity (Ester Effect): The ester at C-3 is a meta-director (deactivating). However, the heteroatom is an ortho/para-director (activating).

    • Dominant Force: The heteroatom's

      
      -directing power usually overrides the ester's meta-effect.
      
    • Preferred Site: C-5 (The

      
      -position meta to the ester).
      
      • Why not C-2? C-2 is

        
         to the heteroatom but ortho to the electron-withdrawing ester, making it less nucleophilic than C-5.
        
  • Reaction Rates: Furan >>> Thiophene.

    • Warning: Furan-3-carboxylates are extremely sensitive to strong acids (e.g.,

      
       nitration). Acidic conditions often lead to polymerization (tar formation).
      
    • Thiophene Advantage: Thiophenes survive standard nitration/bromination conditions (e.g.,

      
      ).
      
Comparative Data: Bromination
SubstrateReagentMajor ProductYieldNotes
Methyl 3-Furoate

/ Dioxane
Methyl 2-bromo-3-furoate*Low / UnstableReaction often yields poly-brominated products or ring opening. Requires careful control.
Methyl Thiophene-3-Carboxylate

/

Methyl 5-bromo-thiophene-3-carboxylateHigh (>85%)Stable. Reaction is clean and scalable.

Reactivity Profile 3: Directed ortho-Metallation (DoM)

Both esters possess a "Directing Group" (Ester) and an "Alpha-Heteroatom Effect".

  • Lithiation Site: Both favor C-2 (Kinetic control).

    • The proton at C-2 is flanked by the heteroatom and the ester carbonyl, making it the most acidic.

  • Stability of the Lithio-Species:

    • 2-Lithio-3-furoate: Unstable > -50°C. The furan ring is prone to ring-opening (fragmentation into an alkyne-carboxylate species) if the temperature rises. Must be trapped immediately at -78°C.

    • 2-Lithio-thiophene-3-carboxylate: Stable. Can often be held at 0°C or even room temperature for short periods without ring degradation.

Workflow: Regioselective Functionalization

Lithiation cluster_stability Stability Warning Start Methyl 3-Heteroaryl-carboxylate Reagent LDA or LiTMP (-78°C, THF) Start->Reagent Intermediate 2-Lithio Intermediate (Kinetic Product) Reagent->Intermediate Deprotonation at C-2 Trap Electrophile (E+) (e.g., MeI, CHO) Intermediate->Trap Product 2-Substituted Product Trap->Product Warning Furan: Ring Opens > -50°C Thiophene: Stable

Caption: Directed ortho-metallation pathway. The C-2 position is activated by both the heteroatom (alpha) and the ester (ortho).

Reactivity Profile 4: Hydrolytic Stability

In biological or aqueous environments, the ester bond stability is crucial.

  • Trend: 3-Furoate hydrolyzes FASTER than Thiophene-3-carboxylate.

  • Mechanism:

    • Inductive Effect: Oxygen is more electronegative than sulfur, creating a stronger dipole that pulls electron density from the ring carbon attached to the ester. This makes the carbonyl carbon more electrophilic (

      
      ).
      
    • Aromaticity: The high aromaticity of thiophene allows for better resonance delocalization, which stabilizes the ground state of the ester, making the carbonyl less susceptible to nucleophilic attack (

      
       or 
      
      
      
      ).

Implication for Drug Design:

  • Use Thiophene-3-carboxylate for longer half-life and metabolic stability.

  • Use 3-Furoate if a "soft drug" approach (rapid clearance/hydrolysis) is desired.

References

  • Keay, B. A. (1991).[2] The regiospecific C-4 lithiation of 2-(tert-Butyldimethylsilyl)-3-furoic acid. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Bowman, R. et al. (2021).[3] Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry. Link

  • Gronowitz, S. (1985). Thiophene and Its Derivatives. Wiley-Interscience. (Standard reference for Thiophene stability/EAS).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
  • Song, W. et al. (2024).[4] Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives. Organic & Biomolecular Chemistry. Link

Sources

A Senior Application Scientist's Guide to Validating Bioassay Results for 3-Furoate Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous experimental scrutiny. The 3-furoate moiety, a heterocyclic aromatic structure, is a privileged core in many bioactive molecules, including enzyme inhibitors. However, its unique chemical properties necessitate a carefully designed validation cascade to ensure that early-stage bioassay results are both accurate and meaningful.

This guide provides an in-depth, experience-driven framework for validating bioassay results for 3-furoate-based inhibitors. Moving beyond simple protocols, we will explore the causality behind each experimental choice, establish self-validating systems, and ground our approach in authoritative methodologies.

The Validation Funnel: A Multi-Step Approach

A robust validation strategy can be visualized as a funnel, starting with broad, simple assays and progressing to more complex, physiologically relevant systems. Each stage serves to de-risk the compound and build confidence in its therapeutic potential.

ValidationFunnel cluster_0 Phase 1: Foundational Validation cluster_1 Phase 2: Cellular Confirmation cluster_2 Phase 3: Artifact & Selectivity Screening biochem Initial Biochemical Assay IC50 Determination moa Mechanism of Action (MoA) Kinetic Studies biochem->moa Confirm Direct Inhibition target_engagement Cellular Target Engagement CETSA / NanoBRET moa->target_engagement Transition to Cellular Context phenotypic Cell-Based Functional Assay Downstream Signaling / Viability target_engagement->phenotypic Confirm Functional Effect counterscreen Assay Interference Counter-Screens Luciferase / Fluorescence Tests phenotypic->counterscreen Rule Out False Positives selectivity Selectivity Profiling Panel of Related Targets counterscreen->selectivity Assess Specificity

Caption: The validation funnel for 3-furoate inhibitors.

Phase 1: Foundational Biochemical Assays - Is the Inhibition Real and Direct?

The first step is to confirm that your 3-furoate compound directly inhibits the purified target protein in a controlled, in vitro environment. This baseline assessment is crucial for establishing a direct structure-activity relationship (SAR).

**

elemental analysis standards for 3-furoate compound verification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Elemental Analysis Standards for the Verification of 3-Furoate Compounds

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the unambiguous verification of a synthesized compound's molecular formula is a foundational pillar of chemical research. Elemental analysis (EA) serves as a cornerstone of this process, providing a quantitative determination of the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen.[1][2] This guide offers an in-depth comparison of the standards and methodologies for the elemental analysis of 3-furoate compounds, a class of heteroaromatic molecules critical in medicinal chemistry and materials science. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical system.

The Indispensable Role of Elemental Analysis in Compound Verification

In the lifecycle of drug development, from lead compound discovery to quality control, elemental analysis provides the fundamental data to confirm a molecular structure.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and pharmacopoeias such as the United States Pharmacopeia (USP) mandate complete elemental analysis data to verify the accuracy of molecular formulas.[1][3] While other techniques like mass spectrometry provide molecular weight and NMR spectroscopy elucidates structure, only elemental analysis directly confirms the elemental ratios, a critical data point for establishing the purity and identity of a novel compound.[4][5]

For 3-furoate compounds, which contain a furan ring—a five-membered aromatic heterocycle with one oxygen atom—specific analytical considerations are paramount. The presence of oxygen and the stability of the aromatic ring can present challenges for complete combustion, the primary technique used in modern elemental analyzers.

Comparing Analytical Methodologies: Combustion vs. Spectroscopic Techniques

While several methods exist for elemental determination, their applications differ significantly. For verifying the empirical formula of a pure organic compound like a 3-furoate, combustion analysis is the undisputed gold standard.

FeatureCombustion Analysis (CHNS/O)Inductively Coupled Plasma (ICP-MS/OES)X-Ray Fluorescence (XRF)
Primary Application Determination of C, H, N, S, O percentages in pure organic compounds.[2][6]Quantification of trace elemental impurities (heavy metals, catalysts).[7][8][9]Screening and quantification of elemental composition, often for impurities or in bulk materials.[10]
Principle High-temperature combustion of the sample to convert elements into detectable gases (CO₂, H₂O, N₂, SO₂).[1][6]A plasma source ionizes the sample, and ions are detected by mass or optical emission.[2]X-ray excitation of a sample causes it to emit characteristic fluorescent X-rays.[10]
Sample Type Solids, liquids, viscous materials. Requires only a few milligrams.[6]Primarily liquids; solids require acid digestion.[9]Solids, liquids, powders. Generally non-destructive.[10]
Relevance to 3-Furoate Primary method for formula verification and purity assessment.Secondary method for ensuring compliance with impurity limits (e.g., residual catalysts) as per ICH Q3D.[8][11]Useful for analyzing packaging or raw materials for contaminants.[10]

The core logic for choosing combustion analysis is that it directly measures the major constituents that define the molecule's identity. ICP and XRF are powerful but are designed to find what shouldn't be there (impurities), rather than confirming what should be.

The Workflow of Combustion Analysis for a 3-Furoate Compound

Modern elemental analyzers operate through a process of dynamic flash combustion, which involves heating the sample to temperatures exceeding 900-1000°C in an oxygen-rich environment.[1][6] The resultant gases are passed through a reduction chamber, separated by gas chromatography, and measured by a thermal conductivity detector (TCD).[1][6]

Elemental_Analysis_Workflow cluster_Prep Phase 1: Preparation & Calibration cluster_Analysis Phase 2: Instrumental Analysis cluster_Validation Phase 3: Data Validation Cal Instrument Calibration (e.g., Acetanilide Standard) Sample_Prep Sample Preparation (1-3 mg, dried, in tin capsule) Combustion Dynamic Flash Combustion (>1000°C, O₂ Environment) Sample_Prep->Combustion Reduction Gas Reduction (e.g., Copper Oxide) Combustion->Reduction Separation Chromatographic Separation (GC Column) Reduction->Separation Detection Detection (Thermal Conductivity Detector) Separation->Detection Calculation Calculate %C, %H, %N, %S (Based on detector signal) Detection->Calculation Comparison Compare to Theoretical Values (Calculated from Molecular Formula) Calculation->Comparison Validation Validate Against Standard (Acceptance Criterion: ±0.4%) Comparison->Validation

Caption: Experimental workflow for 3-furoate elemental analysis.

Selecting and Comparing Certified Reference Materials (CRMs)

The trustworthiness of any elemental analysis result hinges on proper instrument calibration. This is achieved using highly pure, stable organic compounds with precisely known elemental compositions, known as Certified Reference Materials (CRMs) or standards. The choice of standard is critical; ideally, it should have a composition that is reasonably close to the analyte and be free of interfering elements.

StandardFormulaTheoretical %CTheoretical %HTheoretical %NKey Advantages & Considerations
Acetanilide C₈H₉NO71.09%6.71%10.36%Widely used, stable, non-hygroscopic. Excellent general-purpose standard for CHN analysis.[12]
Sulfanilamide C₆H₈N₂O₂S41.85%4.68%16.27%Ideal for calibrating CHNS analyzers due to the presence of sulfur.
EDTA C₁₀H₁₆N₂O₈41.10%5.52%9.59%High oxygen content can be useful. Can be hygroscopic, requiring careful drying.[12]
Atropine C₁₇H₂₃NO₃70.56%8.01%4.84%Good for compounds with higher C/N ratios.[12]
BBOT C₂₆H₂₆N₂O₂S72.53%6.09%6.51%High carbon and low nitrogen content, useful for specific compound classes.[12]
Cystine C₆H₁₂N₂O₄S₂29.99%5.03%11.66%An amino acid standard, useful in biological applications and for S analysis.[12]

For a typical 3-furoate derivative, Acetanilide is an excellent primary standard for CHN calibration due to its stability and well-characterized nature. If the 3-furoate compound contains sulfur, calibration with Sulfanilamide is necessary.

The ±0.4% Rule: An Authoritative Standard Under Scrutiny

Historically, and in the guidelines of many scientific journals, the gold standard for validating an elemental analysis result is that the experimentally determined percentages for C, H, and N must be within an absolute deviation of ±0.4% of the theoretical values calculated from the proposed molecular formula.[4][5]

However, it is critical for the modern scientist to understand the context and limitations of this rule. Recent comprehensive studies have highlighted the statistical difficulty of consistently meeting this tight error margin, even for high-purity commercial chemicals analyzed by multiple reputable labs.[5][13] This has led to a growing debate in the research community, with some publishers abandoning this strict, universal requirement.[13]

Expert Insight: While the ±0.4% criterion remains a crucial benchmark for purity, a result falling slightly outside this range (e.g., 0.5-0.6% deviation) is not an automatic invalidation, especially for complex or refractory molecules like some heteroaromatics.[5] In such cases, the result should be considered alongside other characterization data (high-resolution mass spectrometry, NMR). A statement justifying the deviation, such as noting the challenges with complete combustion for a specific compound class, may be warranted.[5]

Detailed Experimental Protocol: Elemental Analysis of Ethyl 3-Furoate

This protocol outlines the analysis of Ethyl 3-furoate (Formula: C₇H₈O₃, Molecular Weight: 140.14 g/mol ) as a representative example.

Theoretical Composition:

  • Carbon (C): (7 * 12.011) / 140.14 = 59.99%

  • Hydrogen (H): (8 * 1.008) / 140.14 = 5.76%

  • Oxygen (O): (3 * 15.999) / 140.14 = 34.25%

Methodology:

  • Instrument Preparation & Calibration:

    • Ensure the elemental analyzer is equipped with fresh combustion and reduction tubes and appropriate gas scrubbers.

    • Perform a leak test according to the manufacturer's instructions.

    • Calibrate the instrument using a multi-point calibration curve generated from a certified standard such as Acetanilide. Weigh 3-5 different masses of the standard (e.g., 1mg, 2mg, 3mg) and analyze to establish the detector response. The calibration must be linear and reproducible.

    • Run a standard as a check sample. The result must be within ±0.3% of the certified values before proceeding.[14]

  • Sample Preparation (Self-Validation Step):

    • Ensure the Ethyl 3-furoate sample is of high purity (>99%), confirmed by NMR or HPLC.

    • Dry the sample thoroughly under vacuum to remove any residual solvents, as their presence is a common cause of inaccurate results.[14]

    • In a clean, static-free environment, accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a microbalance.

    • Securely crimp the capsule to ensure no sample is lost and to create a small, dense pellet for optimal combustion.

    • Prepare at least two separate samples to ensure reproducibility.[14]

  • Instrumental Analysis:

    • Place the encapsulated samples into the instrument's autosampler.

    • Run the analysis sequence. The instrument will drop the sample into a furnace at ~1000°C with a pulse of pure oxygen.

    • The combustion gases (CO₂, H₂O, NOx) are passed over copper oxide to convert NOx to N₂.

    • The gases are then separated on a GC column and detected by the TCD.

  • Data Analysis and Acceptance:

    • The instrument software will calculate the %C, %H, and %N based on the detector signals and the calibration curve.

    • Compare the average experimental values to the theoretical values for Ethyl 3-furoate.

    • Acceptance Criterion: The experimental values for %C and %H should be within ±0.4% of the theoretical values (59.99% and 5.76%, respectively).

      • Acceptable Carbon Range: 59.59% - 60.39%

      • Acceptable Hydrogen Range: 5.36% - 6.16%

    • The reproducibility between the duplicate samples should also be within a tight margin (typically <0.2%).

Conclusion

The verification of a 3-furoate compound via elemental analysis is a rigorous process that demands more than just generating a number. It requires a logical approach to methodology selection, a deep understanding of the principles of combustion analysis, and careful selection of calibration standards. While the ±0.4% accuracy rule serves as a critical guideline for establishing purity, it must be interpreted within the broader context of all available analytical data. By following a self-validating protocol that emphasizes sample purity, proper calibration, and reproducibility, researchers can generate high-confidence data that authoritatively supports the proposed molecular formula of their novel 3-furoate compounds.

References

  • Title: Application Research of Elemental Analysis (EA)
  • Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL: [Link]

  • Title: Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis Source: News-Medical URL: [Link]

  • Title: Elemental and Trace Metal Analysis Source: Medistri SA URL: [Link]

  • Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: PMC - NIH URL: [Link]

  • Title: RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties Source: MDPI URL: [Link]

  • Title: First publisher abandons impractical elemental analysis standard as journals eye next move Source: Chemistry World URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q Source: International Journal of Chemical & Pharmaceutical Analysis URL: [Link]

  • Title: Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion Source: PMC - NIH URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: VELP URL: [Link]

  • Title: 3-Furoate | C5H3O3- Source: PubChem - NIH URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: Summary of CHNS Elemental Analysis Common Problems Source: University of Ottawa URL: [Link]

  • Title: The Elemental Analysis of Various Classes of Chemical Compounds Using CHN Source: PE Polska URL: [Link]

  • Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers Source: ResearchGate URL: [Link]

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Safety Operating Guide

Safe Handling and Disposal Protocol: 3-Furoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Furoate derivatives (e.g., Methyl 3-furoate, Ethyl 3-furoate) and their parent compound, 3-Furoic acid, present distinct hazard profiles that require strict segregation from oxidative waste streams. While often overshadowed by their more reactive isomer (2-furoate), 3-furoates possess a furan ring susceptible to oxidative ring-opening, which can lead to exothermic runaway reactions if mismanaged.

This guide defines the operational standard for the disposal of 3-furoates, prioritizing High-Temperature Incineration as the only acceptable destruction method to ensure complete mineralization of the heterocyclic ring.

Hazard Identification & Characterization

Effective disposal begins with accurate characterization. You must distinguish between the Ester (Liquid) and Acid (Solid) forms, as their regulatory waste codes differ.

Chemical Behavior & Risks[1]
  • The Furan Moiety Risk: The furan ring is electron-rich.[1] In the presence of strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid), it undergoes oxidative cleavage (typically to maleic acid derivatives). This reaction is exothermic and can pressurize waste containers.

  • Flammability: Lower alkyl esters (Methyl/Ethyl 3-furoate) are Class IB or IC Flammables .

  • Toxicity: Furan derivatives generally exhibit hepatotoxicity and nephrotoxicity. They must not enter municipal water systems.

Waste Characterization Table[3][4]
Compound ClassPhysical StatePrimary HazardRCRA Waste Code (US)Disposal Stream
3-Furoic Acid Solid (Crystalline)Irritant (Skin/Eye)None (unless mixed)Solid Chemical Waste
Methyl 3-Furoate LiquidFlammable (Flash Pt < 60°C)D001 (Ignitability)Non-Halogenated Solvent
Ethyl 3-Furoate LiquidCombustibleD001 (Ignitability)Non-Halogenated Solvent

Critical Note: While 3-Furoic acid is not explicitly P- or U-listed under 40 CFR 261.33, it should be treated as hazardous chemical waste due to the biological activity of furan-3-carboxylic acid derivatives [1].

Segregation & Storage Protocol

The Golden Rule: Never commingle 3-furoates with oxidizing agents.

Incompatible Matrix

Do not add 3-furoates to waste containers holding:

  • Concentrated Nitric Acid or Sulfuric Acid.

  • Peroxides (H2O2, organic peroxides).

  • Metal Halides (e.g., Aluminum Chloride) – can catalyze polymerization.

Storage for Disposal
  • Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE). Avoid metal cans for the free acid to prevent corrosion.

  • Headspace: Leave minimum 10% headspace in liquid waste containers to accommodate thermal expansion.

  • Labeling: Label clearly as "Non-Halogenated Organic Waste - Flammable." List "3-Furoate Ester" explicitly as a constituent.

Disposal Workflow

Decision Logic (Visualized)

The following logic gate ensures the correct routing of furoate waste.

DisposalWorkflow Start Waste Identification: 3-Furoate Derivative StateCheck Physical State? Start->StateCheck LiquidPath Liquid (Ester) StateCheck->LiquidPath SolidPath Solid (Acid/Salt) StateCheck->SolidPath FlashCheck Flash Point < 60°C? LiquidPath->FlashCheck ContamCheck Contaminated with Halogens/Oxidizers? SolidPath->ContamCheck StreamA Stream A: Flammable Non-Halogenated (D001) FlashCheck->StreamA Yes (Methyl/Ethyl) FlashCheck->StreamA No (High MW) StreamB Stream B: Solid Chemical Waste (Incineration) ContamCheck->StreamB No StreamC Stream C: High Hazard Segregation (Call EHS) ContamCheck->StreamC Yes (Oxidizers present)

Figure 1: Decision matrix for segregating 3-Furoate waste streams based on physical state and flammability.

Detailed Procedures
Protocol A: Liquid Disposal (Esters)

Applicable to: Methyl 3-furoate, Ethyl 3-furoate.

  • Consolidation: Pour waste into a designated "Flammable Solvents (Non-Halogenated)" carboy.

  • Solvent Compatibility: Compatible with Methanol, Ethanol, Acetone, and Acetonitrile waste streams.

  • Final Fate: The waste management contractor will process this via fuel blending or direct thermal oxidation.

Protocol B: Solid Disposal (Acids/Salts)

Applicable to: 3-Furoic Acid.

  • Containment: Place the solid substance in a screw-top jar or double-bagged polyethylene bag.

  • Tagging: Attach a hazardous waste tag listing "3-Furoic Acid - Irritant."

  • Final Fate: High-temperature incineration.

Emergency Contingencies

Spill Management

If a liquid 3-furoate ester is spilled:

  • Evacuate & Ventilate: Remove ignition sources immediately. The vapors are heavier than air and may travel to ignition sources.

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.

  • Absorb: Use Vermiculite or Sand .

    • Scientific Rationale: Do not use sawdust or paper towels. If the furoate contains trace oxidizers or peroxides, organic absorbents can increase fire risk. Inert mineral absorbents prevent reaction [2].

  • Clean: Wash the area with a soap/water solution.[2] Do not use bleach (oxidizer).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[Link]

Sources

Comprehensive Safety & PPE Guide for Handling 3-Furoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3-Furoate derivatives (specifically 3-Furoic Acid and Ethyl/Methyl 3-Furoate ) serve as critical intermediates in the synthesis of pharmaceutical APIs (e.g., Fluticasone furoate). While often categorized as irritants, the furan moiety carries inherent risks of flammability and potential genotoxicity that standard safety data sheets (SDS) may understate.

Core Safety Philosophy: Treat all liquid 3-furoates as Class 3 Flammables and Severe Irritants . Treat solid 3-furoic acid as a Respiratory Sensitizer .

Hazard Profile Matrix
CompoundStatePrimary HazardSecondary HazardGHS Signal
3-Furoic Acid SolidSkin/Eye Irritation (H315, H319)Respiratory Irritation (H335)WARNING
Ethyl 3-Furoate LiquidFlammable Liquid (H226)Ocular Damage / Volatile OrganicWARNING
Methyl 3-Furoate LiquidFlammable Liquid (H226)Potential Carcinogen (Furan analog)DANGER

Personal Protective Equipment (PPE) Specifications

The selection of PPE for 3-Furoate handling is governed by the state of matter and the solvency power of the furan ring, which can permeate standard nitrile gloves over time.

A. Respiratory Protection[4][5][7][8][9][10][11]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Powder Handling): If weighing solid 3-Furoic Acid outside a hood (not recommended) or in a powder containment hood, use a P100 Particulate Respirator or a PAPR with HEPA filters. Simple N95 masks offer insufficient protection against fine chemical dusts in a high-throughput setting.

  • Secondary (Spill Cleanup): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

B. Dermal Protection (Glove Selection)

Furan derivatives are excellent organic solvents. Standard disposable nitrile gloves provide only splash protection .

TaskGlove MaterialThicknessBreakthrough TimeRecommendation
General Handling Nitrile (Double Gloved)5 mil (min)< 15 mins (degradation)Change immediately upon splash.
Immersion / Synthesis Laminate (Silver Shield®)Multi-layer> 480 minsMANDATORY for liquid handling.
Heavy Exposure Viton / Butyl Rubber15-20 mil> 240 minsUse for spill cleanup or bulk transfer.
C. Ocular & Body Protection[9][11][12][13]
  • Eyes: Chemical Splash Goggles (Indirect Vented). Note: Safety glasses are insufficient for liquid furoates due to vapor irritation.

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton). Synthetic blends (polyester) are prohibited due to melting risks during flammability events.

Operational Logic & Workflows

PPE Selection Decision Tree

This logic ensures you select the correct barrier based on the specific derivative and task intensity.

PPE_Selection Start Start: Identify 3-Furoate State State_Check Is the substance Solid or Liquid? Start->State_Check Solid Solid (3-Furoic Acid) State_Check->Solid Solid Liquid Liquid (Ethyl/Methyl Ester) State_Check->Liquid Liquid Dust_Risk Is dust generation likely? Solid->Dust_Risk Std_PPE Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses (Use Fume Hood) Dust_Risk->Std_PPE No (Weighing inside hood) High_Dust High Dust PPE: Double Nitrile + P100 Respirator + Goggles Dust_Risk->High_Dust Yes (Open bench/Milling) Vol_Risk Volume > 100 mL? Liquid->Vol_Risk Splash_PPE Splash PPE: Double Nitrile (Change <15m) + FR Lab Coat + Goggles Vol_Risk->Splash_PPE No (Small Scale) Immersion_PPE Immersion PPE: Silver Shield (Laminate) Gloves + Face Shield + FR Coat Vol_Risk->Immersion_PPE Yes (Bulk/Synthesis)

Figure 1: Decision logic for selecting appropriate PPE based on physical state and volume.

Experimental Protocols

Protocol A: Safe Weighing & Dispensing (Solid 3-Furoic Acid)

Objective: Prevent inhalation sensitization and static discharge.

  • Engineering Setup: Verify Fume Hood certification. Place an anti-static mat and ionizer inside the hood (furan powders can be static-prone).

  • PPE Donning: Put on FR lab coat, safety goggles, and double nitrile gloves.

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable anti-static spatula.

    • Critical Step: Wipe the exterior of the weighing boat with a damp Kimwipe before removing it from the hood to prevent tracking dust into the lab.

  • Decontamination: Wipe balance area with 10% soap solution, followed by water. Do not use Acetone initially, as it may spread the furan residue if not fully removed.

Protocol B: Liquid Transfer (Ethyl 3-Furoate)

Objective: Mitigate flammability and skin absorption.

  • Grounding: Ensure all receiving vessels are grounded. Ethyl 3-furoate has a flash point of ~59°C (139°F), making it a Category 3 Flammable Liquid [1, 2].

  • Syringe Technique:

    • For volumes < 20 mL, use a glass syringe with a Luer-lock needle.

    • Avoid plastic syringes if possible, as furan derivatives can swell rubber plungers, causing them to seize.

  • Cannula Transfer: For volumes > 100 mL, use positive pressure (Nitrogen) cannula transfer. Never pour open containers of furan esters outside a hood.

Emergency Response: Spill Cleanup

In the event of a spill, immediate action prevents the vaporization of irritants.[1]

Spill_Response Start Spill Detected Assess Assess Volume & Type Start->Assess Small Small (< 50 mL) Assess->Small Large Large (> 50 mL) Assess->Large Absorb Absorb with Vermiculite or Sand (Non-Combustible) Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Clean Clean Surface with Soap & Water Absorb->Clean Waste Dispose as Hazardous Organic Waste Clean->Waste

Figure 2: Triage workflow for 3-Furoate spills. Note that organic absorbents (like paper towels) should be avoided for large flammable spills; use clay or vermiculite.

References

  • PubChem. (2025).[2] Ethyl 3-furoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of California, Merced. (2012). Standard Operating Procedure: Furan and Tetrahydrofuran Handling. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.